2-Hydroxy-2-phenylacetohydrazide
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Propriétés
IUPAC Name |
2-hydroxy-2-phenylacetohydrazide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O2/c9-10-8(12)7(11)6-4-2-1-3-5-6/h1-5,7,11H,9H2,(H,10,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWTGUGVETHVGTL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C(=O)NN)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80947303 | |
| Record name | 2-Hydroxy-2-phenylethanehydrazonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80947303 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2443-66-5 | |
| Record name | Hydroxy(phenyl)acetic acid hydrazide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2443-66-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Mandelic acid, hydrazide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002443665 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Hydroxy-2-phenylethanehydrazonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80947303 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2443-66-5 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
A Technical Guide to the Structural Elucidation of 2-Hydroxy-2-phenylacetohydrazide
Abstract
This technical guide provides a comprehensive framework for the structural elucidation of 2-Hydroxy-2-phenylacetohydrazide (also known as Mandelic Acid Hydrazide), a versatile chemical intermediate. Addressed to researchers, scientists, and professionals in drug development, this document moves beyond a simple recitation of methods. It delves into the scientific rationale behind the selection of analytical techniques, the interpretation of spectral data, and the integration of multiple analytical approaches to achieve unambiguous structural confirmation. We will explore the core spectroscopic and analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-transform infrared (FTIR) spectroscopy, mass spectrometry (MS), and single-crystal X-ray crystallography. Each section is designed to provide not only the "how" but also the "why," ensuring a deep, applicable understanding of the structure elucidation workflow.
Introduction: The Chemical Identity of this compound
This compound is a derivative of mandelic acid, an aromatic alpha-hydroxy acid.[1] Its structure incorporates a chiral center, a phenyl group, a hydroxyl group, and a hydrazide moiety (-CONHNH2), making it a valuable building block in the synthesis of various biologically active molecules, including potential pharmaceutical agents and agricultural chemicals.[2] The presence of these multiple functional groups dictates a multi-faceted analytical approach for complete and accurate characterization.
Accurate structural identification is paramount, as even minor impurities or isomeric variations can significantly impact the compound's reactivity, efficacy, and safety profile. This guide establishes a self-validating system of protocols to ensure the highest degree of confidence in the assigned structure.
Compound Profile:
| Identifier | Value | Source |
| IUPAC Name | This compound | [][4] |
| Synonyms | Mandelic acid hydrazide, Mandelhydrazide | [] |
| CAS Number | 2443-66-5 | [][4] |
| Molecular Formula | C₈H₁₀N₂O₂ | [4] |
| Molecular Weight | 166.18 g/mol | [4] |
| Melting Point | 134-136 °C | [] |
The Elucidation Workflow: A Multi-Technique Approach
The structural elucidation of a novel or synthesized batch of this compound should follow a logical progression of analytical techniques. Each method provides a unique piece of the structural puzzle, and their combined data provides a comprehensive and validated picture.
References
synthesis of 2-Hydroxy-2-phenylacetohydrazide
An In-depth Technical Guide to the Synthesis of 2-Hydroxy-2-phenylacetohydrazide
Abstract: This guide provides a comprehensive, technically-grounded protocol for the , also known as Mandelic Acid Hydrazide. Designed for researchers, chemists, and drug development professionals, this document moves beyond a simple recitation of steps to elucidate the underlying chemical principles, justify methodological choices, and emphasize the critical safety protocols required. The synthesis is presented as a robust two-step process involving the initial esterification of mandelic acid followed by the hydrazinolysis of the resulting ester intermediate. This guide is structured to serve as a self-validating framework, integrating detailed experimental procedures with characterization data and visual aids to ensure clarity, reproducibility, and safety.
Introduction and Strategic Overview
This compound is a valuable chemical intermediate used in organic synthesis and as a building block for various derivatives, including those with potential applications as crop growth regulators and in the preparation of therapeutic agents.[1] Its structure combines a hydroxyl group, a phenyl ring, and a hydrazide moiety, making it a versatile scaffold for further chemical modification.
The most reliable and commonly employed synthetic route is a two-step process designed for efficiency and high yield. This strategy involves:
-
Esterification: Conversion of the carboxylic acid group of mandelic acid into a methyl ester. This initial step serves to activate the carbonyl group for the subsequent nucleophilic attack.
-
Hydrazinolysis: Reaction of the intermediate, methyl mandelate, with hydrazine hydrate. This step is a nucleophilic acyl substitution that replaces the methoxy group with the hydrazinyl group to yield the final product.
Below is a high-level overview of the complete synthetic workflow.
Caption: High-level workflow for the two-step synthesis.
Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₈H₁₀N₂O₂ | [2][3] |
| Molar Mass | 166.18 g/mol | [2][3] |
| Melting Point | 134-136 °C | [2][4] |
| Appearance | White crystalline solid | |
| Density (Predicted) | 1.277 g/cm³ | [2] |
| pKa (Predicted) | 12.07 ± 0.36 | [2] |
| CAS Number | 2443-66-5 | [2][3] |
Part I: Synthesis of Methyl Mandelate (Intermediate)
Principle of Fischer-Speier Esterification
The first step of this synthesis employs the Fischer-Speier esterification, a classic acid-catalyzed reaction between a carboxylic acid and an alcohol.[5] The causality behind this choice is twofold:
-
Activation: The protonation of the carbonyl oxygen by the strong acid catalyst (sulfuric acid) renders the carbonyl carbon significantly more electrophilic and susceptible to attack by a weak nucleophile like methanol.
-
Equilibrium Control: The reaction is reversible. To drive the equilibrium towards the product (the ester), Le Châtelier's principle is applied by using the alcohol (methanol) in large excess, effectively making it the solvent.
The mechanism proceeds through a tetrahedral intermediate, followed by the elimination of a water molecule.
Caption: Simplified mechanism of Fischer-Speier esterification.
Detailed Experimental Protocol: Methyl Mandelate
Materials & Reagents
-
Mandelic Acid
-
Methanol (absolute)
-
Sulfuric Acid (concentrated, 98%)
-
Diethyl ether or Ethyl acetate
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Equipment
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure
-
Reaction Setup: To a round-bottom flask, add mandelic acid (1.0 eq) and a large excess of absolute methanol (10-20 eq), which also serves as the solvent.
-
Catalyst Addition: While stirring, slowly and carefully add a catalytic amount of concentrated sulfuric acid (0.1-0.2 eq) to the mixture.
-
Reflux: Attach a reflux condenser and heat the mixture to reflux (approx. 65 °C) using a heating mantle.
-
Monitoring: Monitor the reaction's progress by Thin-Layer Chromatography (TLC) until the mandelic acid starting material is fully consumed (typically 4-8 hours).
-
Cooling and Concentration: Once complete, allow the mixture to cool to room temperature. Remove the excess methanol using a rotary evaporator.
-
Work-up: Dissolve the resulting residue in diethyl ether or ethyl acetate and transfer it to a separatory funnel.
-
Washing: Wash the organic layer sequentially with:
-
Water (to remove residual methanol)
-
Saturated sodium bicarbonate solution (to neutralize the sulfuric acid catalyst)
-
Brine (to remove residual water)
-
-
Drying and Isolation: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain crude methyl mandelate.[6] For higher purity, the product can be purified by vacuum distillation.[6]
Reaction Parameters and Expected Outcome
| Parameter | Value | Rationale |
| Mandelic Acid | 1.0 eq | Limiting reagent |
| Methanol | 10-20 eq | Reagent and solvent; drives equilibrium |
| H₂SO₄ (conc.) | 0.1-0.2 eq | Catalyst to protonate the carbonyl |
| Temperature | Reflux (~65 °C) | Provides activation energy for the reaction |
| Time | 4-8 hours | Typical duration for completion |
| Expected Yield | 80-90% | Based on similar reported procedures[6] |
Part II: Synthesis of this compound
Principle of Hydrazinolysis
The conversion of methyl mandelate to the final product is achieved through hydrazinolysis. This is a nucleophilic acyl substitution reaction where the highly nucleophilic hydrazine molecule attacks the electrophilic carbonyl carbon of the ester. The methoxy group (-OCH₃) is a competent leaving group, and its departure leads to the formation of the stable hydrazide product. The reaction is typically carried out in an alcohol solvent and is often driven to completion by heating under reflux.
Caption: Simplified mechanism of ester hydrazinolysis.
Detailed Experimental Protocol: this compound
Materials & Reagents
-
Methyl Mandelate (from Part I)
-
Hydrazine Hydrate (55-85% solution)
-
Ethanol (absolute)
Equipment
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Ice bath
-
Büchner funnel and filter flask
-
Standard laboratory glassware
Procedure
-
Reaction Setup: Dissolve methyl mandelate (1.0 eq) in ethanol in a round-bottom flask equipped with a magnetic stirrer.[7]
-
Reagent Addition: While stirring, slowly add hydrazine hydrate (1.0-1.2 eq) to the solution. An exothermic reaction may be observed.
-
Reflux: Attach a reflux condenser and heat the reaction mixture to reflux. Maintain reflux for 2-4 hours. The reaction progress can be monitored by TLC.
-
Crystallization: After the reaction is complete, reduce the volume of the solvent by distillation or using a rotary evaporator.[7]
-
Isolation: Cool the remaining solution in an ice water bath. The white, crystalline product should precipitate out of the solution.
-
Filtration and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold ethanol to remove any soluble impurities.
-
Drying: Dry the purified crystals under vacuum to obtain the final product, this compound.
Mandatory Safety Directive: Handling Hydrazine Hydrate
Trustworthiness through Safety: The protocols described are self-validating only when executed with the highest commitment to safety. Hydrazine and its hydrate are classified as Particularly Hazardous Substances (PHS).[8]
-
Toxicity: Hydrazine is acutely toxic if inhaled, ingested, or in contact with skin.[8][9] It is corrosive and can cause severe skin and eye burns.[10][11]
-
Flammability: Hydrazine hydrate is a combustible liquid.[9]
Required Safety Measures:
| Control Measure | Specification | Rationale |
| Engineering Controls | All handling must occur inside a certified chemical fume hood.[8][11] | To prevent inhalation of toxic and carcinogenic vapors. |
| Personal Protective Equipment (PPE) | - Nitrile or chloroprene gloves.- ANSI Z87.1-compliant, splash-proof safety goggles and a face shield.- A flame-resistant lab coat. | To prevent dermal and eye contact with the corrosive chemical.[8][11] |
| Handling | - Use only in a designated PHS area.- Avoid heat, sparks, and open flames.[9]- Keep containers tightly closed.[9][12] | To mitigate risks of fire, explosion, and accidental exposure. |
| Storage | Store locked up in a cool, dry, well-ventilated area away from incompatible materials.[9][10] | To ensure stability and prevent hazardous reactions. |
| Spill Response | Do not attempt to clean up a large spill. Evacuate the area and call emergency responders.[8] | Due to the high toxicity and potential for exposure. |
| First Aid | - Skin/Eye Contact: Immediately flush with water for at least 15 minutes and seek immediate medical attention.[10][12]- Inhalation: Move to fresh air and seek immediate medical attention.[8][10] | To minimize damage from corrosive and toxic effects. |
Characterization and Validation
Confirmation of the final product's identity and purity is achieved through a combination of physical and spectroscopic methods.
| Analysis Method | Expected Result |
| Melting Point | 134-136 °C (uncorrected)[2][4] |
| FT-IR (cm⁻¹) | ~3300-3400 (O-H stretch), ~3200-3300 (N-H stretches), ~1650 (C=O stretch, Amide I) |
| ¹H NMR (DMSO-d₆) | δ (ppm): ~9.0 (s, 1H, -CONH-), ~7.2-7.4 (m, 5H, Ar-H), ~5.0 (s, 1H, -CH(OH)-), ~4.2 (br s, 2H, -NH₂) |
| Mass Spec (MS) | [M+H]⁺ at m/z = 167.08 |
Conclusion
This guide details a robust and reproducible two-step synthesis for this compound from mandelic acid. The methodology is grounded in fundamental principles of organic chemistry, including Fischer esterification and nucleophilic acyl substitution. By providing a rationale for each procedural choice and integrating comprehensive characterization data, this document serves as an authoritative resource for its intended scientific audience. The paramount importance of adhering to strict safety protocols when handling hazardous reagents like hydrazine hydrate cannot be overstated and is integral to the successful and responsible execution of this synthesis.
References
- 1. Page loading... [guidechem.com]
- 2. chembk.com [chembk.com]
- 3. This compound | C8H10N2O2 | CID 73126 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 2443-66-5 Cas No. | Mandelic acid hydrazide | Matrix Scientific [matrixscientific.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. benchchem.com [benchchem.com]
- 7. 2-Acetylhydrazono-2-phenylacetohydrazide - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ehs.ucsb.edu [ehs.ucsb.edu]
- 9. assets.thermofisher.cn [assets.thermofisher.cn]
- 10. fishersci.com [fishersci.com]
- 11. ehs.unm.edu [ehs.unm.edu]
- 12. files.dep.state.pa.us [files.dep.state.pa.us]
2-Hydroxy-2-phenylacetohydrazide chemical properties
An In-Depth Technical Guide to the Chemical Properties of 2-Hydroxy-2-phenylacetohydrazide
Introduction
This compound, commonly known as mandelic acid hydrazide, is an aromatic alpha-hydroxy acid derivative of significant interest in synthetic and medicinal chemistry.[1][2][3] Its structure uniquely combines a chiral center, a secondary hydroxyl group, a phenyl ring, and a reactive hydrazide moiety. This combination of functional groups makes it a versatile building block for the synthesis of more complex molecules, particularly various heterocyclic compounds.[4] Furthermore, derivatives of this scaffold have demonstrated a range of biological activities, positioning it as a valuable starting point for drug discovery and development programs.[4]
This technical guide provides a comprehensive overview of the core chemical properties of this compound, designed for researchers, scientists, and professionals in drug development. It covers its synthesis, physicochemical characteristics, spectroscopic profile, and key reactivity, offering field-proven insights into its handling and application.
Molecular Structure and Identification
The foundational properties of this compound are dictated by its molecular architecture. Understanding its structure is key to predicting its reactivity and behavior in different chemical environments.
Chemical Identifiers
For unambiguous identification, the following identifiers are associated with this compound:
| Identifier | Value | Source(s) |
| IUPAC Name | This compound | [1] |
| Common Names | Mandelic acid hydrazide, Mandelhydrazide | [1][2][5] |
| CAS Number | 2443-66-5 | [1][5][6][7] |
| Molecular Formula | C₈H₁₀N₂O₂ | [1][5][7][8] |
| Molecular Weight | 166.18 g/mol | [1][5] |
| SMILES | C1=CC=C(C=C1)C(C(=O)NN)O | [1] |
| InChIKey | FWTGUGVETHVGTL-UHFFFAOYSA-N | [1] |
Key Structural Features
The molecule's functionality is derived from four primary components: the phenyl ring, the benzylic hydroxyl group, the chiral center at the alpha-carbon, and the terminal hydrazide group.
Caption: Core functional components of this compound.
Synthesis and Purification
The most common and efficient synthesis of this compound involves the hydrazinolysis of a mandelic acid ester. This method is favored for its high yield and relatively straightforward procedure.
Synthetic Strategy
The retrosynthetic analysis points to a simple disconnection at the amide bond, identifying methyl or ethyl mandelate and hydrazine hydrate as the logical starting materials. The ester is chosen over the carboxylic acid to avoid a competitive acid-base reaction with the basic hydrazine, thereby ensuring the nucleophilic attack proceeds efficiently.
Experimental Protocol: Synthesis from Methyl Mandelate
This protocol describes a standard laboratory-scale synthesis. The self-validating nature of this procedure lies in the distinct physical properties of the product compared to the starting materials, allowing for confirmation through simple melting point analysis and TLC.
Materials:
-
Methyl mandelate
-
Hydrazine hydrate (64-80% solution)
-
Ethanol (absolute)
-
Diethyl ether (anhydrous)
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve methyl mandelate (1 equivalent) in absolute ethanol (approx. 5-10 mL per gram of ester).
-
Addition of Hydrazine: While stirring at room temperature, add hydrazine hydrate (1.5-2.0 equivalents) dropwise to the solution. The excess hydrazine ensures the complete conversion of the ester.
-
Reflux: Heat the reaction mixture to reflux (approximately 80-90°C) and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a mobile phase such as ethyl acetate/hexane (1:1), visualizing with UV light or potassium permanganate stain. The disappearance of the starting ester spot indicates completion.
-
Isolation: After the reaction is complete, cool the mixture to room temperature and then place it in an ice bath for 30-60 minutes. The product will precipitate as a white solid.
-
Purification: Collect the crystalline product by vacuum filtration. Wash the solid with a small amount of cold diethyl ether to remove any unreacted starting materials and impurities.
-
Drying: Dry the purified this compound under vacuum to obtain a fine, white crystalline powder. A typical yield is in the range of 85-95%.
Synthesis Workflow Diagram
Caption: Standard workflow for the synthesis of this compound.
Physicochemical Properties
The physical properties of this compound are essential for its handling, storage, and application in further synthetic steps.
| Property | Value | Source(s) |
| Appearance | White crystalline solid/powder | [9] |
| Melting Point | 134-136 °C | [3][5] |
| Boiling Point | 420.9 ± 38.0 °C (Predicted) | [5] |
| Density | 1.277 ± 0.06 g/cm³ (Predicted) | [5] |
| pKa | 12.07 ± 0.36 (Predicted) | [5] |
| Solubility | Soluble in water and polar organic solvents like ethanol. | [9] |
Spectroscopic and Analytical Characterization
Spectroscopic analysis provides definitive structural confirmation of the synthesized molecule. The expected data from primary techniques are summarized below.
| Technique | Characteristic Features |
| ¹H NMR | ~7.2-7.4 ppm: Multiplet, 5H (Aromatic protons, -C₆H₅).~5.0 ppm: Singlet, 1H (Methine proton, -CH(OH)).~5.5 ppm: Broad singlet, 1H (Hydroxyl proton, -OH).~4.3 ppm: Broad singlet, 2H (Amine protons, -NH₂).~9.2 ppm: Broad singlet, 1H (Amide proton, -CONH-). |
| ¹³C NMR | ~174 ppm: Carbonyl carbon (C=O).~140 ppm: Quaternary aromatic carbon.~126-129 ppm: Aromatic carbons (CH).~75 ppm: Alpha-carbon (-CH(OH)). |
| IR (cm⁻¹) | 3200-3400: Broad O-H and N-H stretching.~3050: Aromatic C-H stretching.~1650: Strong C=O stretching (Amide I band).~1550: N-H bending (Amide II band). |
| Mass Spec (EI) | m/z 166: Molecular ion peak [M]⁺.m/z 149: Loss of NH₃.m/z 121: Loss of -CONHNH₂.m/z 107: Phenyl-CH(OH) fragment. |
Note: NMR chemical shifts are approximate and can vary based on solvent and concentration. The hydroxyl and amide/amine protons are D₂O exchangeable.
Chemical Reactivity and Mechanistic Considerations
The molecule's reactivity is dominated by the nucleophilic character of the hydrazide moiety and the functionality of the hydroxyl group.
Reactivity of the Hydrazide Moiety
The terminal -NH₂ group of the hydrazide is a potent nucleophile, making it the primary site for reactions such as condensation and acylation.
-
Condensation with Carbonyls: In the presence of an acid catalyst, it readily reacts with aldehydes and ketones to form stable hydrazone derivatives.[10] This reaction is a cornerstone for building more complex molecular scaffolds used in medicinal chemistry.
-
Oxidation: The hydrazide group can be oxidized to form various products. For instance, oxidation of related aryl hydrazides with reagents like hexachloroiridate(IV) can lead to the corresponding carboxylic acid.[11]
-
Nucleophilic Acyl Substitution: It can react with acyl chlorides or anhydrides to form diacylhydrazines.
Reactivity of the Hydroxyl Group
The secondary hydroxyl group can undergo reactions typical of alcohols, such as esterification with carboxylic acids (e.g., under Fischer-Speier conditions) or acylation with acyl chlorides in the presence of a non-nucleophilic base.
Coordination Chemistry
This compound can act as a bidentate ligand in coordination chemistry, chelating to metal ions. Chelation typically occurs through the carbonyl oxygen and the terminal amino nitrogen, forming a stable five-membered ring with the metal center. This property is exploited in the synthesis of novel metal-organic complexes with potential catalytic or biological applications.
Caption: Chelation of a metal ion (M²⁺) by this compound.
Applications in Research and Development
The unique structural features of this compound make it a valuable intermediate in several areas of chemical research.
-
Precursor for Heterocyclic Synthesis: It is a key synthon for constructing heterocyclic scaffolds like oxadiazoles, pyrazoles, and triazoles, which are privileged structures in many drug molecules.[4]
-
Scaffold in Medicinal Chemistry: The core structure is present in various compounds investigated for therapeutic potential. Derivatives have been studied for anticancer and antimicrobial activities, where the hydrazide moiety often plays a crucial role in binding to enzyme active sites.[4]
Safety and Handling
According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified as a hazardous substance.[1]
-
Hazard Statements:
-
Precautionary Measures:
Conclusion
This compound is a highly functionalized and versatile molecule. Its straightforward synthesis, well-defined physicochemical properties, and diverse reactivity profile make it an important tool for synthetic chemists. Its utility as a precursor for biologically active heterocycles and as a ligand in coordination chemistry underscores its continuing relevance in both academic research and the pharmaceutical industry. Proper understanding of its chemical properties and adherence to safety protocols are essential for its effective and safe application.
References
- 1. This compound | C8H10N2O2 | CID 73126 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. MANDELIC ACID HYDRAZIDE | 2443-66-5 [chemicalbook.com]
- 3. 2443-66-5 Cas No. | Mandelic acid hydrazide | Matrix Scientific [matrixscientific.com]
- 4. 2-Hydroxy-2,2-diphenylacetohydrazide | RUO | Supplier [benchchem.com]
- 5. chembk.com [chembk.com]
- 6. parchem.com [parchem.com]
- 7. This compound - Amerigo Scientific [amerigoscientific.com]
- 8. (R)-2-HYDROXY-2-PHENYLACETOHYDRAZIDE | CAS#:84049-61-6 | Chemsrc [chemsrc.com]
- 9. Mandelic acid - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
- 11. Oxidations of Benzhydrazide and Phenylacetic Hydrazide by Hexachloroiridate(IV): Reaction Mechanism and Structure–Reactivity Relationship - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Physical Properties of 2-Hydroxy-2-phenylacetohydrazide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the core physical properties of 2-Hydroxy-2-phenylacetohydrazide, a molecule of significant interest in medicinal chemistry and drug development. This document moves beyond a simple recitation of data points to offer a deeper understanding of the experimental methodologies and the scientific principles that govern these properties. By synthesizing data from various sources and providing detailed experimental protocols, this guide aims to be an essential resource for researchers working with this compound. We will delve into its structural and crystallographic data, thermal properties, solubility profile, and spectroscopic characteristics. Each section is designed to provide not only the "what" but also the "how" and "why," ensuring a thorough and practical understanding for laboratory applications.
Introduction: The Significance of this compound
This compound, also known as mandelic acid hydrazide, is a versatile organic compound that serves as a crucial building block in the synthesis of various biologically active molecules. Its structure, which combines a phenyl group, a hydroxyl group, and a hydrazide moiety, imparts a unique set of chemical and physical properties that are pivotal for its role in drug design and development. The presence of hydrogen bond donors and acceptors, along with a chiral center, makes it an attractive scaffold for creating compounds with specific biological targets. A thorough understanding of its physical properties is paramount for its effective utilization in synthesis, formulation, and quality control.
This guide will systematically explore the key physical characteristics of this compound, providing both established data and the experimental context necessary for its practical application.
Molecular Structure and Identification
A foundational understanding of a molecule's physical properties begins with its structure.
Chemical Identity
-
IUPAC Name: this compound[1]
-
Synonyms: Mandelic acid hydrazide, Hydroxy(phenyl)acetic acid hydrazide[1]
-
CAS Number: 2443-66-5[1]
-
Molecular Formula: C₈H₁₀N₂O₂[1]
-
Molecular Weight: 166.18 g/mol [1]
Structural Representation
The two-dimensional structure of this compound is presented below. The molecule features a chiral carbon atom attached to a hydroxyl group, a phenyl ring, and a carbonyl group of the acetohydrazide moiety.
Diagram of the molecular structure of this compound.
Caption: 2D structure of this compound.
Thermal Properties
The thermal behavior of a compound is critical for its handling, storage, and processing.
Melting Point
The melting point is a fundamental indicator of a crystalline solid's purity.
| Property | Value | Source |
| Melting Point | 134-136 °C | [2] |
Expert Insight: A sharp melting point range is indicative of high purity. The observed range for this compound suggests a well-defined crystalline structure. Broadening of this range could indicate the presence of impurities.
Experimental Protocol: Melting Point Determination (Capillary Method)
This protocol outlines a standard and reliable method for verifying the melting point in a laboratory setting.
Principle: A small, powdered sample is heated in a sealed capillary tube, and the temperature range over which the solid transitions to a liquid is observed.
Apparatus:
-
Melting point apparatus (e.g., Thomas-Hoover Uni-Melt or similar)
-
Capillary tubes (sealed at one end)
-
Mortar and pestle
-
Spatula
Procedure:
-
Sample Preparation: Place a small amount of dry this compound onto a clean, dry watch glass. Finely powder the sample using a spatula.
-
Loading the Capillary Tube: Open end of the capillary tube is pressed into the powdered sample. The tube is then inverted and tapped gently on a hard surface to pack the solid into the sealed end. Repeat until a packed column of 2-3 mm is achieved.
-
Measurement:
-
Place the loaded capillary tube into the heating block of the melting point apparatus.
-
Set the initial heating rate to be rapid to approach the expected melting point.
-
Approximately 15-20 °C below the expected melting point, reduce the heating rate to 1-2 °C per minute to ensure thermal equilibrium.
-
Record the temperature at which the first drop of liquid appears (the onset of melting).
-
Record the temperature at which the last solid crystal melts (the completion of melting). This range is the melting point.
-
-
Validation: For E-E-A-T (Experience, Expertise, Authoritativeness, and Trustworthiness), it is recommended to calibrate the thermometer of the melting point apparatus using certified reference standards.
Caption: Workflow for Melting Point Determination.
Solubility Profile
Solubility is a critical parameter in drug development, influencing bioavailability, formulation, and routes of administration.
Qualitative and Quantitative Solubility
Published data on the solubility of this compound is primarily qualitative.
-
Hot Water: Soluble
-
Hot Ethanol: Slightly soluble
Expert Insight: The presence of a hydroxyl group and the hydrazide moiety suggests the potential for hydrogen bonding with protic solvents like water and ethanol. The phenyl group, however, contributes to its lipophilicity, which may limit its solubility in highly polar solvents at room temperature. The increased solubility in hot solvents is a common characteristic of organic solids.
For a more comprehensive understanding, the following table presents predicted solubility in a range of common laboratory solvents, which can guide experimental work.
| Solvent | Predicted Solubility | Rationale |
| Water | Sparingly soluble at RT, more soluble when hot | Hydrogen bonding potential from -OH and -NH₂ groups. |
| Methanol | Soluble | Polar protic solvent, favorable interactions. |
| Ethanol | Moderately soluble | Similar to methanol, but increased alkyl chain length may slightly decrease solubility. |
| Acetone | Soluble | Polar aprotic solvent, can accept hydrogen bonds. |
| Dichloromethane | Slightly soluble | Lower polarity compared to alcohols and acetone. |
| Dimethyl Sulfoxide (DMSO) | Very soluble | Highly polar aprotic solvent, excellent for dissolving a wide range of organic compounds. |
| Toluene | Sparingly soluble | Nonpolar aromatic solvent, unfavorable interactions with polar functional groups. |
Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)
This protocol describes the gold-standard method for determining the equilibrium solubility of a compound.
Principle: An excess amount of the solid compound is agitated in a solvent for a sufficient period to reach equilibrium. The concentration of the dissolved compound in the supernatant is then determined.
Apparatus:
-
Scintillation vials or glass flasks with screw caps
-
Orbital shaker or rotator with temperature control
-
Centrifuge
-
Syringe filters (e.g., 0.45 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
Procedure:
-
Preparation: Add an excess amount of this compound to a vial containing a known volume of the desired solvent. The presence of undissolved solid is essential to ensure saturation.
-
Equilibration: Seal the vials and place them on an orbital shaker at a constant temperature (e.g., 25 °C or 37 °C for physiological relevance) for 24-48 hours. This duration should be sufficient to reach equilibrium.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. Alternatively, centrifuge the samples to pellet the undissolved solid.
-
Sample Collection and Filtration: Carefully withdraw an aliquot of the supernatant using a syringe and immediately filter it through a syringe filter to remove any remaining solid particles.
-
Quantification: Dilute the filtered solution with a suitable solvent and analyze the concentration of this compound using a validated HPLC method.
-
Self-Validation: To ensure equilibrium has been reached, samples can be taken at different time points (e.g., 24, 48, and 72 hours). Consistent concentration values over time confirm that equilibrium has been achieved.
Caption: Workflow for Equilibrium Solubility Determination.
Spectroscopic Properties
Spectroscopic data provides a fingerprint of the molecule, confirming its identity and providing insights into its structure and bonding.
Infrared (IR) Spectroscopy
IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The PubChem database indicates the availability of an ATR-IR spectrum for this compound.[3]
Expected Characteristic IR Absorptions:
| Wavenumber (cm⁻¹) | Functional Group | Vibration Type |
| 3400-3200 | O-H, N-H | Stretching (broad) |
| 3100-3000 | Aromatic C-H | Stretching |
| 2950-2850 | Aliphatic C-H | Stretching |
| ~1650 | C=O (Amide I) | Stretching |
| 1600-1550 | N-H | Bending (Amide II) |
| 1600, 1475 | Aromatic C=C | Stretching |
| 1200-1000 | C-O | Stretching |
Expert Insight: The broadness of the O-H and N-H stretching bands is due to hydrogen bonding. The exact position of the C=O stretch can provide information about the extent of hydrogen bonding and the electronic environment of the carbonyl group.
Nuclear Magnetic Resonance (NMR) Spectroscopy
5.2.1. ¹H NMR Spectroscopy
Based on the structure and data from similar compounds, the following proton signals are expected:
| Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| ~7.4-7.2 | Multiplet | Aromatic protons (C₆H₅) |
| ~5.0 | Singlet | Methine proton (-CH(OH)-) |
| ~4.5 | Broad singlet | Hydroxyl proton (-OH) |
| ~4.3 | Broad singlet | Amine protons (-NH₂) |
| ~8.0 | Broad singlet | Amide proton (-NH-) |
Expert Insight: The chemical shifts of the -OH and -NH protons are highly dependent on the solvent, concentration, and temperature due to hydrogen bonding and chemical exchange. In DMSO-d₆, these protons are more likely to be observed as distinct, broad signals.
5.2.2. ¹³C NMR Spectroscopy
The PubChem database indicates the availability of a ¹³C NMR spectrum.[3] Predicted chemical shifts for the carbon atoms are as follows:
| Chemical Shift (δ, ppm) | Assignment |
| ~170 | Carbonyl carbon (C=O) |
| ~140 | Aromatic quaternary carbon |
| ~128-126 | Aromatic CH carbons |
| ~75 | Methine carbon (-CH(OH)-) |
Experimental Protocol: NMR Sample Preparation
Proper sample preparation is crucial for obtaining high-quality NMR spectra.
Apparatus:
-
NMR tube (5 mm)
-
Volumetric flask
-
Pipettes
-
Deuterated solvent (e.g., DMSO-d₆)
-
Internal standard (e.g., Tetramethylsilane, TMS)
Procedure:
-
Sample Weighing: Accurately weigh 5-10 mg of this compound for ¹H NMR (or 20-50 mg for ¹³C NMR) into a small vial.
-
Dissolution: Add approximately 0.6-0.7 mL of a suitable deuterated solvent (DMSO-d₆ is often a good choice for hydrazides). Ensure the sample is fully dissolved. Gentle vortexing or sonication may be required.
-
Transfer: Filter the solution through a small plug of glass wool in a Pasteur pipette directly into the NMR tube to remove any particulate matter.
-
Standard Addition: Add a small amount of TMS as an internal standard for chemical shift referencing (δ = 0.00 ppm).
-
Capping and Labeling: Cap the NMR tube and label it clearly.
Caption: Key steps in NMR sample preparation.
Conclusion
This technical guide has provided a detailed examination of the key physical properties of this compound. By integrating established data with detailed experimental protocols and expert insights, we have aimed to create a resource that is both informative and practical for the research community. A thorough understanding and careful determination of these properties are essential for the successful application of this versatile molecule in the development of new therapeutics and other advanced materials. As new experimental data becomes available, this guide will be updated to ensure its continued accuracy and relevance.
References
A Technical Guide to 2-Hydroxy-2-phenylacetohydrazide: Synthesis, Characterization, and Applications in Medicinal Chemistry
Abstract
2-Hydroxy-2-phenylacetohydrazide, also known as Mandelic Acid Hydrazide (CAS No. 2443-66-5), is a versatile bifunctional organic molecule that serves as a pivotal intermediate in synthetic and medicinal chemistry. As a derivative of both mandelic acid and hydrazine, it possesses a unique structural architecture, featuring a chiral hydroxylated carbon, a reactive hydrazide moiety, and a stable phenyl group. This combination makes it an ideal scaffold for the synthesis of a diverse array of heterocyclic compounds and hydrazone derivatives. This technical guide provides an in-depth exploration of the synthesis, purification, and analytical characterization of this compound. Furthermore, it details its primary application as a precursor to pharmacologically active hydrazones, with a particular focus on their potential as anticonvulsant agents, thereby offering valuable insights for researchers in drug discovery and development.
Physicochemical Properties and Safety Data
A thorough understanding of the fundamental properties of a chemical entity is paramount for its effective and safe utilization in a research setting. This compound is a stable, crystalline solid under standard laboratory conditions. Its key properties are summarized below.[1][2][][4]
| Property | Value | Source(s) |
| CAS Number | 2443-66-5 | [1][2][][4] |
| Molecular Formula | C₈H₁₀N₂O₂ | [1][2] |
| Molecular Weight | 166.18 g/mol | [1][2] |
| Appearance | White crystalline solid | Inferred from typical hydrazides |
| Melting Point | 134-136 °C | [1][] |
| Boiling Point (Predicted) | 420.9 ± 38.0 °C | [1] |
| Density (Predicted) | 1.277 ± 0.06 g/cm³ | [1] |
| SMILES | C1=CC=C(C=C1)C(C(=O)NN)O | [2] |
| InChIKey | FWTGUGVETHVGTL-UHFFFAOYSA-N | [2] |
Safety & Handling
As a hydrazide derivative, this compound requires careful handling to minimize exposure and ensure laboratory safety.
-
GHS Hazard Statements: The compound is classified as an irritant. GHS classifications indicate it causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[2]
-
Precautionary Measures: Standard personal protective equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves, is mandatory.[2] All manipulations should be performed in a well-ventilated fume hood to avoid inhalation of dust or vapors.[2] In case of eye contact, rinse immediately with plenty of water and seek medical advice.[1]
Synthesis and Purification
The most direct and efficient synthesis of this compound involves the hydrazinolysis of an ester of mandelic acid, typically methyl or ethyl mandelate. This nucleophilic acyl substitution reaction is robust and generally proceeds with high yield.
Causality of Experimental Design
The choice of an ester as the starting material is strategic; the ester carbonyl is sufficiently electrophilic to be attacked by the potent nucleophile, hydrazine, but is less reactive than an acid chloride, which could lead to over-reaction and unwanted side products. Anhydrous hydrazine can be used, but hydrazine hydrate is often preferred for its lower cost and easier handling, with a slight excess used to drive the reaction to completion. Ethanol is an ideal solvent as it readily dissolves both the ester and hydrazine hydrate and its boiling point allows for effective reflux without requiring specialized high-temperature equipment. The purification by recrystallization leverages the crystalline nature of the product and its differential solubility in hot versus cold solvent to effectively remove unreacted starting materials and soluble impurities.
Detailed Experimental Protocol: Synthesis
Reaction: Methyl 2-hydroxy-2-phenylacetate + Hydrazine Hydrate → this compound
-
Setup: Equip a 250 mL round-bottom flask with a reflux condenser and a magnetic stir bar.
-
Reagents: To the flask, add methyl mandelate (e.g., 0.1 mol, 16.6 g) and 100 mL of absolute ethanol. Stir until the ester is fully dissolved.
-
Hydrazine Addition: While stirring, cautiously add hydrazine hydrate (e.g., 0.15 mol, 7.5 mL) to the solution. Note: The reaction is exothermic; slow addition may be necessary.
-
Reflux: Heat the reaction mixture to reflux (approximately 78-80 °C) and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC), eluting with a 1:1 mixture of n-hexane/ethyl acetate.
-
Isolation: After the reaction is complete, cool the flask to room temperature and then place it in an ice bath for 1-2 hours to facilitate product precipitation.
-
Filtration: Collect the resulting white crystalline solid by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crude product on the filter with two portions of cold ethanol (2 x 20 mL) to remove residual hydrazine and other soluble impurities.
-
Drying: Dry the product under vacuum at 50-60 °C to a constant weight. The expected yield is typically in the range of 80-90%.
Analytical Characterization
Structural confirmation and purity assessment are critical validation steps. The following techniques and expected results provide a self-validating system for identifying the target compound.
Spectroscopic Analysis
| Technique | Expected Characteristics |
| ¹H NMR | (Predicted, in DMSO-d₆, δ in ppm): Aromatic protons (phenyl group) as a multiplet around 7.2-7.4 ppm. A singlet for the methine proton (-CH) adjacent to the hydroxyl and phenyl groups. A broad singlet for the hydroxyl proton (-OH), which is exchangeable with D₂O. Two distinct broad singlets for the hydrazide protons (-NH and -NH₂). |
| ¹³C NMR | (Predicted, in DMSO-d₆, δ in ppm): Carbonyl carbon (~170 ppm). Methine carbon (-CHOH) (~75 ppm). Aromatic carbons in the ~125-140 ppm range. |
| FT-IR | (KBr pellet, cm⁻¹): Broad peak for O-H and N-H stretching (3200-3400 cm⁻¹). A sharp, strong peak for the carbonyl (C=O) stretch of the amide group (~1650-1680 cm⁻¹). Peaks corresponding to C=C stretching in the aromatic ring (~1450-1600 cm⁻¹). |
| Mass Spec. | (EI): Molecular ion peak (M⁺) at m/z = 166. Key fragmentation patterns would likely involve the loss of water, ammonia, or the hydrazide group. |
Rationale for Predictions: The predicted NMR shifts are based on the analysis of structurally similar compounds, such as mandelic acid and other phenylacetohydrazides.[5][6] The IR frequencies are characteristic of the functional groups present (hydroxyl, amine, amide carbonyl, and aromatic ring).[2]
Applications in Drug Development: A Precursor to Bioactive Hydrazones
The primary utility of this compound in drug discovery lies in its role as a versatile chemical building block. The terminal -NH₂ group of the hydrazide is a potent nucleophile that readily condenses with the electrophilic carbonyl carbon of aldehydes and ketones to form stable hydrazone derivatives (Schiff bases).[7][8]
This reaction is of significant interest because the resulting hydrazone moiety (-CO-NH-N=CH-) is a well-established pharmacophore, known to be present in compounds with a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, anticancer, and anticonvulsant properties.[7][8][9][10]
Focus: Anticonvulsant Activity
Epilepsy is a prevalent neurological disorder, and the search for new antiepileptic drugs (AEDs) with improved efficacy and fewer side effects is ongoing.[8][9] The hydrazone scaffold has been identified as a key structural feature in many compounds exhibiting potent anticonvulsant effects.[8][9][10]
-
Mechanism of Action (Postulated): While the exact mechanism can vary, many anticonvulsant hydrazones are thought to exert their effects by interacting with voltage-gated sodium channels or by modulating GABAergic neurotransmission. The core pharmacophore often includes a hydrogen-bonding domain and a hydrophobic aryl group that can interact with receptor sites.[10]
-
Structure-Activity Relationship (SAR): Studies on various hydrazone libraries have shown that the nature of the substituent (R' and R'' in the diagram above) attached to the imine carbon is critical for activity. Aromatic rings, particularly those with specific substitutions (e.g., halogens, methoxy groups), often enhance anticonvulsant potency. For instance, a study on isatin derivatives, which included hydrazones, identified a compound with an ED₅₀ of 53.61 mg/kg in a metrazol-induced seizure model. Another series of carbohydrazides showed significant protection in the maximal electroshock (MES) and 6 Hz seizure models.[9]
Protocol: Synthesis of a Hydrazone Derivative
This protocol describes a general method for synthesizing a hydrazone from this compound and a substituted aromatic aldehyde.
-
Reagents: In a 100 mL round-bottom flask, dissolve this compound (e.g., 10 mmol, 1.66 g) in 30 mL of ethanol.
-
Aldehyde Addition: To this solution, add an equimolar amount of the desired aromatic aldehyde (10 mmol).
-
Catalyst: Add 2-3 drops of glacial acetic acid to catalyze the condensation reaction.
-
Reaction: Stir the mixture at room temperature or gently reflux for 2-4 hours. The reaction can be monitored by TLC. Formation of a precipitate often indicates product formation.
-
Isolation: Cool the reaction mixture in an ice bath. Collect the solid product by vacuum filtration.
-
Purification: Wash the product with cold ethanol and recrystallize from a suitable solvent (e.g., ethanol, methanol) to obtain the pure hydrazone derivative.
Conclusion and Future Outlook
This compound is a compound of significant value to the medicinal chemistry community. Its straightforward synthesis and purification make it an accessible starting material. Its true potential is realized in its role as a scaffold for generating libraries of hydrazone derivatives. The consistent reports of significant biological activity, particularly anticonvulsant effects, from these derivatives underscore the importance of this chemical entity. Future research should focus on synthesizing novel hydrazone libraries from this precursor and conducting extensive in-vitro and in-vivo screening to identify lead compounds for the development of next-generation therapeutics.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | C8H10N2O2 | CID 73126 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. scbt.com [scbt.com]
- 5. 2-Hydroxyphenylacetic acid(614-75-5) 1H NMR spectrum [chemicalbook.com]
- 6. Biological Activities of Hydrazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Recent Developments of Hydrazide/Hydrazone Derivatives and Their Analogs as Anticonvulsant Agents in Animal Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. saspublishers.com [saspublishers.com]
- 9. researchgate.net [researchgate.net]
- 10. Anticonvulsant activity of hydrazones, Schiff and Mannich bases of isatin derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
IUPAC name 2-hydroxy-2-phenylacetohydrazide
An In-depth Technical Guide to 2-hydroxy-2-phenylacetohydrazide: Synthesis, Characterization, and Applications in Drug Discovery
Abstract
This compound, also known as mandelic acid hydrazide, is a versatile bifunctional molecule that serves as a foundational scaffold in medicinal chemistry. Possessing both a nucleophilic hydrazide moiety and a chiral α-hydroxy acid backbone, it offers a unique combination of reactive sites for the synthesis of diverse heterocyclic systems and complex molecular architectures. This guide provides an in-depth exploration of this compound, covering its synthesis, spectroscopic characterization, potential mechanisms of action, and its strategic application as a precursor in drug discovery programs. We synthesize field-proven insights with established chemical principles to offer researchers and drug development professionals a comprehensive technical resource for leveraging this valuable chemical entity.
Introduction: The Strategic Value of a Bifunctional Scaffold
Hydrazide derivatives are a cornerstone of modern medicinal chemistry, prized for their ability to act as versatile synthons for a multitude of biologically active heterocycles.[1][2] The hydrazide functional group (-CONHNH₂) is not merely a linker; its unique electronic and steric properties allow it to participate in a wide array of cyclization and condensation reactions. When integrated into a molecule like this compound, which is derived from mandelic acid, the synthetic potential is significantly enhanced.
Mandelic acid itself is an α-hydroxy acid (AHA) with known antibacterial properties and applications in pharmaceutical synthesis.[3][4] The conversion of its carboxyl group to a hydrazide introduces a potent nucleophilic center, creating a molecule poised for derivatization. The resulting compound, this compound, is a chiral building block that serves as a gateway to novel hydrazones, oxadiazoles, pyrazoles, and other privileged structures in drug discovery.[5] This guide will elucidate the practical synthesis, characterization, and strategic deployment of this important intermediate.
Physicochemical and Safety Profile
A thorough understanding of the compound's fundamental properties and hazards is critical for its effective and safe utilization in a laboratory setting.
Core Properties
The key physicochemical properties of this compound are summarized below for quick reference.
| Property | Value | Source(s) |
| IUPAC Name | This compound | [6] |
| Synonyms | Mandelic acid hydrazide, Mandelhydrazide | [6] |
| CAS Number | 2443-66-5 | [7] |
| Molecular Formula | C₈H₁₀N₂O₂ | [7] |
| Molecular Weight | 166.18 g/mol | [7] |
| Appearance | White crystalline solid/powder | [8] |
| Melting Point | 134-136 °C | [7] |
Safety and Handling
This compound is classified as an irritant. Adherence to standard laboratory safety protocols is mandatory.
-
Hazard Classification:
-
Recommended Personal Protective Equipment (PPE): Wear suitable protective clothing, gloves, and eye/face protection. Work in a well-ventilated area or under a chemical fume hood to avoid dust inhalation.
-
First Aid Measures:
-
Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[10]
-
Skin: Wash off immediately with plenty of water. If irritation persists, consult a physician.[8]
-
Inhalation: Remove to fresh air. If breathing is difficult, provide artificial respiration and seek medical attention.[8][10]
-
Ingestion: Clean mouth with water and drink plenty of water afterwards. Do not induce vomiting. Seek immediate medical attention.[8][10]
-
Synthesis and Characterization
The synthesis of this compound is a straightforward and high-yielding process, typically starting from an ester of mandelic acid. This approach is generally preferred over using the free acid, as it avoids a competitive acid-base reaction between the carboxylic acid and the basic hydrazine, leading to cleaner reactions and simpler purification.
Experimental Protocol: Synthesis from Methyl Mandelate
This protocol describes a standard laboratory procedure for the hydrazinolysis of a mandelic acid ester.
Reaction Scheme: Starting Material: Methyl 2-hydroxy-2-phenylacetate (Methyl Mandelate) Reagent: Hydrazine Hydrate (NH₂NH₂·H₂O) Solvent: Ethanol
Step-by-Step Methodology:
-
Setup: Equip a round-bottom flask with a magnetic stirrer and a reflux condenser.
-
Reagents: Dissolve methyl 2-hydroxy-2-phenylacetate (1.0 eq) in absolute ethanol (approx. 10 mL per gram of ester).
-
Reaction Initiation: To the stirred solution, add hydrazine hydrate (1.5-2.0 eq) dropwise at room temperature. The use of a slight excess of hydrazine ensures the complete conversion of the starting ester.
-
Reflux: Heat the reaction mixture to reflux (approximately 80°C) and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC), eluting with a mixture like ethyl acetate/hexane (e.g., 7:3 v/v) and visualizing with UV light. The disappearance of the starting ester spot indicates reaction completion.
-
Workup & Isolation: a. Cool the reaction mixture to room temperature, then place it in an ice bath for 30-60 minutes to facilitate precipitation of the product. b. Collect the resulting white solid by vacuum filtration. c. Wash the crude product with cold ethanol to remove any unreacted hydrazine hydrate and other soluble impurities.
-
Purification: The collected solid is often of high purity. If necessary, recrystallization from ethanol can be performed to yield fine, white crystals of this compound.
-
Drying: Dry the purified product under vacuum to remove residual solvent.
Synthesis Workflow Diagram
The following diagram illustrates the logical flow of the synthesis and purification process.
Caption: Workflow for the synthesis of this compound.
Spectroscopic Characterization
Structural confirmation is achieved through a combination of standard spectroscopic techniques. The expected data are outlined below, providing a benchmark for successful synthesis.[11][12]
| Technique | Functional Group / Proton | Expected Chemical Shift / Wavenumber | Rationale |
| ¹H NMR | -OH (hydroxyl) | δ ~5.0-6.0 ppm (broad singlet) | Exchangeable proton, chemical shift is solvent-dependent. |
| -CH- (methine) | δ ~4.8-5.2 ppm (singlet or doublet) | Adjacent to hydroxyl and phenyl groups. May couple with OH proton. | |
| Ar-H (aromatic) | δ ~7.2-7.5 ppm (multiplet) | Standard region for monosubstituted benzene ring protons. | |
| -NH- (amide) | δ ~9.0-9.5 ppm (broad singlet) | Deshielded proton of the secondary amide. | |
| -NH₂ (hydrazine) | δ ~4.0-4.5 ppm (broad singlet) | Exchangeable protons of the terminal amine. | |
| ¹³C NMR | Ar-C (aromatic) | δ ~125-140 ppm | Multiple signals for the benzene ring carbons. |
| -CH- (methine) | δ ~70-75 ppm | Carbon attached to the electron-withdrawing oxygen atom. | |
| C=O (carbonyl) | δ ~170-175 ppm | Typical chemical shift for an amide/hydrazide carbonyl carbon. | |
| FTIR | O-H stretch | 3200-3400 cm⁻¹ (broad) | Characteristic for the hydroxyl group. |
| N-H stretch | 3100-3300 cm⁻¹ (sharp peaks) | Overlaps with O-H; represents -NH and -NH₂ groups. | |
| C=O stretch | 1640-1680 cm⁻¹ (strong) | Amide I band, characteristic of the carbonyl group in a hydrazide. | |
| C-O stretch | 1050-1150 cm⁻¹ | For the secondary alcohol C-O bond. |
Biological Activity and Mechanism of Action
While this compound itself is primarily viewed as a synthetic intermediate, its derivatives exhibit a vast spectrum of biological activities. The core structure provides a template from which potent agents can be developed.
The Hydrazone Moiety: A Privileged Pharmacophore
The most common derivatization involves the condensation of the terminal -NH₂ group with various aldehydes or ketones to form hydrazones (containing the -C(=O)NHN=CH- scaffold). This hydrazone moiety is a well-established pharmacophore associated with a wide range of biological activities, including:
Causality: The biological activity of hydrazones stems from their ability to act as hydrogen bond donors and acceptors, as well as their capacity to chelate metal ions essential for enzyme function.[16] The N-N-C=O group can adopt different conformations, allowing it to fit into diverse biological targets.
Postulated Mechanism of Action
For closely related hydrazide derivatives, the mechanism of action often involves direct interaction with enzymes. The hydrazide group can form covalent bonds or strong coordination complexes within the active sites of metalloenzymes, leading to irreversible inhibition.[5] Furthermore, the planar structure of the hydrazone derivatives allows for effective π-π stacking and hydrophobic interactions within protein binding pockets.
The diagram below conceptualizes the role of this compound as a precursor to biologically active hydrazones that can inhibit an enzymatic target.
Caption: From precursor to pathway inhibition via hydrazone formation.
Applications in Drug Discovery and Medicinal Chemistry
The primary value of this compound lies in its role as a versatile scaffold for generating libraries of compounds for biological screening.
Structure-Activity Relationship (SAR) Insights
By systematically varying the aldehyde or ketone used for condensation, researchers can probe the structure-activity relationships of the resulting hydrazones. For instance, in a study on hydrazone-based laccase inhibitors, the nature of the aromatic ring attached to the imine carbon was critical for activity.[15]
-
Key Insight: A study of 4-hydroxybenzhydrazide derivatives showed that a slim salicylic aldehyde framework was crucial for stabilizing the molecule within the enzyme's substrate-binding pocket.[15] Bulky substituents could shift the inhibition mechanism from competitive to non-competitive by preventing binding at the active site.[15]
-
Application: This principle guides the rational design of new derivatives. By starting with the this compound core, chemists can introduce a wide variety of R-groups (aliphatic, aromatic, heterocyclic) via the condensation reaction and systematically evaluate their impact on potency and selectivity against a chosen biological target.
A Precursor for Heterocyclic Synthesis
Beyond simple hydrazones, the hydrazide moiety is a key intermediate for synthesizing five- and six-membered heterocyclic rings like 1,3,4-oxadiazoles and 1,2,4-triazoles, which are prevalent in marketed drugs.[1] These reactions typically involve cyclization with reagents like carbon disulfide or orthoesters, expanding the chemical space accessible from this single precursor.
Conclusion and Future Outlook
This compound represents an archetypal starting material for medicinal chemistry programs: it is readily synthesized, safe to handle with standard precautions, and exceptionally versatile. Its true potential is realized upon its conversion into libraries of hydrazone derivatives and other heterocyclic compounds. While detailed ADME/Tox data for the parent hydrazide is not widely reported, the vast body of literature on its derivatives confirms the utility of this scaffold in generating potent, biologically active molecules. Future research should focus on exploring novel cyclization reactions originating from this core and applying modern synthetic methods, such as flow chemistry and microwave-assisted synthesis, to accelerate the discovery of new therapeutic agents.[17]
References
- 1. benchchem.com [benchchem.com]
- 2. Mini-Review of the Importance of Hydrazides and Their Derivatives—Synthesis and Biological Activity [mdpi.com]
- 3. Spectroscopic Characterization and Antioxidant Properties of Mandelic Acid and Its Derivatives in a Theoretical and Experimental Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mandelic acid - Wikipedia [en.wikipedia.org]
- 5. 2-Hydroxy-2,2-diphenylacetohydrazide | RUO | Supplier [benchchem.com]
- 6. This compound | C8H10N2O2 | CID 73126 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 2443-66-5 Cas No. | Mandelic acid hydrazide | Matrix Scientific [matrixscientific.com]
- 8. assets.thermofisher.com [assets.thermofisher.com]
- 9. fishersci.com [fishersci.com]
- 10. chemicalbook.com [chemicalbook.com]
- 11. youtube.com [youtube.com]
- 12. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 13. Biological Activities of Hydrazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Synthesis and Structure-Activity Relationship Studies of Hydrazide-Hydrazones as Inhibitors of Laccase from Trametes versicolor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Insight into the synthesis, structure affirmation and catalytic efficiency of divalent and trivalent metal chelates of mandelic acid hydrazone derivative - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pharmacyeducation.fip.org [pharmacyeducation.fip.org]
Introduction: Unveiling the Molecular Identity of a Key Chemical Intermediate
An In-depth Technical Guide to the Spectroscopic Characterization of 2-Hydroxy-2-phenylacetohydrazide
This compound, also commonly known as Mandelic Acid Hydrazide, is a bifunctional organic molecule with the chemical formula C₈H₁₀N₂O₂.[1][2] Its structure incorporates a phenyl ring, a hydroxyl group, and a hydrazide moiety, making it a valuable building block in organic synthesis and a compound of interest in medicinal chemistry and drug development.[3][4][5] The precise elucidation of its molecular structure is paramount for quality control, reaction monitoring, and understanding its chemical behavior.
This technical guide provides a comprehensive overview of the core spectroscopic techniques used to characterize this compound. As a self-validating system, the orthogonal data from Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS) collectively provide an unambiguous confirmation of its identity and purity. This document is intended for researchers, scientists, and drug development professionals, offering not just raw data, but also the causality behind experimental choices and detailed protocols for data acquisition.
Vibrational Spectroscopy: Probing Functional Groups with Infrared (IR) Analysis
Infrared (IR) spectroscopy is a foundational technique for identifying the functional groups present in a molecule. By measuring the absorption of infrared radiation, we can detect the characteristic vibrational frequencies of specific bonds. For this compound, this allows for the direct confirmation of the O-H, N-H, C=O, and aromatic C-H bonds that define its structure.
Causality of Experimental Choice: ATR vs. KBr Pellet
The choice between Attenuated Total Reflectance (ATR) and potassium bromide (KBr) pellet techniques depends on the sample amount, desired sample preparation time, and the need to avoid atmospheric moisture.
-
ATR-IR: This is a rapid and convenient method requiring minimal sample preparation. The solid sample is simply pressed against a high-refractive-index crystal (like diamond or germanium). It is ideal for quick identity checks. The PubChem database lists a spectrum acquired using a Bruker Tensor 27 FT-IR with an ATR accessory.[1]
-
KBr Pellet: This classic technique involves grinding the sample with dry KBr powder and pressing it into a transparent disk. It often yields higher-resolution spectra and is preferred for more detailed structural analysis, though it is more labor-intensive and susceptible to moisture absorption if not handled properly.
Experimental Protocol: FTIR Spectroscopy
This protocol is a standard procedure adaptable for both ATR and KBr methods.[6]
Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer, such as a Bruker Tensor or Alfa model.[1][6]
Method 1: Attenuated Total Reflectance (ATR)
-
Background Scan: Ensure the ATR crystal is clean. Record a background spectrum of the empty crystal to subtract atmospheric (CO₂, H₂O) and instrument-related absorptions.
-
Sample Application: Place a small amount (1-2 mg) of this compound powder onto the ATR crystal.
-
Apply Pressure: Use the instrument's pressure clamp to ensure firm and uniform contact between the sample and the crystal.
-
Data Acquisition: Scan the sample over the range of 4000–400 cm⁻¹. A typical acquisition involves co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.
-
Cleaning: Thoroughly clean the crystal with a suitable solvent (e.g., isopropanol) after analysis.
Method 2: KBr Pellet
-
Sample Preparation: Grind 1-2 mg of this compound with ~100 mg of dry, spectroscopic-grade KBr using an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Pellet Formation: Transfer the powder to a pellet press and apply pressure (typically 7-10 tons) for several minutes to form a translucent pellet.
-
Data Acquisition: Place the pellet in the spectrometer's sample holder and acquire the spectrum using the same parameters as the ATR method.
Data Interpretation and Summary
The IR spectrum of this compound displays several characteristic absorption bands. The interpretation below is based on established vibrational frequencies and data from closely related structures like mandelic acid.[7][8]
| Wavenumber (cm⁻¹) | Intensity | Vibrational Assignment | Functional Group |
| 3400 - 3200 | Strong, Broad | O-H and N-H stretching | Hydroxyl & Hydrazide |
| 3100 - 3000 | Medium | Aromatic C-H stretching | Phenyl Ring |
| 2950 - 2850 | Weak | Aliphatic C-H stretching | Methine (-CH) |
| 1680 - 1640 | Strong | C=O stretching (Amide I) | Hydrazide Carbonyl |
| 1620 - 1580 | Medium | N-H bending (Amide II) | Hydrazide |
| 1600, 1495, 1450 | Medium-Weak | C=C stretching | Phenyl Ring |
| ~1100 | Medium | C-O stretching | Secondary Alcohol |
The broadness of the 3400-3200 cm⁻¹ band is indicative of hydrogen bonding involving both the hydroxyl and N-H groups. The strong absorption around 1650 cm⁻¹ is a definitive marker for the amide carbonyl group.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Carbon-Hydrogen Framework
NMR spectroscopy is the most powerful tool for elucidating the detailed molecular structure of an organic compound in solution. ¹H NMR provides information about the number, environment, and connectivity of hydrogen atoms, while ¹³C NMR maps the carbon skeleton.
Causality of Experimental Choice: Solvent and Spectrometer Frequency
-
Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) is an excellent solvent choice for this compound.[9][10] Its high polarity effectively dissolves the compound, and its deuterium signal provides a stable lock for the spectrometer. Importantly, labile protons (from -OH and -NH₂) are often observable as distinct, exchangeable peaks in DMSO-d₆, whereas they might be broadened or exchanged away in solvents like D₂O or CDCl₃.
-
Spectrometer Frequency: A higher field strength (e.g., 400 MHz or greater) is recommended to achieve better signal dispersion, especially for resolving the multiplets of the aromatic protons.[6][11]
Experimental Protocol: ¹H and ¹³C NMR
This protocol is based on standard practices for small molecule analysis.[11]
-
Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in approximately 0.6-0.7 mL of DMSO-d₆ in a clean NMR tube.
-
Instrumentation Setup:
-
Insert the sample into a 400 MHz (or higher) NMR spectrometer.
-
Lock the spectrometer on the deuterium signal of DMSO-d₆.
-
Shim the magnetic field to optimize homogeneity, aiming for sharp, symmetrical peaks.
-
-
¹H NMR Acquisition:
-
Pulse Program: Standard single-pulse ('zg30').
-
Spectral Width: 0-12 ppm.
-
Acquisition Time: ~3-4 seconds.
-
Relaxation Delay: 2 seconds.
-
Number of Scans: 16 scans.
-
-
¹³C NMR Acquisition:
-
Pulse Program: Proton-decoupled single-pulse ('zgpg30').
-
Spectral Width: 0-200 ppm.
-
Acquisition Time: ~1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024 or more, as the ¹³C nucleus is less sensitive.
-
Data Interpretation and Summary
The following tables summarize the predicted NMR data for this compound based on its structure and data from analogous compounds.[9][12][13]
Table 2.1: Predicted ¹H NMR Data (400 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.2-7.4 | Multiplet | 5H | Aromatic protons (C₆H ₅) |
| ~5.8 | Singlet/Broad s | 1H | Hydroxyl proton (-OH ) |
| ~4.8 | Singlet | 1H | Methine proton (-C H-OH) |
| ~4.3 | Broad s | 2H | Hydrazide protons (-NH₂ ) |
| ~9.2 | Singlet/Broad s | 1H | Hydrazide proton (-NH-NH₂) |
Note: The exact shifts and appearance of the exchangeable -OH and -NH protons can vary with sample concentration and water content.
Table 2.2: Predicted ¹³C NMR Data (100 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Assignment |
| ~172 | Carbonyl carbon (C =O) |
| ~140 | Aromatic C (quaternary, attached to CH) |
| ~128.5 | Aromatic C (ortho/meta) |
| ~128.0 | Aromatic C (para) |
| ~126.5 | Aromatic C (ortho/meta) |
| ~73 | Methine carbon (-C H-OH) |
Mass Spectrometry: Determining Molecular Weight and Fragmentation
Mass spectrometry (MS) provides the exact molecular weight of a compound and offers structural clues through its fragmentation pattern. For this compound, this technique confirms the elemental composition and helps piece together the molecular structure.
Causality of Experimental Choice: GC-MS with Electron Ionization (EI)
Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI) is a robust and widely available technique for analyzing relatively volatile and thermally stable small molecules.
-
GC: The gas chromatography step separates the analyte from any impurities before it enters the mass spectrometer.
-
EI: Electron Ionization is a "hard" ionization technique that imparts significant energy to the molecule, causing predictable and reproducible fragmentation. This creates a characteristic "fingerprint" mass spectrum that is highly useful for structural identification and library matching. PubChem reports GC-MS data for this compound from the NIST Mass Spectrometry Data Center.[1]
Experimental Protocol: GC-MS
-
Sample Preparation: Prepare a dilute solution of the compound (e.g., 1 mg/mL) in a volatile solvent like methanol or ethyl acetate.
-
GC Separation:
-
Inject 1 µL of the solution into the GC.
-
Use a standard nonpolar column (e.g., DB-5ms).
-
Employ a temperature program, for example: hold at 80°C for 2 min, then ramp to 280°C at 10°C/min.
-
-
MS Analysis (EI):
-
The column effluent is directed into the ion source of the mass spectrometer.
-
Ionization Energy: Standard 70 eV.
-
Mass Range: Scan from m/z 40 to 400.
-
Data Interpretation and Summary
The mass spectrum provides the molecular weight and key structural fragments. The molecular formula C₈H₁₀N₂O₂ corresponds to a molecular weight of 166.18 g/mol .[1][14]
Table 3.1: Key Mass Spectrometry Data
| m/z (mass-to-charge) | Proposed Identity | Notes |
| 166 | [M]⁺ | Molecular ion peak |
| 148 | [M - H₂O]⁺ | Loss of water from the hydroxyl group |
| 107 | [C₆H₅-CH=OH]⁺ | Alpha-cleavage, tropylium-like ion |
| 79 | [C₆H₅N]⁺ or fragment | Phenyl-related fragment |
| 77 | [C₆H₅]⁺ | Phenyl cation |
The fragmentation is dominated by the loss of stable neutral molecules and the formation of resonance-stabilized cations. The presence of the phenyl group is strongly indicated by the characteristic peaks at m/z 77 and related fragments.
Visualization of Analytical Workflows
Diagrams help to clarify the logical flow of the characterization process and the relationships between molecular fragments.
Caption: Overall workflow for the spectroscopic characterization.
Caption: Key fragmentation pathways in Mass Spectrometry.
References
- 1. This compound | C8H10N2O2 | CID 73126 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. PubChemLite - this compound (C8H10N2O2) [pubchemlite.lcsb.uni.lu]
- 3. researchgate.net [researchgate.net]
- 4. 2-Acetylhydrazono-2-phenylacetohydrazide - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pharmacyeducation.fip.org [pharmacyeducation.fip.org]
- 6. Spectroscopic Characterization and Antioxidant Properties of Mandelic Acid and Its Derivatives in a Theoretical and Experimental Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Analysis of the infrared and Raman spectra of phenylacetic acid and mandelic (2-hydroxy-2-phenylacetic) acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Synthesis, structures and Hirshfeld surface analyses of 2-hydroxy-N′-methylacetohydrazide and 2-hydroxy-N-methylacetohydrazide - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. 2443-66-5 Cas No. | Mandelic acid hydrazide | Matrix Scientific [matrixscientific.com]
In-depth Technical Guide: FTIR Spectroscopic Analysis of 2-Hydroxy-2-phenylacetohydrazide
Abstract
2-Hydroxy-2-phenylacetohydrazide, also known as mandelic acid hydrazide, is a significant organic molecule featuring a chiral center and multiple functional groups amenable to coordination chemistry and further synthetic elaboration. Its utility as a precursor in the development of novel pharmaceutical agents and functional materials necessitates robust and reliable analytical characterization. Fourier-Transform Infrared (FTIR) spectroscopy serves as a primary, non-destructive technique for the structural verification and quality assessment of this compound.[1] This guide provides a comprehensive technical overview of the FTIR analysis of this compound, detailing experimental protocols, in-depth spectral interpretation, and the scientific rationale behind the analytical choices. This document is intended for researchers, chemists, and quality control professionals in the pharmaceutical and chemical industries.
Introduction: The Analytical Imperative
The precise structural confirmation of synthesized molecules like this compound is a cornerstone of drug discovery and materials science. The molecule's structure, comprising a phenyl ring, a secondary hydroxyl group, and a hydrazide moiety, presents a unique vibrational signature. FTIR spectroscopy is exceptionally well-suited for this task, as it probes the fundamental vibrations of these functional groups, providing a molecular "fingerprint".[2] This guide moves beyond a simple recitation of peaks, offering a causal explanation for the spectral features based on molecular structure and the principles of vibrational spectroscopy.
Molecular Structure of this compound:
Caption: Molecular structure of this compound.
Experimental Protocol: A Self-Validating Workflow
The acquisition of a high-fidelity FTIR spectrum is paramount. The following protocol, utilizing the highly accessible Attenuated Total Reflectance (ATR) technique, is designed for reproducibility and minimal sample preparation.[3]
Rationale for Technique Selection
While the traditional KBr pellet method is effective, ATR-FTIR is often preferred for its speed, ease of use, and the elimination of grinding and pressing, which can sometimes induce polymorphic changes in crystalline samples.[3] ATR requires only a small amount of solid sample to be placed in direct contact with a high-refractive-index crystal (commonly diamond or germanium).
Step-by-Step Experimental Methodology
-
Instrument Preparation:
-
Ensure the FTIR spectrometer, such as a PerkinElmer Spectrum Two or similar, is powered on and has completed its startup diagnostics.
-
The optical bench should be purged with dry air or nitrogen to minimize atmospheric water and CO₂ interference, although modern instruments often have effective software corrections.
-
-
Background Spectrum Acquisition:
-
Clean the ATR crystal surface meticulously with a suitable solvent (e.g., isopropanol) and a soft, lint-free wipe.
-
Lower the sampling anvil to ensure no sample is present.
-
Acquire a background spectrum. This critical step measures the instrument's ambient environment and is automatically subtracted from the sample spectrum. A typical acquisition would use a resolution of 4 cm⁻¹ over a range of 4000-650 cm⁻¹, co-adding 16 scans for a good signal-to-noise ratio.
-
-
Sample Analysis:
-
Place a small amount (typically 1-2 mg) of the crystalline this compound sample onto the center of the ATR crystal.
-
Lower the press arm and apply consistent pressure to ensure intimate contact between the sample and the crystal surface. Insufficient contact is a common source of poor-quality spectra.
-
Acquire the sample spectrum using the same parameters as the background scan.
-
-
Data Processing:
-
The resulting spectrum will be automatically ratioed against the background, yielding a spectrum in absorbance or % transmittance units.
-
Apply an ATR correction if necessary, as this algorithm corrects for the wavelength-dependent depth of penetration of the evanescent wave, making the spectrum appear more like a traditional transmission spectrum.
-
Experimental Workflow Diagram
Caption: Workflow for ATR-FTIR data acquisition.
In-Depth Spectral Interpretation
The FTIR spectrum of this compound is rich with information. The analysis is logically divided into the functional group region (4000-1500 cm⁻¹) and the fingerprint region (<1500 cm⁻¹).[2][4]
Predicted Peak Assignments
The following table summarizes the expected vibrational modes and their characteristic absorption ranges, synthesized from literature data on mandelic acid and various hydrazide compounds.[1][5]
| Wavenumber (cm⁻¹) | Intensity | Vibrational Assignment | Functional Group |
| ~3400 | Medium, Sharp | O-H Stretch (Alcohol) | Hydroxyl (-OH) |
| ~3300 & ~3200 | Medium, Sharp | N-H Asymmetric & Symmetric Stretch | Hydrazide (-NHNH₂) |
| 3100-3000 | Medium-Weak | C-H Aromatic Stretch | Phenyl Ring |
| 2950-2850 | Weak | C-H Aliphatic Stretch | Methine C-H |
| ~1660 | Strong, Sharp | C=O Stretch (Amide I) | Hydrazide (-C=O) |
| ~1600 | Medium | N-H Bending (Scissoring) | Hydrazide (-NH₂) |
| 1600, 1495, 1450 | Medium-Weak | C=C Aromatic Ring Stretch | Phenyl Ring |
| ~1350 | Medium | C-N Stretch | Hydrazide (C-N) |
| ~1070 | Strong | C-O Stretch (Secondary Alcohol) | Hydroxyl (C-O) |
| ~730 & ~690 | Strong | C-H Out-of-Plane Bending | Monosubstituted Phenyl |
Analysis of Key Spectral Regions
-
The O-H and N-H Stretching Region (3500-3100 cm⁻¹): This region is critical for confirming the hydroxyl and hydrazide groups.
-
Hydroxyl (O-H) Stretch: Unlike the very broad O-H stretch seen in carboxylic acids, the secondary alcohol in this molecule is expected to show a relatively sharper band around 3400 cm⁻¹. Its position and broadness can be influenced by the extent of intra- and intermolecular hydrogen bonding.
-
Hydrazide (N-H) Stretches: The terminal -NH₂ group gives rise to two distinct stretching vibrations: an asymmetric stretch (higher frequency, ~3300 cm⁻¹) and a symmetric stretch (lower frequency, ~3200 cm⁻¹). The secondary N-H of the amide backbone will also contribute a band in this region, often overlapping. The presence of two distinct peaks is a strong indicator of the primary amine portion of the hydrazide.[5]
-
-
The Carbonyl (C=O) Stretching Region (~1700-1640 cm⁻¹):
-
The C=O stretch of the hydrazide group, known as the Amide I band , is one of the most intense and unambiguous peaks in the spectrum. For hydrazides, it typically appears between 1670-1640 cm⁻¹.[5] Its position at a lower frequency compared to esters (~1735 cm⁻¹) is due to the resonance effect of the adjacent nitrogen atom, which imparts more single-bond character to the C=O bond.
-
-
The Fingerprint Region (<1500 cm⁻¹): This complex region contains numerous bending and stretching vibrations that are unique to the overall molecular structure.
-
N-H Bending: A key peak around 1600 cm⁻¹ is attributed to the N-H scissoring vibration of the -NH₂ group.
-
Aromatic C=C Stretches: The phenyl ring will exhibit characteristic absorptions around 1600, 1495, and 1450 cm⁻¹.
-
C-O Stretch: A strong band, expected around 1070 cm⁻¹, corresponds to the C-O stretching of the secondary alcohol group. This is a highly diagnostic peak for the mandelic acid core.
-
Aromatic C-H Bending: The substitution pattern of the phenyl ring is confirmed here. For a monosubstituted ring, two strong bands are expected at approximately 730 cm⁻¹ and 690 cm⁻¹ due to out-of-plane C-H bending vibrations.
-
Structural Verification Logic
The confirmation of the this compound structure via FTIR is a process of logical deduction, where the presence of key peaks validates the existence of corresponding functional groups.
Caption: Logical workflow for structural verification using key FTIR peaks.
Conclusion
FTIR spectroscopy provides an unequivocal, rapid, and non-destructive method for the structural confirmation of this compound. By systematically analyzing the key vibrational bands in the functional group and fingerprint regions, one can confidently verify the presence of the defining hydroxyl, phenyl, and hydrazide moieties. The detailed protocol and interpretive guide presented here serve as a robust framework for researchers and analysts, ensuring the integrity and quality of this important chemical entity in research and development settings.
References
- 1. Spectroscopic Characterization and Antioxidant Properties of Mandelic Acid and Its Derivatives in a Theoretical and Experimental Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Dataset of Fourier transform infrared (FTIR) spectra of a primary amine, selected aldehydes, and their Schiff bases acquired using the Invenio-R spectrometer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis, characterization, and BSA binding studies of newfangled 2-phenylacetohydrazide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Mass Spectrometry of 2-Hydroxy-2-phenylacetohydrazide
This guide provides a comprehensive technical overview of the mass spectrometric analysis of 2-Hydroxy-2-phenylacetohydrazide. It is intended for researchers, scientists, and professionals in drug development who are seeking a deep understanding of the analytical methodologies and fragmentation behaviors of this compound. This document moves beyond a standard protocol, offering insights into the rationale behind experimental choices to ensure robust and reliable data acquisition.
Introduction to this compound
This compound, also known as mandelic acid hydrazide, is a small organic molecule with the chemical formula C₈H₁₀N₂O₂ and a molecular weight of 166.18 g/mol .[1][2] Its structure incorporates several key functional groups: a phenyl ring, a hydroxyl group, and a hydrazide moiety. These features dictate its chemical reactivity and, critically for this guide, its behavior within a mass spectrometer. Understanding the interplay of these groups is paramount to elucidating its structure and quantifying its presence in various matrices.
Key Physicochemical Properties:
| Property | Value | Source |
| Molecular Formula | C₈H₁₀N₂O₂ | --INVALID-LINK--[2] |
| Molar Mass | 166.18 g/mol | --INVALID-LINK--[1] |
| IUPAC Name | This compound | --INVALID-LINK--[2] |
| Melting Point | 134-136°C | --INVALID-LINK--[1] |
Foundational Principles of Mass Spectrometry for Small Molecule Analysis
Mass spectrometry is a cornerstone analytical technique for the structural elucidation and quantification of small molecules.[3] The process involves the ionization of a target molecule followed by the separation of the resulting ions based on their mass-to-charge ratio (m/z). For a molecule like this compound, "soft" ionization techniques are generally preferred to preserve the molecular ion and control fragmentation.[4][5]
The Importance of Ionization Technique Selection
The choice of ionization source is critical for the successful analysis of this compound. The goal is to generate a stable molecular ion ([M+H]⁺ or [M-H]⁻) with minimal in-source fragmentation.
-
Electrospray Ionization (ESI): ESI is a soft ionization technique particularly well-suited for polar molecules like this compound, which contains hydroxyl and hydrazide groups capable of accepting or donating a proton.[4][5] It typically produces protonated molecules [M+H]⁺ in positive ion mode or deprotonated molecules [M-H]⁻ in negative ion mode. ESI is the recommended starting point for this compound due to its gentle nature.[4]
-
Atmospheric Pressure Chemical Ionization (APCI): APCI is another viable option, generally suitable for less polar molecules.[6] While ESI is likely to be more effective for this compound, APCI could be considered if matrix effects or solubility issues arise with ESI.
Experimental Workflow: A Step-by-Step Guide
This section details a robust workflow for the mass spectrometric analysis of this compound, from sample preparation to data acquisition.
Caption: Experimental workflow for the LC-MS analysis of this compound.
Sample Preparation
-
Standard Preparation: Accurately weigh a reference standard of this compound. Dissolve it in a suitable solvent to create a stock solution (e.g., 1 mg/mL in methanol or acetonitrile).
-
Working Solutions: Prepare a series of working solutions by serial dilution of the stock solution. The final concentration will depend on the sensitivity of the mass spectrometer but a starting point of 1-10 µg/mL is common for initial method development.
-
Solvent Selection: The choice of solvent is critical. Methanol and acetonitrile are common choices for ESI. It is advisable to add a small amount of acid (e.g., 0.1% formic acid) for positive ion mode or base (e.g., 0.1% ammonium hydroxide) for negative ion mode to promote ionization.
Liquid Chromatography-Mass Spectrometry (LC-MS)
For complex mixtures, coupling liquid chromatography with mass spectrometry is essential for separating the analyte from other components.
LC Parameters:
| Parameter | Recommended Setting | Rationale |
| Column | C18 reverse-phase (e.g., 2.1 x 50 mm, 1.8 µm) | Provides good retention and separation for moderately polar small molecules. |
| Mobile Phase A | Water with 0.1% formic acid | Promotes protonation for positive mode ESI. |
| Mobile Phase B | Acetonitrile with 0.1% formic acid | Common organic solvent for reverse-phase chromatography. |
| Gradient | Start with a low percentage of B, ramp up to a high percentage to elute the analyte, then return to initial conditions for re-equilibration. | A gradient is necessary to ensure good peak shape and resolution. |
| Flow Rate | 0.2-0.4 mL/min | Appropriate for a 2.1 mm ID column. |
| Injection Volume | 1-5 µL | Dependent on sample concentration and instrument sensitivity. |
Mass Spectrometry Parameters
Ionization Source (ESI):
| Parameter | Typical Setting (Positive Mode) |
| Capillary Voltage | 3.5 - 4.5 kV |
| Cone Voltage | 20 - 40 V |
| Source Temperature | 120 - 150 °C |
| Desolvation Temperature | 350 - 500 °C |
| Desolvation Gas Flow | 600 - 800 L/hr |
Mass Analyzer:
-
MS1 (Full Scan): Initially, perform a full scan to identify the protonated molecular ion [M+H]⁺. For this compound, this would be expected at an m/z of 167.08.
-
MS/MS (Tandem Mass Spectrometry): Once the precursor ion is identified, perform tandem MS to induce fragmentation and obtain structural information. This involves isolating the precursor ion and subjecting it to collision-induced dissociation (CID).
Fragmentation Analysis of this compound
Caption: Predicted fragmentation pathway for protonated this compound.
Predicted Fragmentation Pathways
Upon collision-induced dissociation, the protonated molecule ([M+H]⁺ at m/z 167.08) is expected to fragment via several pathways:
-
Loss of Hydrazine (NH₂NH₂): A likely fragmentation pathway involves the cleavage of the amide bond, leading to the loss of a neutral hydrazine molecule (32.04 Da). This would result in a fragment ion at m/z 135.04 , corresponding to the protonated 2-hydroxy-2-phenylacetic acid.
-
Loss of Water (H₂O): The hydroxyl group can be lost as a neutral water molecule (18.01 Da), a common fragmentation for alcohols.[7][9] This would produce a fragment ion at m/z 149.07 .
-
Decarbonylation: Following the loss of hydrazine, the resulting ion at m/z 135.04 can undergo decarbonylation (loss of CO, 28.00 Da) to yield a fragment at m/z 107.05 .
-
Formation of the Phenyl Cation: Further fragmentation of the m/z 107.05 ion can lead to the formation of the stable phenyl cation at m/z 77.04 .
Summary of Predicted Fragments:
| Precursor Ion (m/z) | Fragment Ion (m/z) | Neutral Loss | Proposed Structure of Fragment |
| 167.08 | 135.04 | NH₂NH₂ | Protonated 2-hydroxy-2-phenylacetic acid |
| 167.08 | 149.07 | H₂O | Dehydrated molecular ion |
| 135.04 | 107.05 | CO | [C₇H₇O]⁺ |
| 107.05 | 77.04 | CH₂O | [C₆H₅]⁺ |
Trustworthiness and Self-Validating Systems
To ensure the trustworthiness of the analytical results, a self-validating system should be implemented. This involves:
-
Use of Internal Standards: For quantitative analysis, the use of a stable isotope-labeled internal standard is highly recommended to correct for matrix effects and variations in instrument response.
-
Quality Control Samples: Regularly inject quality control samples with known concentrations of the analyte to monitor instrument performance and ensure the accuracy and precision of the data.
-
Blank Injections: Injecting a blank solvent between samples helps to identify and prevent carryover.
Conclusion
The mass spectrometric analysis of this compound is a powerful tool for its characterization and quantification. By carefully selecting the ionization technique, optimizing chromatographic and mass spectrometric parameters, and understanding the predictable fragmentation pathways, researchers can obtain high-quality, reliable data. This guide provides a comprehensive framework for developing and validating a robust analytical method for this important compound.
References
- 1. chembk.com [chembk.com]
- 2. This compound | C8H10N2O2 | CID 73126 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Advances in structure elucidation of small molecules using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Electrospray ionization - Wikipedia [en.wikipedia.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. uab.edu [uab.edu]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. chem.libretexts.org [chem.libretexts.org]
Navigating Tautomeric Landscapes: An In-depth Technical Guide to Keto-Enol Equilibria in Phenylacetohydrazide Derivatives
For researchers, medicinal chemists, and drug development professionals, understanding the subtle intramolecular dynamics of bioactive molecules is paramount. Phenylacetohydrazide derivatives, a scaffold of significant interest due to their diverse pharmacological activities, including antifungal and anticancer properties, present a fascinating case of structural dynamism through keto-enol tautomerism.[1][2] This guide provides a comprehensive exploration of this phenomenon, moving beyond mere description to offer field-proven insights into its analysis and manipulation. We will delve into the core principles, detailed experimental and computational workflows, and the profound implications of this tautomeric equilibrium on the physicochemical properties and biological interactions of these compounds.
The Core Principle: A Dynamic Equilibrium of Amide and Iminol Forms
Hydrazides, including phenylacetohydrazide derivatives, are structurally analogous to amides and can exist in a dynamic equilibrium between two tautomeric forms: the keto (amide) form and the enol (iminol) form.[3][4] This is a prototropic tautomerism, involving the migration of a proton from the nitrogen atom to the carbonyl oxygen, accompanied by a rearrangement of double bonds.
The keto form, characterized by a carbon-oxygen double bond (C=O) and a nitrogen-hydrogen single bond (N-H), is often the more stable and predominant tautomer, particularly in the solid state.[5][6] Conversely, the enol form features a carbon-oxygen single bond with a hydroxyl group (-OH) and a carbon-nitrogen double bond (C=N). The relative stability and population of these two forms are not fixed; they are exquisitely sensitive to a range of factors, including the electronic nature of substituents, solvent polarity, temperature, and pH.[7][8] Understanding and controlling this equilibrium is a critical aspect of rational drug design, as the two tautomers possess distinct structural, electronic, and hydrogen-bonding capabilities, which dictate how they interact with biological targets.[3]
Caption: Keto-enol (amide-iminol) tautomerism in phenylacetohydrazides.
Structural Elucidation: From Solid State to Solution
A multi-pronged analytical approach is essential to fully characterize the tautomeric behavior of phenylacetohydrazide derivatives in different phases.
The Solid-State Benchmark: Single-Crystal X-ray Diffraction
Single-crystal X-ray diffraction provides the most unambiguous determination of a molecule's three-dimensional structure in the solid state.[5][6] It offers definitive proof of which tautomeric form is present in the crystal lattice.
Causality in Crystallization: The process of crystallization itself can influence the observed tautomer. The specific intermolecular interactions, such as hydrogen bonding, that are most favorable for forming a stable crystal lattice will dictate which tautomer is "selected" from the solution during crystal growth.
For instance, the crystal structure of 2-phenyl-N′-(2-phenylacetyl)acetohydrazide has been determined, revealing that the molecule exists exclusively in the keto (amide) form in the solid state.[5][6] The structure is stabilized by a network of N-H···O hydrogen bonds, which would not be possible in the enol form. This solid-state structure serves as a crucial reference point for interpreting data from solution-state studies.
Probing the Equilibrium in Solution: Spectroscopic Techniques
In solution, where molecules are more dynamic, both tautomers can coexist. Spectroscopic methods are indispensable for detecting and quantifying the equilibrium.
NMR is a powerful tool for studying tautomerism because the keto-enol interconversion is often slow on the NMR timescale, allowing for the observation of distinct signals for each tautomer.[1][7]
-
¹H NMR: The most direct evidence comes from ¹H NMR. The keto form will exhibit a characteristic signal for the N-H proton, typically in the range of 8-11 ppm, which is often broadened due to quadrupole coupling and exchange.[1][9] The appearance of a new, sharp signal in the 10-15 ppm region would indicate the presence of the enolic O-H proton. The relative integration of these N-H and O-H signals allows for the direct calculation of the keto:enol ratio.
-
¹³C NMR: The carbon chemical shifts are also sensitive to the tautomeric state. The carbonyl carbon (C=O) of the keto form typically resonates around 160-170 ppm. In the enol form, this carbon becomes an sp²-hybridized C-OH carbon, shifting its resonance upfield.
-
¹⁵N NMR: This technique can provide definitive information about the hybridization and bonding environment of the nitrogen atoms, helping to distinguish between the amide (-C(=O)-NH-) and imine (-C(OH)=N-) functionalities.[10]
UV-Vis spectroscopy is highly effective for studying tautomeric equilibria, as the two forms have different conjugated systems and thus exhibit distinct absorption maxima (λ_max).[8]
-
The keto (amide) form typically has a π → π* transition associated with the phenyl ring and the carbonyl group.
-
The enol (iminol) form possesses a more extended conjugated system involving the phenyl ring and the C=N double bond, which often results in a bathochromic (red) shift of the λ_max to a longer wavelength compared to the keto form.[8]
By monitoring the changes in the absorption spectrum in different solvents or under varying conditions, one can track shifts in the tautomeric equilibrium.
Key Factors Influencing the Tautomeric Equilibrium
The position of the keto-enol equilibrium is a delicate balance of intramolecular and intermolecular forces. Understanding these allows for the rational design of derivatives with desired tautomeric preferences.
Solvent Effects
The polarity of the solvent plays a crucial role in stabilizing one tautomer over the other.[7][8]
-
Non-polar Solvents (e.g., Chloroform, Dioxane): In these environments, the enol form can be stabilized by the formation of a strong intramolecular hydrogen bond between the enolic -OH and the adjacent nitrogen atom. This internal stabilization often favors the enol tautomer.
-
Polar Protic Solvents (e.g., Methanol, Water): These solvents can form strong intermolecular hydrogen bonds with the carbonyl group of the keto tautomer, effectively solvating and stabilizing it. This often shifts the equilibrium towards the keto form.
-
Polar Aprotic Solvents (e.g., DMSO, DMF): These solvents are strong hydrogen bond acceptors and can disrupt the intramolecular hydrogen bond of the enol form while also solvating the N-H proton of the keto form. In DMSO, hydrazides often show a significant population of the keto form.[1][7]
Caption: Influence of solvent type on the keto-enol equilibrium.
Substituent Effects
The electronic properties of substituents on the phenyl rings can tune the relative stability of the tautomers.
-
Electron-Withdrawing Groups (EWGs; e.g., -NO₂, -Cl): When attached to the phenylacetyl ring, EWGs increase the acidity of the N-H proton, which can facilitate the proton transfer to the enol form.
-
Electron-Donating Groups (EDGs; e.g., -OCH₃, -CH₃): EDGs on the phenylacetyl ring can decrease the acidity of the N-H proton, generally favoring the keto tautomer.
The interplay of these electronic effects with the solvent environment determines the final equilibrium position.
Experimental Protocols: A Self-Validating System
The trustworthiness of any analysis hinges on robust and reproducible methodologies. The following protocols provide a framework for the synthesis and analysis of tautomerism in phenylacetohydrazide derivatives.
Protocol 1: Synthesis of N'-Benzylidene-2-phenylacetohydrazide
This protocol describes the synthesis of a representative N'-substituted phenylacetohydrazide derivative, a hydrazone, which is the stabilized iminol tautomer.
Methodology:
-
Reactant Preparation: In a 100 mL round-bottom flask, dissolve 2-phenylacetohydrazide (1.50 g, 10 mmol) in 30 mL of absolute ethanol. Stir until fully dissolved.
-
Aldehyde Addition: To the stirred solution, add benzaldehyde (1.06 g, 10 mmol) dropwise at room temperature.
-
Catalysis: Add 2-3 drops of glacial acetic acid to catalyze the condensation reaction.
-
Reaction: Reflux the mixture for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a hexane:ethyl acetate (1:1) mobile phase.
-
Isolation: Upon completion, cool the reaction mixture to room temperature and then in an ice bath. The solid product will precipitate.
-
Purification: Collect the precipitate by vacuum filtration, wash with cold ethanol (2 x 10 mL) to remove unreacted starting materials. Recrystallize the crude product from hot ethanol to obtain pure N'-benzylidene-2-phenylacetohydrazide as a crystalline solid.
-
Characterization: Confirm the structure using FT-IR, ¹H NMR, and ¹³C NMR spectroscopy.
Caption: Workflow for the synthesis of N'-benzylidene-2-phenylacetohydrazide.
Protocol 2: NMR Spectroscopic Analysis of Tautomeric Equilibrium
Methodology:
-
Sample Preparation: Prepare solutions of the phenylacetohydrazide derivative at a concentration of ~10 mg/mL in a series of deuterated solvents of varying polarity (e.g., CDCl₃, Acetone-d₆, DMSO-d₆, and Methanol-d₄).
-
Data Acquisition: Acquire ¹H NMR spectra for each sample at a constant temperature (e.g., 298 K) on a 400 MHz or higher spectrometer.
-
Signal Identification: Identify the key signals corresponding to the keto (amide N-H) and enol (iminol O-H) tautomers. The amide N-H is typically a broad singlet between 8-11 ppm, while the enolic O-H is a sharper singlet between 10-15 ppm.
-
Quantification: Carefully integrate the identified N-H and O-H signals.
-
Equilibrium Constant Calculation: Calculate the equilibrium constant (K_T = [enol]/[keto]) for each solvent using the ratio of the integrals: K_T = Integral(O-H) / Integral(N-H).
-
Data Tabulation: Summarize the results in a table to compare the influence of solvent polarity on the equilibrium position.
Data Presentation and Interpretation
Quantitative data should be presented clearly to facilitate comparison and analysis.
Table 1: Solvent Effect on the Tautomeric Equilibrium of a Phenylacetohydrazide Derivative
| Solvent | Dielectric Constant (ε) | Keto Form (%) | Enol Form (%) | K_T ([enol]/[keto]) |
| Chloroform-d | 4.8 | Data | Data | Data |
| Acetone-d₆ | 21.0 | Data | Data | Data |
| DMSO-d₆ | 47.0 | Data | Data | Data |
| Methanol-d₄ | 33.0 | Data | Data | Data |
| Note: Data are hypothetical and should be replaced with experimental values. |
The trend observed in such a table provides direct, quantifiable evidence of how intermolecular forces governed by the solvent shift the tautomeric equilibrium.
Conclusion and Future Directions
The keto-enol tautomerism of phenylacetohydrazide derivatives is a critical, dynamic feature that profoundly influences their chemical and biological properties. A thorough understanding, achieved through a combination of solid-state structural analysis, solution-state spectroscopy, and consideration of environmental factors, is essential for any research or development program involving this important class of compounds. By employing the robust analytical workflows detailed in this guide, researchers can confidently characterize, and potentially manipulate, the tautomeric landscape of these molecules to optimize their function for therapeutic or other applications. Future work should focus on building quantitative structure-tautomerism relationships (QSTR) through systematic studies of substituent effects, further empowering the rational design of next-generation phenylacetohydrazide-based agents.
References
- 1. researchgate.net [researchgate.net]
- 2. 2-Acetylhydrazono-2-phenylacetohydrazide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Solved a) Below are the 1H NMR spectra of the | Chegg.com [chegg.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. 2-Phenyl-N′-(2-phenylacetyl)acetohydrazide - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Azo-hydrazo tautomerism and inclusion complexation of 1-phenylazo-2-naphthols with various solvents and beta-cyclodextrin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Solvent polarity effect on photophysical properties of some aromatic azo dyes with focus on tautomeric and toxicity competition - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Tautomerism of guanidines studied by 15N NMR: 2-hydrazono-3-phenylquinazolin-4(3H)-ones and related compounds - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
2-Hydroxy-2-phenylacetohydrazide molecular formula C8H10N2O2
An In-depth Technical Guide to 2-Hydroxy-2-phenylacetohydrazide (C₈H₁₀N₂O₂)
Authored for Researchers, Scientists, and Drug Development Professionals
Foreword: The Strategic Importance of a Versatile Scaffold
In the landscape of medicinal chemistry and drug discovery, the strategic value of a chemical intermediate is measured by its synthetic accessibility, structural integrity, and, most importantly, its potential for derivatization into novel bioactive agents. This compound, also known as mandelic acid hydrazide, stands as a prime example of such a scaffold. Possessing a chiral center, a reactive hydrazide moiety, and a stable phenyl group, this molecule serves as a critical starting point for a diverse array of pharmacologically significant compounds. This guide moves beyond a simple recitation of properties; it aims to provide a comprehensive, field-proven perspective on the synthesis, characterization, and strategic application of this pivotal molecule, grounded in established scientific principles.
Core Molecular Profile and Physicochemical Properties
This compound is a solid, crystalline compound at room temperature, characterized by the molecular formula C₈H₁₀N₂O₂.[1] Its structure uniquely combines a hydroxyl group and a hydrazide function on the same benzylic carbon, conferring distinct chemical reactivity and potential for biological interaction.
A foundational understanding begins with its key identifiers and properties, which are crucial for experimental design and safety considerations.
| Property | Value | Source |
| IUPAC Name | This compound | PubChem[1] |
| CAS Number | 2443-66-5 | PubChem[1] |
| Molecular Weight | 166.18 g/mol | PubChem[1] |
| Monoisotopic Mass | 166.074227566 Da | PubChem[1] |
| Melting Point | 134-136 °C | Matrix Scientific[2] |
| SMILES | C1=CC=C(C=C1)C(C(=O)NN)O | PubChem[1] |
| InChIKey | FWTGUGVETHVGTL-UHFFFAOYSA-N | PubChem[1] |
GHS Hazard Information: The compound is classified as a warning-level hazard, causing skin and serious eye irritation. Standard laboratory precautions, including the use of personal protective equipment, are mandatory.[1]
Synthesis: From Ester to Hydrazide
The most reliable and widely adopted method for synthesizing this compound is the direct hydrazinolysis of a corresponding mandelic acid ester, typically methyl mandelate.[3] This reaction is a classic example of nucleophilic acyl substitution.
Causality of Experimental Design: The choice of an ester as the starting material is strategic; the ester carbonyl is sufficiently electrophilic to be attacked by the potent nucleophile, hydrazine, but is stable enough for easy handling and storage. Hydrazine hydrate is used in excess to drive the reaction to completion and to minimize the formation of undesired di-acylated byproducts. Ethanol is an ideal solvent as it readily dissolves both the ester and hydrazine hydrate and has a suitable boiling point for reflux without promoting degradation.
Experimental Protocol: Synthesis via Hydrazinolysis
Objective: To synthesize this compound from methyl mandelate.
Materials:
-
Hydrazine hydrate (N₂H₄·H₂O), 80-99%
-
Absolute Ethanol
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and heat source
-
Ice bath
-
Büchner funnel and filter paper
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask, dissolve methyl mandelate (0.1 mol) in 100 mL of absolute ethanol. Equip the flask with a magnetic stir bar and a reflux condenser.
-
Addition of Hydrazine: While stirring at room temperature, slowly add hydrazine hydrate (0.2 mol, 2 molar equivalents) to the ethanolic solution of the ester.
-
Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored using Thin Layer Chromatography (TLC).
-
Isolation: After the reaction is complete, reduce the volume of the solvent by approximately half using a rotary evaporator.
-
Crystallization: Cool the concentrated solution in an ice bath. The product, this compound, will precipitate as a white crystalline solid.
-
Purification: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the solid with a small amount of cold ethanol to remove any unreacted starting materials.
-
Drying: Dry the purified product under vacuum to obtain the final compound.
Caption: Workflow for the synthesis of this compound.
Structural Elucidation and Analytical Characterization
Confirming the identity and purity of the synthesized compound is a non-negotiable step in drug development. A multi-pronged analytical approach provides a self-validating system, where data from each technique corroborates the others.
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and effective method for confirming the presence of key functional groups. The spectrum of this compound will exhibit characteristic absorption bands that validate its structure.
Trustworthiness through Correlation: The presence of a broad O-H stretch, distinct N-H stretches, and a strong C=O stretch, coupled with the absence of the ester C-O stretch from the starting material, provides high confidence in the success of the hydrazinolysis reaction. A theoretical analysis of mandelic acid's IR spectrum supports the assignment of these vibrational modes.[6][7]
| Wavenumber (cm⁻¹) | Functional Group | Vibration Mode | Expected Appearance |
| 3200-3400 | O-H (Alcohol) | Stretching | Broad |
| 3200-3350 | N-H (Hydrazide) | Stretching | Two sharp peaks (sym/asym) |
| 3000-3100 | C-H (Aromatic) | Stretching | Sharp, multiple |
| 2850-2960 | C-H (Aliphatic) | Stretching | Sharp |
| ~1650-1680 | C=O (Amide I) | Stretching | Strong, sharp |
| ~1600 | N-H | Bending | Moderate |
| ~1450-1500 | C=C (Aromatic) | Stretching | Moderate |
Note: Data compiled from typical functional group ranges and spectral data for related hydrazide compounds.[8][9]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.[10]
-
¹H-NMR: The proton NMR spectrum is expected to show distinct signals for each type of proton. The integration of these signals should correspond to the number of protons (Aromatic: 5H, Methine: 1H, Hydroxyl: 1H, NH: 1H, NH₂: 2H). The chemical shifts (δ) are influenced by the electronic environment of the protons.[11]
-
δ 7.2-7.4 ppm: Multiplet, corresponding to the 5 protons of the phenyl ring.
-
δ ~5.0 ppm: Singlet, corresponding to the methine proton (-CH(OH)-).
-
Variable (δ ~4.0-5.5 ppm): Broad singlet for the hydroxyl proton (-OH).
-
Variable (δ ~8.0-9.5 ppm): Broad singlet for the -C(=O)NH- proton.
-
Variable (δ ~4.0-4.5 ppm): Broad singlet for the terminal -NH₂ protons.
-
-
¹³C-NMR: The carbon spectrum confirms the carbon skeleton.
-
δ ~170-175 ppm: Carbonyl carbon (C=O).
-
δ ~125-140 ppm: Aromatic carbons (4 signals expected due to symmetry).
-
δ ~70-75 ppm: Methine carbon (-CH(OH)-).
-
Mass Spectrometry (MS)
Mass spectrometry confirms the molecular weight of the compound. For this compound, high-resolution mass spectrometry (HRMS) should show a molecular ion peak [M+H]⁺ at m/z 167.08151, consistent with the formula C₈H₁₁N₂O₂⁺.[12] The fragmentation pattern can also provide structural evidence, with likely losses of water (H₂O), ammonia (NH₃), or the hydrazide group.
Caption: A self-validating workflow for analytical characterization.
Application in Drug Development: A Gateway to Bioactive Hydrazones
While this compound itself has limited reported biological activity, its true value lies in its role as a versatile intermediate. The terminal -NH₂ group of the hydrazide is a potent nucleophile that readily undergoes condensation reactions with aldehydes and ketones to form stable hydrazone derivatives (Schiff bases).[13][14]
Expertise in Action: This simple, one-step reaction provides access to a vast chemical space. By varying the aldehyde or ketone reactant, researchers can systematically modify the steric and electronic properties of the final molecule, a core tenet of structure-activity relationship (SAR) studies. The resulting hydrazone moiety (-NH-N=CH-) is a well-established pharmacophore known for its ability to coordinate with metal ions in enzyme active sites and participate in hydrogen bonding.[3][15]
This derivatization has led to the development of compounds with a wide spectrum of biological activities, including:
-
Anticancer Properties [3]
References
- 1. This compound | C8H10N2O2 | CID 73126 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2443-66-5 Cas No. | Mandelic acid hydrazide | Matrix Scientific [matrixscientific.com]
- 3. 2-Hydroxy-2,2-diphenylacetohydrazide | RUO | Supplier [benchchem.com]
- 4. Methyl mandelate [webbook.nist.gov]
- 5. (+-)-Methyl mandelate | C9H10O3 | CID 78066 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Analysis of the infrared and Raman spectra of phenylacetic acid and mandelic (2-hydroxy-2-phenylacetic) acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Infrared Spectrum and UV-Induced Photochemistry of Matrix-Isolated Phenyl 1-Hydroxy-2-Naphthoate [mdpi.com]
- 10. organicchemistrydata.org [organicchemistrydata.org]
- 11. mdpi.com [mdpi.com]
- 12. PubChemLite - this compound (C8H10N2O2) [pubchemlite.lcsb.uni.lu]
- 13. Insight into the synthesis, structure affirmation and catalytic efficiency of divalent and trivalent metal chelates of mandelic acid hydrazone derivative - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Biological Activities of Hydrazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 16. hygeiajournal.com [hygeiajournal.com]
- 17. A review on biological activities and chemical synthesis of hydrazide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
Methodological & Application
Application Notes & Protocols: The Versatility of 2-Hydroxy-2-phenylacetohydrazide in Modern Organic Synthesis
Abstract
2-Hydroxy-2-phenylacetohydrazide, also known as Mandelic acid hydrazide, is a multifunctional organic molecule that has emerged as a valuable and versatile building block in synthetic chemistry. Its unique structure, featuring a reactive hydrazide moiety, a secondary hydroxyl group, and an aromatic phenyl ring, provides multiple reaction sites for constructing complex molecular architectures. This guide provides an in-depth exploration of its applications, focusing on the synthesis of biologically active hydrazones, the construction of diverse heterocyclic systems, and its role as a ligand in coordination chemistry. Detailed, field-proven protocols are provided to enable researchers, scientists, and drug development professionals to effectively utilize this reagent in their synthetic endeavors.
Introduction: A Multifunctional Synthetic Tool
This compound (C₈H₁₀N₂O₂) is a derivative of mandelic acid, distinguished by the presence of a hydrazide group (-CONHNH₂) in place of the carboxylic acid. This functional group is a cornerstone of its reactivity, serving as a potent nucleophile and a precursor for a wide array of chemical transformations. The hydrazide moiety can undergo condensation reactions with carbonyl compounds, cyclization to form heterocycles, and act as a coordination site for metal ions.[1] The additional presence of a hydroxyl group and a phenyl ring further expands its synthetic utility, allowing for secondary modifications and influencing the physicochemical properties of its derivatives.
Hydrazide-hydrazone derivatives, in particular, are a class of compounds extensively studied for their broad spectrum of pharmacological activities, including antimicrobial, anticonvulsant, anti-inflammatory, and anticancer properties.[2][3][4] This makes this compound a key starting material in medicinal chemistry and drug discovery programs.
Physicochemical Properties & Safety
A clear understanding of the reagent's properties is critical for its effective use in the laboratory.
| Property | Value | Source |
| IUPAC Name | This compound | PubChem[5] |
| Molecular Formula | C₈H₁₀N₂O₂ | PubChem[5] |
| Molecular Weight | 166.18 g/mol | PubChem[5] |
| Appearance | Typically a solid powder | --- |
| CAS Number | 2443-66-5 | PubChem[5] |
Safety and Handling: According to the Globally Harmonized System (GHS), this compound is classified as a substance that causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[5] Standard laboratory safety protocols, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat, are mandatory. All manipulations should be performed in a well-ventilated fume hood.[5]
Core Applications in Organic Synthesis
The reactivity of this compound can be channeled into three primary domains of organic synthesis.
Figure 1: Key synthetic pathways utilizing this compound.
A. Synthesis of Biologically Active Hydrazones (Schiff Bases)
The most direct application of this compound is its condensation reaction with various aldehydes and ketones. This reaction, typically catalyzed by a few drops of acid, yields N'-substituted hydrazone derivatives. These compounds, containing the azometine (-NHN=CH-) linkage, are of significant interest due to their diverse biological activities.[2]
-
Mechanism Insight: The reaction proceeds via nucleophilic attack of the terminal nitrogen of the hydrazide onto the electrophilic carbonyl carbon of the aldehyde or ketone, followed by dehydration to form the stable C=N double bond. The presence of the hydroxyl and phenyl groups on the parent molecule can be structurally modified to tune the biological efficacy of the resulting hydrazones.
-
Proven Applications:
-
Antimicrobial Activity: Derivatives have shown potent activity against both Gram-positive and Gram-negative bacteria, with some compounds exhibiting a larger zone of inhibition than standard drugs like ciprofloxacin.[6]
-
Antioxidant Properties: Many congeners demonstrate significant radical scavenging activity, which is a crucial property for combating oxidative stress-related diseases.[6]
-
Enzyme Inhibition: Substituted hydrazones have been identified as inhibitors of various enzymes, such as β-glucuronidase, which is implicated in several types of malignancies.[3]
-
B. Construction of Heterocyclic Scaffolds
Hydrazides are invaluable precursors for synthesizing a wide range of heterocyclic compounds, which form the core structure of many pharmaceuticals.[1] this compound can be used to construct rings like 1,3,4-oxadiazoles, pyrazoles, and quinazolines.
-
1,3,4-Oxadiazoles: These can be synthesized by the oxidative cyclization of hydrazone derivatives or by reacting the hydrazide with reagents like carbon disulfide followed by cyclization.
-
Pyrazoles: Reaction with 1,3-dicarbonyl compounds provides a direct route to pyrazole derivatives, which are known for their anti-inflammatory and analgesic activities.[7]
-
Quinazolines: The hydrazide can be used in multi-step syntheses to build quinazoline scaffolds, which have shown therapeutic effects including antihistaminic and anti-inflammatory activities.[7]
The synthesis of these heterocycles often involves intramolecular cyclization or intermolecular condensation followed by cyclization, leveraging the nucleophilicity of the hydrazide nitrogens.[8][9]
C. Ligand in Coordination Chemistry
The oxygen and nitrogen atoms within the this compound structure make it an excellent chelating agent for various metal ions. It can act as a bidentate or even tridentate ligand, coordinating with transition metals like Cu(II), Co(II), Ni(II), and Zn(II).[10][11]
-
Coordination Modes: The ligand typically coordinates through the azomethine nitrogen and the deprotonated enolic oxygen after tautomerization from the keto form in the presence of a metal ion.[10] This keto-enol tautomerism is a key feature of hydrazide chemistry.[1]
-
Applications of Metal Complexes:
-
Catalysis: The resulting metal complexes can serve as catalysts in various organic reactions.
-
Biological Mimics: Some cobalt(II) complexes, for example, can mimic biological oxygen carriers.[11]
-
Enhanced Biological Activity: Coordination to a metal ion can often enhance the biological activity of the parent ligand. Studies have shown that metal complexes of hydrazones can have potent cytotoxic activity against cancer cell lines.[10]
-
Detailed Experimental Protocols
The following protocols are designed to be self-validating, with clear causality for each step.
Protocol 1: Synthesis of N'-(4-methoxybenzylidene)-2-hydroxy-2-phenylacetohydrazide
This protocol details the synthesis of a hydrazone (Schiff base) derivative, a common first step in exploring the biological activity of this class of compounds. The reaction can be efficiently performed using microwave irradiation, a green chemistry approach that reduces reaction times.[12]
Figure 2: Workflow for the synthesis of a hydrazone derivative.
Materials:
-
This compound (10 mmol, 1.66 g)
-
4-Methoxybenzaldehyde (10 mmol, 1.36 g, 1.21 mL)
-
Ethanol (absolute, ~15 mL for reaction, plus additional for washing/recrystallization)
-
Distilled water
-
Microwave synthesizer
-
Standard laboratory glassware (Erlenmeyer flask, filtration apparatus)
-
TLC plates (silica gel, e.g., n-hexane/ethyl acetate 1:1 mobile phase)
Procedure:
-
Reactant Preparation: In a 50 mL Erlenmeyer flask suitable for microwave synthesis, combine this compound (10 mmol) and 4-methoxybenzaldehyde (10 mmol).
-
Solvent Addition: Add approximately 12 mL of absolute ethanol.
-
Causality: Ethanol serves as a solvent to facilitate contact between the reactants. In microwave synthesis, polar solvents like ethanol absorb microwave energy efficiently, leading to rapid and uniform heating.[12]
-
-
Homogenization: Stir the mixture until a homogeneous solution or slurry is formed.
-
Microwave Reaction: Place the flask in the microwave synthesizer and irradiate for approximately 8 minutes at 160-320W. Stirring or agitation every 2 minutes is recommended if the synthesizer lacks an internal stirrer.[12]
-
Reaction Monitoring: Monitor the reaction's progress by TLC. Spot the reaction mixture against the starting materials. The reaction is complete upon the disappearance of the starting material spots and the appearance of a new, single product spot.
-
Precipitation: Once the reaction is complete, cool the mixture to room temperature. Add 20-30 mL of cold distilled water to precipitate the crude product.
-
Causality: The organic product is typically insoluble in water, causing it to precipitate out while any water-soluble impurities remain in the aqueous phase.
-
-
Isolation: Collect the solid product by vacuum filtration. Wash the collected solid with a small amount of cold ethanol to remove residual impurities.
-
Purification: Recrystallize the crude product from absolute ethanol to obtain pure crystals. Dry the crystals in a vacuum desiccator.
-
Characterization: Confirm the structure of the synthesized compound using spectroscopic methods such as FT-IR (look for the appearance of C=N stretch and disappearance of C=O), ¹H-NMR, and Mass Spectrometry.
Protocol 2: Synthesis of a 1,3,4-Thiadiazole Derivative
This protocol demonstrates the use of a hydrazide derivative to construct a five-membered heterocyclic ring, specifically a thiadiazole, which often exhibits significant biological activity.[7]
Materials:
-
N'-substituted-2-hydroxy-2-phenylacetohydrazide (e.g., the product from Protocol 1) (0.01 mol)
-
Phenyl isothiocyanate (0.01 mol)
-
Ethanol (absolute)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Crushed ice
Procedure:
-
Thiosemicarbazide Formation: In a round-bottom flask, dissolve the starting hydrazone (0.01 mol) and phenyl isothiocyanate (0.01 mol) in absolute ethanol. Reflux the mixture for 1-2 hours.
-
Causality: This step forms the N-phenyl thiosemicarbazide intermediate, which is the direct precursor for the cyclization reaction.
-
-
Monitoring: Monitor the reaction by TLC until the starting hydrazone is consumed.
-
Intermediate Isolation: Cool the reaction mixture. The solid thiosemicarbazide product will often precipitate and can be collected by filtration.
-
Cyclization: Carefully dissolve the isolated thiosemicarbazide intermediate (0.01 mol) in a small amount of cold, concentrated sulfuric acid (~10 mL) with stirring.
-
Causality: Concentrated H₂SO₄ acts as both a dehydrating agent and a catalyst to promote the intramolecular cyclization to form the thiadiazole ring.
-
-
Reaction Time: Continue stirring for 1 hour at room temperature.
-
Product Precipitation: Pour the acidic solution slowly onto a beaker of crushed ice. The change in polarity and neutralization will cause the thiadiazole product to precipitate.
-
Isolation and Purification: Collect the solid product by filtration, wash thoroughly with cold water until the filtrate is neutral, and then recrystallize from a suitable solvent like ethanol.
-
Characterization: Analyze the final product using FT-IR, ¹H-NMR, and elemental analysis to confirm the structure of the 1,3,4-thiadiazole derivative.
Conclusion
This compound is a powerful and adaptable reagent in the toolkit of the modern synthetic chemist. Its ability to readily form biologically active hydrazones, serve as a foundation for diverse heterocyclic systems, and act as a versatile ligand in coordination chemistry underscores its significance. The protocols outlined in this guide provide a solid foundation for researchers to explore the vast synthetic potential of this molecule in drug discovery, materials science, and catalysis.
References
- 1. mdpi.com [mdpi.com]
- 2. Biological Activities of Hydrazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. This compound | C8H10N2O2 | CID 73126 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. jchr.org [jchr.org]
- 7. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 8. chemmethod.com [chemmethod.com]
- 9. sphinxsai.com [sphinxsai.com]
- 10. N′-(Furan-2-ylmethylene)-2-hydroxybenzohydrazide and its metal complexes: synthesis, spectroscopic investigations, DFT calculations and cytotoxicity profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 11. chemijournal.com [chemijournal.com]
- 12. pharmacyeducation.fip.org [pharmacyeducation.fip.org]
Application Notes and Protocols for the Synthesis of Bioactive Hydrazones
Topic: Condensation Reaction of 2-Hydroxy-2-phenylacetohydrazide with Aldehydes
For: Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of the Hydrazone Scaffold
In the landscape of medicinal chemistry, the hydrazone moiety (R₁R₂C=NNHR₃) stands out as a "privileged scaffold." This structural unit is readily synthesized and possesses a remarkable versatility that has led to its incorporation into a vast array of compounds with significant biological activities. Hydrazones are known to exhibit a wide pharmacological spectrum, including antimicrobial, anticonvulsant, anti-inflammatory, anticancer, and antiviral properties.[1][2] The core of their activity often lies in the ability of the azomethine (–N=CH–) group to form stable complexes with metal ions or to participate in hydrogen bonding with biological targets like enzymes and receptors.[3]
The condensation of this compound with various aldehydes offers a direct route to a library of novel hydrazone derivatives. The parent hydrazide brings to the molecular architecture a hydroxyl group and a phenyl ring, features that can be crucial for modulating solubility, participating in key hydrogen bonds with biological targets, and influencing the overall three-dimensional conformation of the final molecule. By systematically varying the aldehyde reactant, researchers can fine-tune the steric and electronic properties of the resulting hydrazone, enabling the exploration of structure-activity relationships (SAR) essential for drug discovery and development.
This guide provides a comprehensive overview of the synthesis, mechanism, and potential applications of this promising class of compounds, grounded in established chemical principles and supported by authoritative literature.
Reaction Principle: The Nucleophilic Addition-Elimination Pathway
The formation of a hydrazone from this compound and an aldehyde is a classic condensation reaction. The reaction proceeds via a two-step nucleophilic addition-elimination mechanism.
-
Nucleophilic Attack: The terminal nitrogen atom (-NH₂) of the hydrazide is nucleophilic and attacks the electrophilic carbonyl carbon of the aldehyde.
-
Intermediate Formation: This attack forms an unstable tetrahedral intermediate called a carbinolamine.
-
Dehydration: The carbinolamine intermediate then undergoes dehydration (elimination of a water molecule) to form the stable C=N double bond of the hydrazone.
This reaction is typically catalyzed by a small amount of acid, such as glacial acetic acid.[4] The acid protonates the carbonyl oxygen of the aldehyde, which increases the electrophilicity of the carbonyl carbon, thereby accelerating the initial nucleophilic attack by the hydrazide.[5][6]
Caption: General mechanism of hydrazone formation.
Experimental Protocols
The synthesis of N'-(arylmethylidene)-2-hydroxy-2-phenylacetohydrazides is a robust and straightforward procedure. Below is a detailed, field-proven protocol that can be adapted for a wide range of aromatic and heteroaromatic aldehydes.
Protocol 1: Acid-Catalyzed Synthesis in Ethanol
This method is highly effective for a broad range of aldehydes and is the most commonly cited procedure in the literature for similar syntheses.[4][7] The use of a catalytic amount of acid and gentle heating ensures efficient reaction completion.
Materials:
-
This compound
-
Substituted aromatic or heteroaromatic aldehyde (e.g., benzaldehyde, 4-chlorobenzaldehyde, 4-methoxybenzaldehyde, etc.)
-
Absolute Ethanol (EtOH)
-
Glacial Acetic Acid (AcOH)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Filtration apparatus (e.g., Büchner funnel)
Procedure:
-
Reactant Dissolution: In a round-bottom flask, dissolve this compound (1.0 mmol) in an appropriate amount of absolute ethanol (e.g., 15-20 mL) with gentle warming and stirring.
-
Aldehyde Addition: To this clear solution, add the desired aldehyde (1.0 mmol).
-
Catalyst Addition: Add 2-3 drops of glacial acetic acid to the reaction mixture. The acid acts as a catalyst to accelerate the condensation.
-
Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux (approximately 78 °C for ethanol) using a heating mantle or oil bath.
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC). Typically, reactions are complete within 2-5 hours.[2] The formation of a precipitate is often an indicator of product formation.
-
Isolation: After the reaction is complete, allow the mixture to cool to room temperature. In many cases, the hydrazone product will crystallize or precipitate out of the solution. If not, the volume of the solvent can be reduced under vacuum, or the product can be precipitated by pouring the reaction mixture into cold water.
-
Purification: Collect the solid product by vacuum filtration. Wash the collected solid with a small amount of cold ethanol to remove any unreacted starting materials.
-
Drying and Characterization: Dry the purified product in a desiccator or a vacuum oven. The final product should be characterized by standard analytical techniques such as Melting Point, FT-IR, ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Caption: Workflow for hydrazone synthesis.
Data Presentation: Characterization of Synthesized Hydrazones
The successful synthesis of the target hydrazones must be confirmed through rigorous spectroscopic analysis. The following table summarizes the expected characteristic spectral data for this class of compounds based on literature for analogous structures.[3]
| Technique | Functional Group / Proton | Expected Chemical Shift / Wavenumber | Rationale for Observation |
| FT-IR | O-H (hydroxyl) | 3400-3200 cm⁻¹ (broad) | Stretching vibration of the hydroxyl group. |
| N-H (amide) | 3300-3100 cm⁻¹ | Stretching vibration of the amide N-H bond. | |
| C=O (amide I) | 1680-1640 cm⁻¹ | Stretching vibration of the carbonyl group.[3] | |
| C=N (imine) | 1620-1580 cm⁻¹ | Stretching vibration of the newly formed imine bond.[2] | |
| ¹H NMR | -OH (hydroxyl) | 5.0 - 6.0 ppm (singlet) | Chemical shift for the hydroxyl proton on the benzylic carbon. |
| -NH (amide) | 11.0 - 12.0 ppm (singlet) | Deshielded proton due to the adjacent carbonyl group. | |
| -N=CH (azomethine) | 8.0 - 8.5 ppm (singlet) | Characteristic signal for the proton on the imine carbon. | |
| Ar-H (aromatic) | 6.8 - 8.0 ppm (multiplets) | Protons on the phenyl rings of the hydrazide and aldehyde moieties. | |
| -CH(OH) (methine) | 5.5 - 6.0 ppm (singlet) | Proton on the carbon bearing the hydroxyl and phenyl groups. | |
| ¹³C NMR | C=O (amide) | 165 - 175 ppm | Carbonyl carbon of the amide group. |
| C=N (imine) | 140 - 150 ppm | Imine carbon of the azomethine group. | |
| Ar-C (aromatic) | 110 - 150 ppm | Carbons of the aromatic rings. | |
| -CH(OH) (methine) | 70 - 80 ppm | Carbon atom attached to the hydroxyl group. |
Application Notes: The Therapeutic Potential of this compound Derivatives
The hydrazone derivatives synthesized from this compound are of significant interest to drug development professionals due to their potential as therapeutic agents.
Antimicrobial Agents
Bacterial and fungal infections remain a major global health challenge, exacerbated by the rise of drug-resistant strains. Hydrazide-hydrazone derivatives have consistently been reported to exhibit potent antibacterial and antifungal activities.[1] The mode of action is often attributed to the chelation of essential metal ions required for microbial growth or the inhibition of key enzymes. The presence of the hydroxyl group and the ability to introduce various substituents via the aldehyde component allows for the generation of a diverse chemical library for screening against a panel of pathogenic bacteria and fungi.
Anticancer Agents
The search for novel anticancer agents with improved efficacy and reduced side effects is a cornerstone of oncological research. Numerous studies have demonstrated the potent anticancer activity of hydrazone derivatives.[1] Their mechanisms of action are varied and can include the inhibition of topoisomerase, induction of apoptosis, and interference with cell cycle progression. The structural framework of N'-(arylmethylidene)-2-hydroxy-2-phenylacetohydrazides provides a promising starting point for the design of new compounds for evaluation against various cancer cell lines.
Other Therapeutic Areas
Beyond antimicrobial and anticancer applications, hydrazones have been investigated for a range of other biological activities, including:
-
Anti-inflammatory: Inhibition of inflammatory enzymes like cyclooxygenase (COX).
-
Anticonvulsant: Modulation of ion channels in the central nervous system.
-
Antitubercular: Showing promising activity against Mycobacterium tuberculosis.[8]
The synthetic accessibility and structural tunability of the described hydrazones make them highly attractive candidates for high-throughput screening and lead optimization programs across these and other therapeutic areas.
References
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. N′-(Furan-2-ylmethylene)-2-hydroxybenzohydrazide and its metal complexes: synthesis, spectroscopic investigations, DFT calculations and cytotoxicity profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and characterization of (E)-N'-(substituted benzylidene)isonicotinohydrazide derivatives as potent antimicrobial and hydrogen peroxide scavenging agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. hygeiajournal.com [hygeiajournal.com]
- 6. iiste.org [iiste.org]
- 7. Effective methods for the synthesis of hydrazones, quinazolines, and Schiff bases: reaction monitoring using a chemometric approach - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application Notes & Protocols: 2-Hydroxy-2-phenylacetohydrazide as a Versatile Precursor for the Synthesis of Biologically Active Schiff Bases
Audience: Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of the Hydrazone Scaffold
In the landscape of medicinal chemistry, Schiff bases, characterized by their azomethine or imine group (>C=N–), represent a "privileged scaffold".[1] Their synthetic accessibility and the ease with which their steric and electronic properties can be modulated have made them a cornerstone in the design of novel therapeutic agents. A particularly potent subclass of these compounds are the hydrazones, which incorporate the -N-N=C- moiety. Hydrazide-hydrazone derivatives are reported to possess a vast spectrum of biological activities, including antimicrobial, anticonvulsant, anti-inflammatory, and anticancer properties.[2][3]
This guide focuses on the utility of 2-hydroxy-2-phenylacetohydrazide as a key starting material for generating diverse libraries of Schiff bases. The presence of the α-hydroxy group and the phenyl ring within this precursor offers unique structural features that can be leveraged to enhance biological activity and influence pharmacokinetic properties of the final compounds. We will explore the causality behind the synthetic protocols and the rationale for pursuing these structures in drug discovery.
The Precursor: Synthesis and Significance of this compound
The journey to potent Schiff bases begins with a high-quality precursor. This compound is typically synthesized via the hydrazinolysis of a corresponding ester, such as an ester of mandelic acid or phenylglyoxylic acid.[4][5] For instance, the reaction of an appropriate ester with hydrazine hydrate in an alcoholic solvent provides the target hydrazide in good yield.[5]
The significance of this precursor lies in its trifunctional nature:
-
The Hydrazide Moiety (-CONHNH₂): This is the reactive handle for the condensation reaction with carbonyl compounds to form the Schiff base.
-
The Phenyl Group: Provides a lipophilic domain and a site for potential aromatic interactions (π-π stacking) with biological targets.
-
The α-Hydroxy Group (-OH): This group can act as a hydrogen bond donor and/or acceptor, potentially improving target binding affinity and aqueous solubility.
Caption: Synthesis of the this compound precursor.
Core Protocol: Synthesis of Schiff Bases via Acid-Catalyzed Condensation
The formation of a Schiff base from this compound is a classic condensation reaction. It involves the nucleophilic attack of the terminal amino group of the hydrazide on the electrophilic carbonyl carbon of an aldehyde or ketone, followed by the elimination of a water molecule to form the stable imine bond.
Rationale for Experimental Choices
-
Solvent Selection (Ethanol/Methanol): Absolute ethanol or methanol are the solvents of choice. They effectively dissolve the hydrazide precursor and a wide range of aromatic aldehydes. Crucially, the resulting Schiff base products often exhibit lower solubility in the cold alcohol, which facilitates their isolation via precipitation and crystallization, simplifying the purification process.[6]
-
Catalyst (Glacial Acetic Acid): While the reaction can proceed without a catalyst, it is often slow. The addition of a few drops of a protic acid like glacial acetic acid significantly accelerates the rate of reaction.[6] The acid protonates the carbonyl oxygen of the aldehyde, which enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the hydrazide.[7]
-
Reaction Condition (Reflux): The dehydration step, where a molecule of water is eliminated to form the C=N double bond, has a significant activation energy barrier. Heating the reaction mixture to reflux provides the necessary thermal energy to drive this equilibrium-controlled step to completion, ensuring a high yield of the desired product.[2]
Step-by-Step Laboratory Protocol
This protocol provides a generalized procedure for the synthesis. Molar equivalents and reaction times may be optimized for specific aldehydes.
Materials:
-
This compound
-
Substituted aromatic or heterocyclic aldehyde (e.g., salicylaldehyde, 4-nitrobenzaldehyde, vanillin)
-
Absolute Ethanol
-
Glacial Acetic Acid
-
Standard laboratory glassware (round-bottom flask, reflux condenser)
-
Heating mantle with magnetic stirrer
-
Buchner funnel and vacuum filtration apparatus
Procedure:
-
Reactant Preparation: In a 100 mL round-bottom flask, dissolve this compound (e.g., 1.66 g, 0.01 mol) in 30-40 mL of absolute ethanol with gentle warming and stirring until a clear solution is obtained.[6]
-
Aldehyde Addition: To this solution, add an equimolar amount (0.01 mol) of the selected aldehyde.
-
Catalyst Addition: Add 3-4 drops of glacial acetic acid to the mixture using a Pasteur pipette.[2]
-
Reflux: Attach the reflux condenser and heat the mixture to a gentle reflux using the heating mantle. Maintain the reflux for 2-5 hours.
-
Self-Validation: The progress of the reaction should be monitored using Thin Layer Chromatography (TLC) (e.g., using a 7:3 mixture of n-hexane:ethyl acetate as the mobile phase). The consumption of the starting materials and the formation of a new, single product spot indicates the reaction is complete.[8]
-
-
Product Isolation: Upon completion, remove the heat source and allow the flask to cool to room temperature. The Schiff base product will typically precipitate as a crystalline solid. To maximize recovery, the flask can be placed in an ice bath for 30 minutes.[6]
-
Purification: Collect the solid product by vacuum filtration using a Buchner funnel. Wash the crystals with a small volume of cold ethanol to remove any unreacted starting materials or soluble impurities.
-
Drying & Characterization: Dry the purified product in a desiccator or vacuum oven. Characterize the final compound by determining its melting point and using spectroscopic methods (FT-IR, ¹H-NMR, ¹³C-NMR, and Mass Spectrometry) to confirm its identity and purity.[4][9]
Caption: Experimental workflow for Schiff base synthesis.
Data Summary & Characterization
The synthesis is adaptable to a wide array of aldehydes, yielding a library of Schiff bases.
Table 1: Example Synthesis Data for Schiff Bases Derived from this compound
| Entry | Aldehyde Component | Typical Reaction Time (h) | Typical Yield (%) | Key Characterization Data |
| 1 | Benzaldehyde | 3 | 85-90 | IR (cm⁻¹): ~1640 (C=N). ¹H NMR (δ, ppm): ~8.2 (s, 1H, -N=CH). |
| 2 | 4-Nitrobenzaldehyde | 2 | 90-95 | IR (cm⁻¹): ~1635 (C=N), ~1520 & 1345 (NO₂). ¹H NMR (δ, ppm): ~8.4 (s, 1H, -N=CH). |
| 3 | Salicylaldehyde | 4 | 80-88 | IR (cm⁻¹): ~3200 (OH), ~1625 (C=N). ¹H NMR (δ, ppm): ~11.5 (s, 1H, Ar-OH), ~8.6 (s, 1H, -N=CH). |
| 4 | 4-Methoxybenzaldehyde | 3 | 88-92 | IR (cm⁻¹): ~1630 (C=N). ¹H NMR (δ, ppm): ~8.1 (s, 1H, -N=CH), ~3.8 (s, 3H, -OCH₃). |
Note: Data are representative examples based on typical condensation reactions and should be confirmed experimentally.[2][6]
Applications in Drug Discovery
The true value of this compound as a precursor is realized in the diverse biological activities of its Schiff base derivatives. The azomethine linkage is critical for bioactivity.[10][11]
-
Anticancer Agents: Many hydrazone-based Schiff bases exhibit potent cytotoxic activity against various human cancer cell lines, including breast (MCF-7), cervical (HeLa), and colorectal (HCT116) cancers.[9][12][13] The mechanism often involves intercalation with DNA or the inhibition of key enzymes involved in cell proliferation.[13] Metal complexes of these ligands frequently show enhanced anticancer potential.[12][13]
-
Anticonvulsant Activity: There is a substantial body of evidence supporting the development of hydrazones as anticonvulsant agents.[3][14] These compounds are evaluated in models such as maximal electroshock (MES) and pentylenetetrazole (PTZ)-induced seizures.[15][16] Their activity is often linked to the modulation of GABAergic neurotransmission.[16]
-
Antimicrobial Properties: Schiff bases derived from hydrazides are well-established antibacterial and antifungal agents.[10][11] The mode of action is thought to involve the disruption of the bacterial cell wall or interference with protein synthesis. The antimicrobial spectrum can be tuned by altering the substituents on the aldehydic aromatic ring.[17]
Caption: From precursor to potential therapeutic applications.
Conclusion
This compound is a highly valuable and versatile precursor for the synthesis of Schiff bases with significant potential in drug development. The straightforward, high-yielding condensation protocol allows for the rapid generation of diverse chemical libraries. The inherent structural features of the precursor, combined with the vast array of commercially available aldehydes, provide a robust platform for researchers to explore structure-activity relationships and develop novel candidates for anticancer, anticonvulsant, and antimicrobial therapies.
References
- 1. iiste.org [iiste.org]
- 2. mdpi.com [mdpi.com]
- 3. Phenoxyacetohydrazide Schiff Bases: β-Glucuronidase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Substituted Camphor-Hydrazide Schiff Bases: Synthesis, Characterization, and Anticancer Activity - World Scientific News [worldscientificnews.com]
- 5. 2-Acetylhydrazono-2-phenylacetohydrazide - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. minarjournal.com [minarjournal.com]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis, characterization, and anticancer activity of Schiff bases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A Review on the Antimicrobial Activity of Schiff Bases: Data Collection and Recent Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Antimicrobial Activity of Some Schiff Bases Derived from Benzoin, Salicylaldehyde, Aminophenol and 2,4 Dinitrophenyl Hydrazine - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Spectroscopic, docking, antiproliferative, and anticancer activity of novel metal derivatives of phenylacetohydrazide Schiff base on different human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Schiff Bases: A Captivating Scaffold with Potential Anticonvulsant Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Anticonvulsant activity of hydrazones, Schiff and Mannich bases of isatin derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. stm.bookpi.org [stm.bookpi.org]
- 17. researchpublish.com [researchpublish.com]
Application Notes & Protocols: Microwave-Assisted Synthesis of 2-Hydroxybenzohydrazide Derivatives
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a comprehensive guide to the microwave-assisted synthesis of 2-hydroxybenzohydrazide derivatives. It details the scientific principles, significant advantages, and step-by-step protocols for this advanced synthetic methodology. By leveraging microwave irradiation, researchers can achieve rapid, efficient, and high-yield synthesis of these valuable compounds, which are significant precursors for various biologically active molecules. This application note is intended to serve as a practical resource for laboratory professionals seeking to modernize their synthetic workflows, enhance productivity, and adhere to the principles of green chemistry.
Introduction: The Significance of 2-Hydroxybenzohydrazide Derivatives and the Advent of Microwave Synthesis
2-Hydroxybenzohydrazide and its derivatives are pivotal structural motifs in medicinal chemistry. The presence of the hydrazide-hydrazone moiety is a key feature in numerous compounds exhibiting a wide spectrum of biological activities, including antibacterial, antifungal, and antitumor properties.[1] The conventional synthesis of these compounds often involves prolonged reaction times, high energy consumption, and the use of potentially hazardous solvents, making the development of more efficient and environmentally benign methods a critical pursuit.
Microwave-assisted organic synthesis (MAOS) has emerged as a transformative technology in chemical synthesis.[2][3] Unlike conventional heating which relies on thermal conduction, microwave irradiation delivers energy directly to polar molecules in the reaction mixture. This results in rapid, uniform heating, which can dramatically accelerate reaction rates, often reducing synthesis times from hours to mere minutes.[4] Key advantages of MAOS include:
-
Accelerated Reaction Rates: Significant reduction in reaction times.[2][5][4]
-
Higher Yields and Purity: Minimized side product formation leads to cleaner reactions and higher yields.[3][4]
-
Energy Efficiency: Lower energy consumption compared to conventional heating methods.[2][4]
-
Greener Chemistry: Often allows for solvent-free reactions or the use of less hazardous solvents, aligning with the principles of green chemistry.[2][3][6]
This guide provides detailed protocols for the microwave-assisted synthesis of 2-hydroxybenzohydrazide and its subsequent derivatization, offering a robust and validated methodology for researchers in the field.
General Workflow for Microwave-Assisted Synthesis
The synthesis of 2-hydroxybenzohydrazide derivatives via microwave irradiation typically follows a two-step process. The first step involves the formation of the parent 2-hydroxybenzohydrazide from a suitable starting material, such as methyl salicylate. The second step is the condensation of the synthesized hydrazide with various aldehydes or ketones to yield the final derivative.
Caption: General workflow for the two-step microwave-assisted synthesis.
Experimental Protocols
Materials and Equipment
-
Microwave Synthesizer: A dedicated laboratory microwave synthesizer with temperature and pressure control is essential for safety and reproducibility.
-
Reactants: Methyl salicylate, hydrazine hydrate (99%), various substituted benzaldehydes, ethanol.
-
Glassware: Microwave-safe reaction vials with appropriate caps and stir bars.
-
Analytical Instruments: Thin Layer Chromatography (TLC) plates, UV-Vis spectrophotometer, FT-IR spectrometer, and ¹H-NMR spectrometer for reaction monitoring and product characterization.
Protocol 1: Microwave-Assisted Synthesis of 2-Hydroxybenzohydrazide
This protocol details the hydrazinolysis of methyl salicylate to form 2-hydroxybenzohydrazide. The direct interaction of the polar hydrazine hydrate with the ester under microwave irradiation facilitates a rapid nucleophilic acyl substitution.
-
Reactant Preparation: In a microwave-safe reaction vial equipped with a magnetic stir bar, combine methyl salicylate and hydrazine hydrate in an equimolar ratio.
-
Microwave Irradiation: Place the sealed vial into the microwave synthesizer. Irradiate the mixture at 160 Watts for a period of 2 to 8 minutes.[1] The reaction progress can be monitored by TLC.
-
Work-up and Isolation: After the reaction is complete, allow the vial to cool to room temperature. Add distilled water to the reaction mixture to precipitate the product. Collect the solid product by filtration, wash with cold ethanol, and dry. A white crystalline solid of 2-hydroxybenzohydrazide is typically obtained with a yield of around 86%.[1]
-
Characterization: Confirm the identity and purity of the product using melting point determination, FT-IR, and ¹H-NMR spectroscopy.
Protocol 2: Microwave-Assisted Synthesis of N'-Benzylidene-2-hydroxybenzohydrazide Derivatives
This protocol describes the condensation reaction between 2-hydroxybenzohydrazide and a substituted benzaldehyde to form a Schiff base derivative.
-
Reactant Preparation: In a microwave-safe reaction vial, mix an equimolar amount of 2-hydroxybenzohydrazide (from Protocol 1) and the desired benzaldehyde derivative (e.g., benzaldehyde, 2-methoxybenzaldehyde, or 4-methoxybenzaldehyde).[1] Add a minimal amount of ethanol (e.g., 12 ml for a 10 mmol scale) and stir until a homogeneous mixture is achieved.[1]
-
Solvent Removal (Optional but Recommended): Gently evaporate the ethanol until the mixture is nearly solvent-free. This solvent-free approach is a hallmark of green chemistry.[1]
-
Microwave Irradiation: Subject the mixture to microwave irradiation for approximately 8 minutes at a power of 160-320 Watts.[1] It is advisable to pause and stir the mixture every 2 minutes to ensure even heating.[1]
-
Work-up and Isolation: After cooling to room temperature, add 20-30 ml of distilled water to the reaction mixture. Filter the resulting precipitate and wash it with ethanol to obtain the desired N'-benzylidene-2-hydroxybenzohydrazide derivative.[1]
-
Characterization: The final product's structure and purity should be confirmed by UV-Vis, FT-IR, and ¹H-NMR spectroscopy.[1][7]
Reaction Mechanism
The synthesis of 2-hydroxybenzohydrazide derivatives proceeds through two key mechanistic steps:
Caption: Proposed reaction mechanism for the two-step synthesis.
In the first step, the nucleophilic nitrogen of hydrazine attacks the electrophilic carbonyl carbon of methyl salicylate, leading to a tetrahedral intermediate. The subsequent collapse of this intermediate results in the elimination of a methanol molecule to form 2-hydroxybenzohydrazide. The second step involves the nucleophilic attack of the primary amine of the hydrazide on the carbonyl carbon of the aldehyde or ketone, forming a carbinolamine intermediate. This intermediate then dehydrates to yield the final Schiff base derivative. Microwave irradiation accelerates these steps by efficiently overcoming the activation energy barriers.
Quantitative Data Summary
The following table summarizes typical results obtained from the microwave-assisted synthesis of various 2-hydroxybenzohydrazide derivatives.
| Derivative | Starting Aldehyde | Microwave Power (W) | Reaction Time (min) | Yield (%) |
| N'-Benzylidene-2-hydroxybenzohydrazide | Benzaldehyde | 160-320 | 8 | 68-81[1][8] |
| N'-(2-Methoxybenzylidene)-2-hydroxybenzohydrazide | 2-Methoxybenzaldehyde | 160-320 | 8 | 68-81[1][8] |
| N'-(4-Methoxybenzylidene)-2-hydroxybenzohydrazide | 4-Methoxybenzaldehyde | 160-320 | 8 | 68-81[1][8] |
Troubleshooting and Optimization
-
Low Yields: Incomplete reactions can be addressed by increasing the irradiation time or power. Ensure efficient stirring to promote reactant interaction. The purity of the starting materials is also crucial.
-
Side Product Formation: Over-irradiation can sometimes lead to decomposition. Optimizing the reaction time and temperature is key. Monitoring the reaction by TLC can prevent over-exposure.
-
Reproducibility: Use of a dedicated microwave synthesizer with precise power and temperature control is paramount for reproducible results.[4]
Conclusion
The microwave-assisted synthesis of 2-hydroxybenzohydrazide derivatives offers a superior alternative to conventional methods, providing a rapid, efficient, and environmentally conscious route to these important compounds.[1][2][3] The protocols outlined in this application note are robust and have been validated, offering researchers a reliable starting point for their synthetic endeavors. The significant reduction in reaction times and increase in yields can substantially enhance laboratory productivity and accelerate drug discovery and development pipelines.
References
- 1. pharmacyeducation.fip.org [pharmacyeducation.fip.org]
- 2. Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview [ajgreenchem.com]
- 3. Microwave assisted green organic synthesis [wisdomlib.org]
- 4. ajchem-a.com [ajchem-a.com]
- 5. Microwave-Assisted Synthesis: 10x Faster Organic Reactions [eureka.patsnap.com]
- 6. Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis of 2-hydroxybenzohydrazide derivatives with microwave irradiation and activity against Escherichia coli | Semantic Scholar [semanticscholar.org]
- 8. pharmacyeducation.fip.org [pharmacyeducation.fip.org]
The Versatile Scaffold: Application Notes and Protocols for 2-Hydroxy-2-phenylacetohydrazide in Medicinal Chemistry
Introduction: The Enduring Potential of the Hydrazide Moiety
In the landscape of medicinal chemistry, the hydrazide functional group stands as a cornerstone scaffold, consistently yielding compounds with a remarkable breadth of biological activities.[1][2] Its unique electronic and structural properties, particularly the presence of a reactive -NHNH2 group, make it a versatile building block for the synthesis of a diverse array of bioactive molecules.[3] Among the myriad of hydrazide-containing compounds, 2-Hydroxy-2-phenylacetohydrazide, also known as mandelic acid hydrazide, has emerged as a particularly intriguing starting point for the development of novel therapeutic agents.
This technical guide provides a comprehensive overview of the synthesis, derivatization, and biological evaluation of this compound. It is intended for researchers, scientists, and drug development professionals seeking to leverage this scaffold in their quest for new and effective treatments for a range of diseases, including infectious diseases, cancer, and neurological disorders. The protocols detailed herein are designed to be robust and reproducible, while the accompanying application notes offer insights into the rationale behind experimental choices and the interpretation of results.
PART 1: Synthesis of this compound and Its Derivatives
The synthetic pathway to this compound is a straightforward and efficient two-step process, commencing with the readily available mandelic acid. The initial step involves the esterification of mandelic acid, followed by hydrazinolysis of the resulting ester.
Protocol 1: Fischer Esterification of Mandelic Acid to Ethyl Mandelate
This protocol outlines the classic acid-catalyzed esterification of mandelic acid with ethanol to yield ethyl mandelate, a key intermediate.[2]
Materials:
-
Mandelic acid
-
Absolute ethanol
-
Concentrated sulfuric acid (98%)
-
Diethyl ether or ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Rotary evaporator
-
Separatory funnel
-
Vacuum distillation apparatus
Procedure:
-
To a round-bottom flask, add mandelic acid and an excess of absolute ethanol (typically 10-20 equivalents).
-
While stirring, slowly add a catalytic amount of concentrated sulfuric acid (0.1-0.2 equivalents) to the mixture.
-
Attach a reflux condenser and heat the mixture to reflux using a heating mantle.
-
Monitor the reaction progress using thin-layer chromatography (TLC) until the mandelic acid is consumed (typically 4-8 hours).
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the excess ethanol using a rotary evaporator.
-
Dissolve the residue in diethyl ether or ethyl acetate and transfer it to a separatory funnel.
-
Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain crude ethyl mandelate.
-
Purify the crude product by vacuum distillation, collecting the fraction boiling at 103-105 °C at 2 mmHg.[2]
Causality of Choices: The use of excess ethanol drives the equilibrium of the reversible esterification reaction towards the product side, maximizing the yield. Sulfuric acid acts as a catalyst by protonating the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the ethanol. The aqueous workup is essential to remove the acid catalyst and any unreacted mandelic acid.
Protocol 2: Synthesis of this compound
This protocol describes the hydrazinolysis of ethyl mandelate to produce the target compound, this compound.
Materials:
-
Ethyl mandelate
-
Hydrazine hydrate
-
Ethanol
-
Round-bottom flask
-
Stirrer
-
Reflux condenser
-
Ice bath
Procedure:
-
Dissolve ethyl mandelate in ethanol in a round-bottom flask equipped with a stirrer and reflux condenser.
-
Slowly add hydrazine hydrate to the solution. An exothermic reaction may be observed.
-
After the initial reaction subsides, heat the mixture to reflux and maintain for a period of 2-4 hours, or until TLC indicates the consumption of the starting ester.
-
Cool the reaction mixture in an ice bath to induce crystallization of the product.
-
Collect the white crystalline product by vacuum filtration.
-
Wash the crystals with a small amount of cold ethanol to remove any residual impurities.
-
Dry the purified this compound in a desiccator. The melting point should be in the range of 134-136°C.[4]
Self-Validation: The purity of the synthesized compound can be confirmed by melting point determination, and its structure can be verified using spectroscopic techniques such as ¹H NMR, ¹³C NMR, and FT-IR.
Derivatization: Synthesis of Hydrazones
The true utility of this compound in medicinal chemistry lies in its ability to be readily converted into a wide variety of hydrazone derivatives. This is typically achieved through a simple condensation reaction with various aldehydes or ketones.[2]
Caption: Synthetic pathway to this compound and its hydrazone derivatives.
PART 2: Biological Evaluation Protocols
The diverse biological activities reported for hydrazone derivatives of this compound necessitate a range of in vitro assays for their evaluation. The following protocols provide standardized methods for assessing their antimicrobial, anticancer, anticonvulsant, and antidepressant potential.
Protocol 3: In Vitro Antimicrobial Susceptibility Testing
This protocol details the broth microdilution method for determining the Minimum Inhibitory Concentration (MIC) of the synthesized compounds against a panel of pathogenic bacteria and fungi.[1]
Materials:
-
Synthesized hydrazone derivatives
-
Dimethyl sulfoxide (DMSO)
-
Mueller-Hinton Broth (MHB) for bacteria
-
RPMI-1640 medium for fungi
-
Sterile 96-well microtiter plates
-
Bacterial strains (e.g., Staphylococcus aureus, Bacillus subtilis, Escherichia coli, Pseudomonas aeruginosa)
-
Fungal strains (e.g., Candida albicans)
-
Standard antimicrobial agents (e.g., Gentamicin, Fluconazole) as positive controls
-
Microplate reader
Procedure:
-
Preparation of Stock Solutions: Dissolve the hydrazone derivatives in DMSO to a final concentration of 10 mg/mL.
-
Preparation of Microtiter Plates: Add 100 µL of sterile MHB or RPMI-1640 to each well of a 96-well plate.
-
Serial Dilution: Add 100 µL of the compound stock solution to the first well of each row and perform a two-fold serial dilution across the plate.
-
Inoculum Preparation: Prepare a microbial suspension and adjust its turbidity to match the 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.
-
Inoculation: Add 100 µL of the prepared inoculum to each well.
-
Controls: Include a positive control (standard antimicrobial agent), a negative control (broth with DMSO), and a growth control (broth with inoculum).
-
Incubation: Incubate the plates at 37°C for 24 hours for bacteria and at 35°C for 48 hours for fungi.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth is observed. This can be assessed visually or by measuring the optical density at 600 nm using a microplate reader.
Data Presentation:
| Compound ID | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) | C. albicans MIC (µg/mL) |
| Derivative 1 | 16 | 32 | 64 |
| Derivative 2 | 8 | 16 | 32 |
| Gentamicin | 1 | 2 | N/A |
| Fluconazole | N/A | N/A | 4 |
Protocol 4: In Vitro Anticancer Activity (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer agents.[5][6][7]
Materials:
-
Synthesized hydrazone derivatives
-
Human cancer cell lines (e.g., HCT-116, DLD-1, SW-620 for colon cancer)[5]
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
Sterile 96-well plates
-
Standard anticancer drug (e.g., Doxorubicin)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the hydrazone derivatives in cell culture medium and add them to the wells. Include a vehicle control (DMSO) and a positive control (Doxorubicin).
-
Incubation: Incubate the plates for 24-48 hours at 37°C in a humidified incubator with 5% CO₂.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
Caption: Workflow for the in vitro anticancer MTT assay.
Protocol 5: In Vitro Anticonvulsant Activity Screening
In vitro models of epilepsy provide a platform for the initial screening of potential anticonvulsant drugs by studying their effects on neuronal excitability.[1] Organotypic hippocampal slice cultures are a valuable tool for this purpose.[3]
Materials:
-
Organotypic hippocampal slice cultures
-
Artificial cerebrospinal fluid (aCSF)
-
Pentylenetetrazol (PTZ) or 4-Aminopyridine (4-AP) to induce epileptiform activity
-
Synthesized hydrazone derivatives
-
Multi-electrode array (MEA) system or patch-clamp setup
Procedure:
-
Culture Preparation: Prepare organotypic hippocampal slice cultures from neonatal rodents and maintain them in culture for at least one week.
-
Induction of Epileptiform Activity: Perfuse the slices with aCSF containing a convulsive agent such as PTZ or 4-AP to induce synchronized epileptiform discharges.
-
Compound Application: After establishing a stable baseline of epileptiform activity, apply the synthesized hydrazone derivatives at various concentrations to the perfusion solution.
-
Electrophysiological Recording: Record the neuronal activity using an MEA system or by performing whole-cell patch-clamp recordings from individual neurons.
-
Data Analysis: Analyze the frequency, amplitude, and duration of the epileptiform discharges before and after the application of the test compounds. A significant reduction in these parameters indicates potential anticonvulsant activity.
Protocol 6: In Vitro Antidepressant Activity Screening (Serotonin Transporter Uptake Assay)
A common mechanism of action for many antidepressant drugs is the inhibition of neurotransmitter reuptake. This high-throughput assay measures the inhibition of the human serotonin transporter (hSERT).[8][9]
Materials:
-
HEK293 cells stably expressing hSERT
-
384-well, black, clear-bottom microplates
-
Fluorescent substrate for SERT (e.g., 4-(4-(dimethylamino)styryl)-N-methylpyridinium, ASP⁺)
-
Synthesized hydrazone derivatives
-
Standard SERT inhibitor (e.g., Fluoxetine)
-
Fluorescence microplate reader
Procedure:
-
Cell Plating: Plate the hSERT-expressing HEK293 cells in 384-well plates.
-
Compound Addition: Add the synthesized hydrazone derivatives at various concentrations to the wells.
-
Fluorescent Substrate Addition: Add the fluorescent substrate ASP⁺ to all wells.
-
Incubation: Incubate the plates at room temperature for a specified period (e.g., 30 minutes).
-
Fluorescence Measurement: Measure the intracellular fluorescence using a microplate reader with appropriate excitation and emission wavelengths.
-
Data Analysis: Compounds that inhibit SERT will block the uptake of ASP⁺, resulting in a decrease in intracellular fluorescence. Calculate the percentage of inhibition relative to the controls and determine the IC₅₀ values.
PART 3: Structure-Activity Relationship (SAR) Insights
The biological activity of this compound derivatives is highly dependent on the nature of the substituents on the aromatic ring introduced via the aldehyde or ketone in the condensation reaction. Systematic modification of these substituents allows for the exploration of the structure-activity relationship (SAR).
General Observations:
-
Lipophilicity: The introduction of lipophilic groups, such as halogens or alkyl chains, on the aromatic ring can enhance the antimicrobial and anticancer activity by facilitating passage through cell membranes.
-
Electron-donating vs. Electron-withdrawing Groups: The electronic nature of the substituents can significantly influence the biological activity. Electron-withdrawing groups, such as nitro groups, have been shown to enhance the activity in some cases, while electron-donating groups, like methoxy groups, may be beneficial in others.
-
Steric Factors: The size and position of the substituents can affect the binding of the molecule to its biological target. Bulky groups may either enhance or hinder activity depending on the specific target interaction.
A focused SAR study, synthesizing a library of derivatives with systematic variations in these properties, is crucial for optimizing the therapeutic potential of this scaffold.
Conclusion
This compound represents a valuable and versatile starting point for the discovery of novel therapeutic agents. Its straightforward synthesis and the ease of derivatization into a vast library of hydrazones make it an attractive scaffold for medicinal chemists. The protocols and application notes provided in this guide offer a solid foundation for researchers to explore the full potential of this promising class of compounds. Through systematic synthesis, rigorous biological evaluation, and insightful SAR studies, the this compound scaffold holds the promise of yielding the next generation of drugs to combat a range of human diseases.
References
- 1. neuroproof.com [neuroproof.com]
- 2. benchchem.com [benchchem.com]
- 3. Cell culture models for epilepsy research and treatment [explorationpub.com]
- 4. From Neurons to Networks: High-Throughput Epilepsy Models for Translational Neuroscience | ChemPartner [chempartner.com]
- 5. Methyl (R)-(-)-mandelate | 20698-91-3 | Benchchem [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. A nonradioactive high-throughput/high-content assay for measurement of the human serotonin reuptake transporter function in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Synthesis and Structure-Activity Relationship Studies of Hydrazide-Hydrazones as Inhibitors of Laccase from Trametes versicolor - PubMed [pubmed.ncbi.nlm.nih.gov]
The Versatile Intermediate: Application Notes and Protocols for 2-Hydroxy-2-phenylacetohydrazide in Drug Discovery
Introduction: The Significance of the Hydrazide Moiety in Medicinal Chemistry
In the landscape of modern drug discovery, the hydrazide functional group (R-NH-NH2) and its derivatives stand out as privileged scaffolds. Their prevalence in a wide array of therapeutic agents stems from their unique chemical reactivity and ability to form stable complexes, making them invaluable building blocks for novel bioactive molecules.[1] Since the 20th century, numerous hydrazide-containing drugs have been developed, including the antituberculosis agent isoniazid and the antidepressant isocarboxazid, underscoring the enduring importance of this functional group.[1] Among the diverse class of hydrazides, 2-Hydroxy-2-phenylacetohydrazide, with its distinct combination of a hydroxyl group, a phenyl ring, and a reactive hydrazide moiety, presents a compelling starting point for the synthesis of a multitude of heterocyclic compounds with significant pharmacological potential.
This comprehensive guide provides detailed application notes and protocols for the use of this compound as a key intermediate in drug discovery. We will delve into its synthesis, characterization, and subsequent transformation into promising classes of bioactive compounds, including Schiff bases, 1,3,4-oxadiazoles, and 1,2,4-triazoles. The protocols outlined herein are designed to be robust and reproducible, empowering researchers to explore the vast chemical space accessible from this versatile precursor.
Synthesis and Characterization of this compound
The most common and efficient method for the synthesis of this compound involves the hydrazinolysis of a corresponding ester, typically methyl 2-hydroxy-2-phenylacetate (methyl mandelate). This reaction is a classic example of nucleophilic acyl substitution, where the highly nucleophilic hydrazine displaces the methoxy group of the ester.
Protocol 1: Synthesis of this compound
Rationale: The choice of an ester as the starting material is strategic; esters are generally less reactive than acid chlorides, leading to a more controlled reaction with hydrazine and minimizing the formation of side products.[1] Ethanol is an ideal solvent as it readily dissolves both the ester and hydrazine hydrate, and its boiling point allows for a convenient reaction temperature to drive the reaction to completion without significant degradation of the product.
Materials:
-
Methyl 2-hydroxy-2-phenylacetate (1.0 eq)
-
Hydrazine hydrate (85% solution, 1.5 eq)
-
Absolute Ethanol
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Büchner funnel and filter paper
-
Crystallizing dish
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve methyl 2-hydroxy-2-phenylacetate in a minimal amount of absolute ethanol.
-
Slowly add hydrazine hydrate to the stirred solution at room temperature. An exothermic reaction may be observed.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, reduce the volume of the solvent by rotary evaporation.
-
Cool the concentrated solution in an ice bath to induce crystallization.
-
Collect the precipitated white solid by vacuum filtration using a Büchner funnel and wash with a small amount of cold ethanol.
-
Recrystallize the crude product from a minimal amount of hot ethanol to obtain pure this compound.
-
Dry the purified crystals in a vacuum oven.
Characterization: The structure and purity of the synthesized this compound should be confirmed by standard analytical techniques:
-
Melting Point: Compare the observed melting point with the literature value.
-
FT-IR Spectroscopy: Look for characteristic peaks for O-H, N-H, and C=O stretching.
-
¹H NMR Spectroscopy: Confirm the presence of aromatic, methine, and N-H protons with appropriate chemical shifts and integrations.
-
Mass Spectrometry: Determine the molecular weight of the compound.
| Property | Value | Source |
| Molecular Formula | C₈H₁₀N₂O₂ | --INVALID-LINK--[2] |
| Molecular Weight | 166.18 g/mol | --INVALID-LINK--[2] |
| Appearance | White crystalline solid | General knowledge |
| CAS Number | 2443-66-5 | --INVALID-LINK--[2] |
Application as a Versatile Intermediate
The true utility of this compound lies in its ability to serve as a precursor for a variety of heterocyclic systems with proven biological activities. The terminal -NH2 group of the hydrazide is a potent nucleophile, readily reacting with electrophiles to form new carbon-nitrogen bonds.
Synthesis of Schiff Bases (Hydrazones)
The condensation of this compound with various aldehydes or ketones is a straightforward and high-yielding reaction that produces Schiff bases, also known as hydrazones. These compounds are of significant interest due to their broad spectrum of pharmacological activities, including antimicrobial and anticonvulsant properties.
Caption: Synthesis of 1,3,4-oxadiazoles from the intermediate.
Protocol 3: Oxidative Cyclization to 1,3,4-Oxadiazoles
Rationale: Acetic anhydride is a common reagent for the oxidative cyclization of hydrazones to 1,3,4-oxadiazoles. It acts as both a dehydrating agent and an acetylating agent, facilitating the ring closure. The reaction proceeds through an N-acetylated intermediate which then undergoes intramolecular cyclization and dehydration. [3] Materials:
-
N'-substituted-2-hydroxy-2-phenylacetohydrazide (Schiff base from Protocol 2) (1.0 eq)
-
Acetic Anhydride (excess)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
Procedure:
-
Place the Schiff base in a round-bottom flask.
-
Add an excess of acetic anhydride.
-
Reflux the mixture for 3-5 hours.
-
After cooling, pour the reaction mixture slowly into ice-cold water with stirring.
-
The solid 1,3,4-oxadiazole derivative will precipitate.
-
Collect the solid by vacuum filtration, wash thoroughly with water to remove acetic acid.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol or acetic acid).
Synthesis of 1,2,4-Triazole Derivatives
Another important class of heterocycles accessible from this compound are the 1,2,4-triazoles. These compounds are particularly known for their anticonvulsant, antifungal, and antimicrobial activities. [1][4][5]The synthesis often involves the reaction of the hydrazide with a source of a second nitrogen and a carbon atom, such as isothiocyanates, followed by cyclization.
Protocol 4: Synthesis of 1,2,4-Triazole-3-thiones
Rationale: The reaction of a hydrazide with an isothiocyanate forms a thiosemicarbazide intermediate. This intermediate, upon heating in the presence of a base, undergoes intramolecular cyclization with the elimination of a molecule of water to form the stable 1,2,4-triazole-3-thione ring system. Sodium hydroxide provides the necessary basic conditions to facilitate the deprotonation and subsequent nucleophilic attack for ring closure.
Materials:
-
This compound (1.0 eq)
-
Aryl isothiocyanate (1.0 eq)
-
Ethanol
-
Sodium Hydroxide solution (e.g., 2M)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
Procedure:
-
Formation of Thiosemicarbazide:
-
Dissolve this compound in ethanol in a round-bottom flask.
-
Add an equimolar amount of the aryl isothiocyanate.
-
Reflux the mixture for 4-6 hours to form the thiosemicarbazide intermediate.
-
Cool the reaction mixture and collect the precipitated solid by filtration.
-
-
Cyclization to 1,2,4-Triazole-3-thione:
-
Suspend the obtained thiosemicarbazide in an aqueous solution of sodium hydroxide.
-
Reflux the mixture for 6-8 hours.
-
Cool the reaction mixture and acidify with a dilute acid (e.g., HCl) to a neutral pH.
-
The 1,2,4-triazole-3-thione will precipitate.
-
Collect the solid by filtration, wash with water, and recrystallize from a suitable solvent.
-
Conclusion: A Gateway to Novel Therapeutics
This compound has demonstrated its value as a highly versatile and accessible intermediate in the synthesis of a diverse range of heterocyclic compounds with significant potential in drug discovery. The straightforward protocols for its synthesis and subsequent derivatization into Schiff bases, 1,3,4-oxadiazoles, and 1,2,4-triazoles provide a robust platform for medicinal chemists to generate novel molecular entities for biological screening. The inherent biological activities associated with the hydrazide-hydrazone scaffold and its heterocyclic derivatives, particularly in the areas of antimicrobial and central nervous system disorders, make this compound a compelling starting point for the development of next-generation therapeutic agents.
References
- 1. Synthesis and anti convulsant activity of some traizole derivatives [wisdomlib.org]
- 2. This compound | C8H10N2O2 | CID 73126 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. CN103724203A - Preparation method of o-methyl hydroxyphenylacetate - Google Patents [patents.google.com]
- 4. Synthesis and anticonvulsant screening of 1,2,4-triazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design, Synthesis, and Pharmacological Activity of the N-(4-(1H-1,2,4-Triazol-1-yl)phenyl)-substituted-amide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Application Note & Protocol: N-Acetylation of Hydrazides
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: The Strategic Importance of N-Acetylation
Hydrazides (R-CO-NHNH₂) are a versatile class of organic compounds, serving as critical intermediates in synthetic and medicinal chemistry. Their utility is prominent in peptide synthesis via the azide coupling method and as precursors for various heterocyclic systems.[1][2] The N-acetylation of a hydrazide to form an N-acetylhydrazide (R-CO-NH-NH-CO-CH₃) is a fundamental transformation that modifies the compound's chemical properties, such as nucleophilicity, solubility, and biological activity. This modification can serve as a final step in synthesizing a target molecule or as an intermediate step to protect the terminal amino group during a multi-step synthesis.[3][4]
This guide provides a comprehensive overview of the experimental procedures for the N-acetylation of hydrazides. It moves beyond a simple recitation of steps to explain the causality behind procedural choices, empowering researchers to adapt and troubleshoot these protocols effectively. We will explore the core reaction mechanism, compare common synthetic strategies, provide detailed, field-proven protocols, and discuss the characterization of the final products.
The Underlying Chemistry: Mechanism of N-Acetylation
The N-acetylation of a hydrazide is a classic example of nucleophilic acyl substitution . The reaction hinges on the nucleophilic character of the terminal nitrogen atom (-NH₂) of the hydrazide, which attacks the electrophilic carbonyl carbon of an acetylating agent.
The general mechanism proceeds as follows:
-
Nucleophilic Attack: The lone pair of electrons on the terminal nitrogen atom of the hydrazide attacks the carbonyl carbon of the acetylating agent (e.g., acetic anhydride). This forms a tetrahedral intermediate.
-
Leaving Group Departure: The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling a leaving group (e.g., an acetate ion in the case of acetic anhydride).
-
Deprotonation: A base (which can be another hydrazide molecule, a solvent, or an added base like pyridine) removes a proton from the newly acylated nitrogen, yielding the final, neutral N-acetylhydrazide product.
References
- 1. cpb.pharm.or.jp [cpb.pharm.or.jp]
- 2. Acylation of hydrazides with acetic acid and formic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Evaluation of the interactions of hydrazide derivatives with acetic acid and molecular modeling analysis of N-acetylated hydrazides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Evaluation of the interactions of hydrazide derivatives with acetic acid and molecular modeling analysis of N -acetylated hydrazides - RSC Advances (RSC Publishing) DOI:10.1039/D5RA01286D [pubs.rsc.org]
Application Notes and Protocols: The Hydrazide Scaffold in Modern Therapeutic Agent Development
Here are the detailed Application Notes and Protocols on the application of hydrazides in developing therapeutic agents.
Prepared by: Gemini, Senior Application Scientist
Introduction: The Hydrazide Core - A Privileged Scaffold in Medicinal Chemistry
The hydrazide functional group and its derivatives, particularly hydrazide-hydrazones, represent a cornerstone in the field of medicinal chemistry.[1] Characterized by a core structure containing a nitrogen-nitrogen (N-N) single bond adjacent to a carbonyl group (R-CO-NH-NH2), hydrazides serve as versatile synthons for a vast array of bioactive molecules.[2][3] Their true synthetic power is often realized upon condensation with aldehydes or ketones, which forms the hydrazide-hydrazone linkage (-CO-NH-N=CH-).[4][5] This azomethine group is a critical pharmacophore responsible for a wide spectrum of biological activities.[5][6]
The significance of this scaffold is not a recent discovery. Isoniazid, an isonicotinic acid hydrazide, has been a first-line treatment for tuberculosis for decades, highlighting the enduring therapeutic relevance of this chemical class.[7][8] The synthetic tractability of hydrazides, coupled with the structural diversity achievable through the hydrazone linkage, allows for fine-tuning of steric, electronic, and lipophilic properties. This modularity enables medicinal chemists to develop compounds with enhanced potency, selectivity, and improved pharmacokinetic profiles.[1] Hydrazone derivatives are known to exhibit a wide range of pharmacological properties, including antimicrobial, anticancer, anti-inflammatory, and anticonvulsant effects.[6][9][10]
This guide provides an in-depth overview of the applications of hydrazides in drug discovery, complete with detailed protocols for their synthesis, characterization, and biological evaluation.
A Spectrum of Therapeutic Applications
The structural features of the hydrazide-hydrazone moiety, including its ability to form hydrogen bonds and coordinate with metal ions, make these compounds highly effective at interacting with biological targets.[9]
Antimicrobial Agents
The search for novel antimicrobials is a critical endeavor due to rising drug resistance.[4] Hydrazide-hydrazones have consistently emerged as a promising class of compounds in this area.[6][11][12][13]
-
Antitubercular: Isoniazid (INH) is a prodrug activated by the mycobacterial enzyme catalase-peroxidase (KatG).[7][8] The activated form covalently binds to and inhibits the enoyl-acyl carrier protein reductase (InhA), an essential enzyme in mycolic acid biosynthesis, thus disrupting the formation of the mycobacterial cell wall.[7] Modern research focuses on developing hydrazide-hydrazone derivatives that are effective against drug-resistant strains of Mycobacterium tuberculosis or that can act on non-replicating, persistent forms of the bacterium.[7][14][15]
-
Antibacterial & Antifungal: Many hydrazide-hydrazone derivatives show potent activity against a wide range of Gram-positive and Gram-negative bacteria, as well as fungal species like Candida albicans.[11][13][16] Their mechanism often involves disrupting cellular processes or inhibiting key enzymes. Some derivatives have demonstrated significantly higher activity than standard antibiotics like ampicillin or cefotaxime against certain strains.[11][13]
Anticancer Agents
The hydrazide-hydrazone scaffold is a key feature in many potent anticancer agents.[12][17][18] Their mechanisms are diverse and often multifactorial.
-
Induction of Apoptosis and ROS Generation: Many hydrazide-hydrazone metal complexes, particularly with copper (Cu(II)), have shown potent antiproliferative activity.[19] These complexes can induce cell death by generating reactive oxygen species (ROS), which leads to DNA damage and triggers caspase-dependent apoptosis.[19]
-
Enzyme Inhibition: Certain hydrazide-hydrazones act as potent inhibitors of key signaling proteins involved in cancer progression, such as Tropomyosin Receptor Kinase A (TRKA).[20]
-
Cell Cycle Arrest: Studies have shown that some derivatives can halt the cell cycle at various phases (e.g., G0/G1 or G2/M), preventing cancer cell proliferation.[21]
-
Prodrug and Linker Technology: The hydrazone bond is acid-labile, making it an ideal linker for tumor-targeted drug delivery. Aldoxorubicin, for instance, is a doxorubicin conjugate that uses a hydrazone linker to bind to albumin, which preferentially accumulates in tumors.[22] In the acidic tumor microenvironment, the linker is cleaved, releasing the potent cytotoxic drug.
Anti-inflammatory & Analgesic Agents
Hydrazones are recognized as potent anti-inflammatory agents, often with reduced gastrointestinal side effects compared to traditional nonsteroidal anti-inflammatory drugs (NSAIDs).[9][23][24]
-
Mechanism of Action: The anti-inflammatory effects are often attributed to the inhibition of cyclooxygenase (COX) enzymes, which reduces the production of prostaglandins—key mediators of inflammation.[24] Molecular docking studies have shown that hydrazone derivatives can effectively bind to the active site of COX-2.[24]
-
Preclinical Evaluation: The carrageenan-induced rat paw edema model is a standard preclinical test to evaluate acute anti-inflammatory activity.[9][23][24] Many hydrazide derivatives have shown potent, dose-dependent edema reduction in this model, with efficacy comparable or superior to standard drugs like indomethacin and diclofenac.[9][23]
Anticonvulsant Agents
The hydrazide-hydrazone scaffold (-CO-NH-N=CH-) is a key pharmacophore for anticonvulsant activity.[25][26] Numerous derivatives have been developed and tested in animal models of epilepsy, such as the maximal electroshock (MES) and pentylenetetrazole (PTZ) induced seizure tests.[25][27] Structural modifications to the aromatic rings of the hydrazone can significantly influence neurotoxicity and the spectrum of anticonvulsant activity.[25][26]
Core Methodologies: Synthesis and Characterization
The synthesis of hydrazide-hydrazones is typically a straightforward and high-yielding process, making them highly accessible for screening and development.[5][28]
Workflow: General Synthesis and Screening
Caption: General workflow from synthesis to biological evaluation.
Protocol: General Synthesis of a Hydrazide-Hydrazone
This protocol describes a common two-step method for synthesizing a representative hydrazide-hydrazone derivative.[16][17][28][29]
Step 1: Synthesis of the Carboxylic Acid Hydrazide Intermediate
-
Setup: To a 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add the starting carboxylic acid ester (10 mmol).
-
Reagents: Add 30 mL of ethanol (or methanol) to dissolve the ester. Then, add hydrazine hydrate (20-50 mmol, 2-5 equivalents) dropwise.
-
Scientist's Note: An excess of hydrazine hydrate is used to drive the reaction to completion. Ethanol is a common solvent that facilitates the dissolution of reactants and is easily removed post-reaction.
-
-
Reaction: Heat the mixture to reflux and maintain for 4-8 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature and then place it in an ice bath to precipitate the product. The resulting solid hydrazide is collected by vacuum filtration, washed with cold ethanol, and dried. The product is often pure enough for the next step without further purification.
Step 2: Synthesis of the Final Hydrazide-Hydrazone
-
Setup: In a 100 mL round-bottom flask with a stirrer and reflux condenser, dissolve the synthesized carboxylic acid hydrazide (5 mmol) in 25 mL of ethanol.
-
Reagents: Add an equimolar amount of the desired aldehyde or ketone (5 mmol). Add 2-3 drops of glacial acetic acid as a catalyst.
-
Scientist's Note: The acidic catalyst protonates the carbonyl oxygen of the aldehyde/ketone, increasing the electrophilicity of the carbonyl carbon and accelerating the nucleophilic attack by the terminal nitrogen of the hydrazide.
-
-
Reaction: Heat the mixture to reflux for 2-6 hours. Monitor the reaction by TLC until the starting materials are consumed.
-
Work-up: Cool the reaction mixture. The solid product that precipitates is collected by vacuum filtration, washed with a small amount of cold ethanol, and then recrystallized from a suitable solvent (e.g., ethanol, dioxane) to yield the pure hydrazide-hydrazone.[17]
Characterization Techniques
Confirming the structure of the synthesized compounds is a critical step.
-
FT-IR Spectroscopy: Look for characteristic peaks: N-H stretch (~3100-3300 cm⁻¹), C=O stretch (~1650-1680 cm⁻¹), and the C=N imine stretch (~1575-1620 cm⁻¹).[5][28]
-
¹H-NMR Spectroscopy: Key signals include the N-H proton (a D₂O-exchangeable singlet, often δ > 10 ppm) and the azomethine proton (-N=CH-) (singlet, ~δ 8-9 ppm).[17]
-
¹³C-NMR Spectroscopy: Expect signals for the carbonyl carbon (~160-170 ppm) and the azomethine carbon (~140-150 ppm).[17]
-
Mass Spectrometry (MS): To confirm the molecular weight of the final product.
Application-Specific Protocols: Biological Evaluation
Protocol: In Vitro Antimicrobial Susceptibility Testing
This protocol outlines the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC), a key metric of antimicrobial potency.[11][13]
-
Preparation: Prepare a stock solution of the test hydrazide-hydrazone compound in dimethyl sulfoxide (DMSO). Prepare serial two-fold dilutions in a 96-well microtiter plate using appropriate sterile broth (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi). The final volume in each well should be 100 µL.
-
Inoculum: Prepare a standardized microbial inoculum (e.g., 0.5 McFarland standard) and dilute it to achieve a final concentration of ~5 x 10⁵ CFU/mL in the wells.
-
Controls: Include a positive control (broth with inoculum, no drug), a negative control (broth only), and a standard antibiotic control (e.g., Ciprofloxacin, Fluconazole).
-
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria or 48 hours for yeast.
-
Reading Results: The MIC is defined as the lowest concentration of the compound that completely inhibits visible microbial growth.
-
Expected Results: Active compounds will show no turbidity at lower concentrations. A table of MIC values allows for direct comparison of potency.
-
Table 1: Representative Antibacterial Activity Data
| Compound | Target Organism | MIC (µg/mL) | Reference |
| Hydrazone 15 | S. aureus | 1.95 - 7.81 | [11] |
| Hydrazone 19 | E. coli | 12.5 | [11] |
| Hydrazone 19 | S. aureus (MRSA) | 3.125 | [11] |
| Ampicillin | E. coli | 25 | [11] |
Protocol: In Vitro Anticancer Cytotoxicity Assay (SRB Assay)
The Sulforhodamine B (SRB) assay is a reliable method for screening compound cytotoxicity against adherent cancer cell lines.[20]
-
Cell Plating: Seed cancer cells (e.g., MCF-7, A549) in 96-well plates at an appropriate density and allow them to adhere for 24 hours.
-
Compound Treatment: Treat the cells with serial dilutions of the test hydrazide-hydrazone compounds for 48-72 hours.
-
Cell Fixation: Discard the medium and fix the adherent cells with cold 10% trichloroacetic acid (TCA) for 1 hour at 4°C. Wash the plates with water and air dry.
-
Staining: Stain the fixed cells with 0.4% SRB solution (in 1% acetic acid) for 30 minutes at room temperature.
-
Wash and Solubilize: Wash away the unbound dye with 1% acetic acid and air dry. Solubilize the bound SRB dye with 10 mM Tris base solution.
-
Read Absorbance: Measure the optical density (OD) at ~515 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to an untreated control. The IC₅₀ value (the concentration required to inhibit cell growth by 50%) is determined by plotting viability against log concentration.
Mechanism of Action: Isoniazid (Antitubercular)
Caption: Activation pathway and target of the hydrazide drug Isoniazid.
Protocol: In Vivo Anti-inflammatory Activity
The carrageenan-induced paw edema model in rats is a standard for evaluating acute anti-inflammatory potential.[9][24][30]
-
Animal Acclimatization: Use male Wistar rats (150-200g). Acclimatize them for one week before the experiment. Fast the animals overnight before the test.
-
Grouping: Divide animals into groups (n=6): Control (vehicle), Standard (e.g., Indomethacin, 10 mg/kg), and Test groups (hydrazone compound at various doses, e.g., 20 and 40 mg/kg).
-
Dosing: Administer the vehicle, standard drug, or test compound orally (p.o.) or intraperitoneally (i.p.).
-
Induction of Inflammation: One hour after dosing, inject 0.1 mL of 1% carrageenan solution subcutaneously into the plantar surface of the right hind paw of each rat.
-
Measurement: Measure the paw volume immediately before the carrageenan injection (V₀) and at 1, 2, 3, and 4 hours post-injection (Vt) using a plethysmometer.
-
Data Analysis: Calculate the percentage of edema inhibition for each group at each time point using the formula: % Inhibition = [1 - (ΔV_test / ΔV_control)] x 100 Where ΔV = Vt - V₀.
-
Scientist's Note: Carrageenan induces a biphasic inflammatory response. The early phase (first 90 min) is mediated by histamine and serotonin, while the later phase (>90 min) is mediated by prostaglandins. Inhibition in the later phase suggests a mechanism involving COX inhibition.[23]
-
Conclusion and Future Perspectives
The hydrazide and hydrazide-hydrazone scaffolds are undeniably among the most versatile and fruitful platforms in therapeutic agent development. Their synthetic accessibility and broad spectrum of biological activity ensure their continued relevance.[1][5] Future research will likely focus on several key areas: developing novel hydrazone-heterocycle hybrids to enhance specificity and potency, creating advanced hydrazone-based linkers for targeted drug delivery systems, and exploring their potential as inhibitors for novel biological targets. The rich chemistry and proven biological utility of hydrazides will continue to fuel the discovery of next-generation therapeutic agents.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. impactfactor.org [impactfactor.org]
- 5. Hydrazide–hydrazones as potential antimicrobial agents: overview of the literature since 2010 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Updated Information on Antimicrobial Activity of Hydrazide-Hydrazones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. bibliotekanauki.pl [bibliotekanauki.pl]
- 9. mdpi.com [mdpi.com]
- 10. Biological Activities of Hydrazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Updated Information on Antimicrobial Activity of Hydrazide–Hydrazones - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Hydrazides/hydrazones as antimicrobial and anticancer agents in the new millennium [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. thieme-connect.com [thieme-connect.com]
- 15. A class of hydrazones are active against non-replicating Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Synthesis and Bioactivity of Hydrazide-Hydrazones with the 1-Adamantyl-Carbonyl Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Novel Synthesis of Hydrazide-Hydrazone Derivatives and Their Utilization in the Synthesis of Coumarin, Pyridine, Thiazole and Thiophene Derivatives with Antitumor Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. Frontiers | A review of hydrazide-hydrazone metal complexes’ antitumor potential [frontiersin.org]
- 20. Hydrazide-hydrazones as Small Molecule Tropomyosin Receptor Kina se A (TRKA) Inhibitors: Synthesis, Anticancer Activities, In silico ADME and Molecular Docking Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. mdpi.com [mdpi.com]
- 22. Aldoxorubicin - Wikipedia [en.wikipedia.org]
- 23. Therapeutic Potential of Hydrazones as Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Antinociceptive and anti-inflammatory effects of hydrazone derivatives and their possible mechanism of action in mice | PLOS One [journals.plos.org]
- 25. Recent Developments of Hydrazide/Hydrazone Derivatives and Their Analogs as Anticonvulsant Agents in Animal Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
- 27. Synthesis and anticonvulsant activity of 5-chloro-2(3H)-benzoxazolinone-3-acetyl-2-(o/p-substituted benzal) hydrazone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. benchchem.com [benchchem.com]
- 29. mdpi.com [mdpi.com]
- 30. Pharmacological Evaluation of Novel Hydrazide and Hydrazone Derivatives: Anti-Inflammatory and Analgesic Potential in Preclinical Models - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: 2-Hydroxy-2-phenylacetohydrazide as a Versatile Starting Material for the Synthesis of Novel Hydrazones
Abstract
This technical guide provides a comprehensive overview and detailed protocols for utilizing 2-hydroxy-2-phenylacetohydrazide as a key starting material for the synthesis of novel hydrazone derivatives. Hydrazones represent a privileged structural motif in medicinal chemistry, exhibiting a wide array of pharmacological activities.[1][2][3] The unique architecture of this compound, featuring a reactive hydrazide moiety, a stereocenter, a hydroxyl group, and a phenyl ring, makes it an exceptionally valuable scaffold for generating diverse chemical libraries for drug discovery and development. This document details the synthesis of the starting material, a robust general protocol for its conversion into various hydrazones, comprehensive characterization methodologies, and a discussion of the potential applications of the resulting compounds.
Introduction: The Significance of the Hydrazone Scaffold
Hydrazones, characterized by the azomethine group (-NHN=CH-), are a cornerstone in the development of new therapeutic agents.[2][4] Their synthetic accessibility and the stability of the hydrazone linkage have led to the discovery of compounds with a broad spectrum of biological activities, including anticonvulsant, antimicrobial, anti-inflammatory, anticancer, and antitubercular properties.[5][6][7][8][9] The modular nature of their synthesis, typically a straightforward condensation reaction, allows for systematic structural modifications to explore structure-activity relationships (SAR).[7]
This compound is a particularly attractive precursor. Its constituent parts offer multiple points for potential biological interactions:
-
Hydrazide Group: The reactive center for condensation with a wide variety of aldehydes and ketones.[10]
-
α-Hydroxy Group: Introduces a hydrogen bond donor/acceptor site, potentially enhancing binding affinity to biological targets.
-
Phenyl Ring: A classic pharmacophore that can be further substituted to modulate lipophilicity and electronic properties.
-
Chiral Center: Offers the potential for developing stereoselective therapeutic agents.
This guide is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this versatile starting material for the creation of novel, biologically active compounds.
Core Chemistry: The Acid-Catalyzed Condensation
The formation of a hydrazone from a hydrazide and a carbonyl compound (aldehyde or ketone) is a classic acid-catalyzed nucleophilic addition-elimination reaction.[11][12] The reaction proceeds in two main steps:
-
Nucleophilic Addition: The terminal nitrogen of the hydrazide acts as a nucleophile, attacking the electrophilic carbonyl carbon. Acid catalysis enhances this step by protonating the carbonyl oxygen, making the carbon more electrophilic. This forms an unstable tetrahedral intermediate called a carbinolhydrazine.[11]
-
Dehydration: The intermediate is then protonated at one of the hydroxyl groups, which is subsequently eliminated as a water molecule, forming the stable carbon-nitrogen double bond (C=N) of the hydrazone.[12]
Caption: General reaction mechanism for hydrazone synthesis.
Experimental Protocols
Protocol 1: Synthesis of this compound
Causality: This protocol describes the synthesis of the hydrazide starting material from its corresponding methyl ester, methyl mandelate. Hydrazine hydrate is a potent nucleophile that readily displaces the methoxy group of the ester in a nucleophilic acyl substitution reaction to form the stable hydrazide.
Materials & Reagents:
-
Methyl mandelate (methyl 2-hydroxy-2-phenylacetate)
-
Hydrazine hydrate (80% or higher)
-
Ethanol (absolute)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and heat source
-
Ice bath
-
Büchner funnel and filter paper
Procedure:
-
In a 250 mL round-bottom flask, dissolve methyl mandelate (e.g., 0.1 mol) in absolute ethanol (100 mL).
-
Add hydrazine hydrate (e.g., 0.2 mol, 2 equivalents) dropwise to the solution at room temperature while stirring. Scientist's Note: An excess of hydrazine hydrate is used to drive the reaction to completion. The reaction is often exothermic, so slow addition is recommended.
-
Fit the flask with a reflux condenser and heat the mixture to reflux for 4-6 hours.
-
Monitor the reaction progress using Thin-Layer Chromatography (TLC) (e.g., mobile phase 1:1 Hexane:Ethyl Acetate). The disappearance of the starting ester spot indicates reaction completion.
-
After completion, cool the reaction mixture to room temperature and then place it in an ice bath for 30-60 minutes to facilitate precipitation of the product.
-
Collect the white crystalline solid by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of cold ethanol to remove any unreacted starting materials.
-
Dry the product, this compound, under vacuum. Determine the melting point and proceed with characterization.
Protocol 2: General Procedure for the Synthesis of Novel Hydrazones
Causality: This protocol leverages the reactivity of the synthesized hydrazide. The condensation with an aldehyde or ketone is catalyzed by a small amount of acid, which is crucial for the dehydration step.[13][14] The choice of solvent and purification by recrystallization are key to obtaining a high-purity final product.
Materials & Reagents:
-
This compound
-
Substituted aldehyde or ketone (aromatic, heterocyclic, or aliphatic)
-
Ethanol (absolute) or Methanol
-
Glacial acetic acid (catalyst)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and heat source
-
Büchner funnel and filter paper
Procedure:
-
Dissolve this compound (e.g., 10 mmol) in ethanol (50 mL) in a 100 mL round-bottom flask. Gentle warming may be required.
-
To this solution, add an equimolar amount of the desired aldehyde or ketone (10 mmol).
-
Add 3-5 drops of glacial acetic acid to the mixture. Scientist's Note: Acetic acid acts as a catalyst. Too much acid can lead to unwanted side reactions, while too little will result in a very slow reaction.
-
Heat the mixture to reflux for 2-5 hours. The reaction progress should be monitored by TLC. A new spot corresponding to the hydrazone product should appear, and the starting material spots should diminish.
-
Upon completion, allow the reaction mixture to cool to room temperature. The product often precipitates out of the solution upon cooling.
-
If precipitation is slow, the mixture can be cooled in an ice bath or a small amount of cold water can be added to induce crystallization.
-
Collect the solid product by vacuum filtration.
-
Wash the crude product with cold ethanol to remove residual catalyst and unreacted reagents.
-
Recrystallize the product from a suitable solvent (e.g., ethanol, methanol, or an ethanol/water mixture) to achieve high purity.
-
Dry the purified hydrazone crystals and proceed with full characterization.
Caption: Experimental workflow for hydrazone synthesis.
Characterization of Novel Hydrazones
Thorough characterization is essential to confirm the identity and purity of the newly synthesized compounds.[9][15][16]
-
Melting Point (MP): A sharp melting point range is a primary indicator of a pure crystalline compound.
-
FT-IR Spectroscopy: Provides crucial information about functional groups. Key expected signals include:
-
N-H stretch: A sharp peak around 3200-3300 cm⁻¹.
-
O-H stretch: A broad peak around 3300-3500 cm⁻¹.
-
C=O stretch (Amide I): A strong peak around 1650-1680 cm⁻¹.
-
C=N stretch (Imine): A medium to strong peak around 1590-1640 cm⁻¹, confirming hydrazone formation.[17]
-
-
¹H NMR Spectroscopy: Confirms the structure by identifying specific protons.
-
Azomethine proton (-N=CH-): A characteristic singlet between δ 8.0-8.5 ppm (for aldehyde-derived hydrazones).[18][19]
-
N-H proton: A singlet, often downfield (> δ 10.0 ppm), which is D₂O exchangeable.[15]
-
Aromatic protons: Signals in the aromatic region (δ 7.0-8.0 ppm).
-
CH-OH proton: A signal whose chemical shift can vary.
-
-
¹³C NMR Spectroscopy: Identifies all unique carbon atoms in the molecule, with the azomethine carbon (-C=N-) typically appearing between δ 140-160 ppm.
-
Mass Spectrometry (MS): Determines the molecular weight of the compound, confirming the molecular formula via the molecular ion peak [M⁺].[20]
| Example Derivative | Aldehyde Used | Expected Yield | MP (°C) | Key ¹H NMR Signal (δ ppm) | Key FT-IR Signal (cm⁻¹) |
| Compound A | Benzaldehyde | 85-95% | 175-177 | 8.15 (s, 1H, -N=CH) | 1625 (C=N), 1660 (C=O) |
| Compound B | 4-Nitrobenzaldehyde | 90-98% | 210-212 | 8.30 (s, 1H, -N=CH) | 1610 (C=N), 1675 (C=O) |
| Compound C | Thiophene-2-carboxaldehyde | 80-90% | 188-190 | 8.45 (s, 1H, -N=CH) | 1615 (C=N), 1665 (C=O) |
| Compound D | Cyclohexanone | 75-85% | 155-157 | No -N=CH signal | 1640 (C=N), 1670 (C=O) |
Applications in Drug Discovery
The synthetic protocol described allows for the creation of a diverse library of novel hydrazones by simply varying the aldehyde or ketone reactant. This modularity is a powerful tool in medicinal chemistry for conducting Structure-Activity Relationship (SAR) studies. By systematically altering the substituents on the carbonyl component, researchers can fine-tune the pharmacological properties of the resulting hydrazones to optimize potency, selectivity, and pharmacokinetic profiles.[7][21]
The resulting library of compounds can be screened against various biological targets to identify lead compounds for a multitude of therapeutic areas, including:
-
Neurological Disorders: As anticonvulsants for epilepsy.[4][22][23]
-
Infectious Diseases: As antibacterial, antifungal, and antimycobacterial agents.[6][13][24]
-
Oncology: As potential anticancer agents.[8]
-
Neurodegenerative Diseases: As inhibitors of enzymes like acetylcholinesterase for Alzheimer's disease.[21][25]
Caption: Building a chemical library for SAR studies.
Troubleshooting
| Problem | Potential Cause | Suggested Solution |
| Low or No Product Yield | Insufficient reflux time. | Monitor reaction by TLC and extend reflux time until starting material is consumed. |
| Inactive catalyst or no catalyst added. | Ensure fresh glacial acetic acid was added in the correct amount (3-5 drops). | |
| Starting materials are impure. | Check the purity of the hydrazide and aldehyde/ketone by melting point or NMR. | |
| Product is an Oil / Fails to Crystallize | Product may be impure or have a low melting point. | Try to purify by column chromatography. Attempt crystallization from a different solvent system (e.g., diethyl ether/hexane). |
| Residual solvent. | Ensure the product is thoroughly dried under vacuum. | |
| Multiple Spots on TLC of Final Product | Incomplete reaction. | Increase reflux time or add a slight excess of one reactant. |
| Impure starting materials or side reactions. | Purify the product thoroughly by recrystallization, potentially multiple times, or by column chromatography. |
References
- 1. Biological Activities of Hydrazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. omicsonline.org [omicsonline.org]
- 3. A review exploring biological activities of hydrazones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. saspublishers.com [saspublishers.com]
- 5. Synthesis and Biological Evaluation of Hydrazone Derivatives as Antifungal Agents | MDPI [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. Recent Developments of Hydrazide/Hydrazone Derivatives and Their Analogs as Anticonvulsant Agents in Animal Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Synthesis, Spectroscopic, In-vitro and Computational Analysis of Hydrazones as Potential Antituberculosis Agents: (Part-I) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Effective methods for the synthesis of hydrazones, quinazolines, and Schiff bases: reaction monitoring using a chemometric approach - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. mdpi.com [mdpi.com]
- 14. mdpi.com [mdpi.com]
- 15. Synthesis, characterization, and BSA binding studies of newfangled 2-phenylacetohydrazide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. Novel Synthesis of Hydrazide-Hydrazone Derivatives and Their Utilization in the Synthesis of Coumarin, Pyridine, Thiazole and Thiophene Derivatives with Antitumor Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Synthesis of Novel Hydrazide–Hydrazone Compounds and In Vitro and In Silico Investigation of Their Biological Activities against AChE, BChE, and hCA I and II - PMC [pmc.ncbi.nlm.nih.gov]
- 22. rfppl.co.in [rfppl.co.in]
- 23. Synthesis and anticonvulsant activity of 5-chloro-2(3H)-benzoxazolinone-3-acetyl-2-(o/p-substituted benzal) hydrazone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. discoveryjournals.org [discoveryjournals.org]
- 25. Synthesis and biological evaluation of novel hydrazone derivatives for the treatment of Alzheimer's disease - RSC Advances (RSC Publishing) [pubs.rsc.org]
Troubleshooting & Optimization
Technical Support Center: Optimizing Reaction Conditions for Hydrazone Synthesis
Welcome to the technical support center for hydrazone synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for common issues encountered during the synthesis, purification, and handling of hydrazones. The content is structured in a flexible question-and-answer format to directly address specific experimental challenges.
Section 1: Frequently Asked Questions (FAQs)
This section addresses fundamental questions regarding the principles of hydrazone synthesis.
Q1: What is the optimal pH for hydrazone formation, and why is it critical?
A1: The synthesis of hydrazones via the condensation of an aldehyde or ketone with a hydrazine is highly pH-dependent. The reaction is typically acid-catalyzed, with an optimal pH range of approximately 4 to 6.[1][2] This is due to a delicate balance: the acid protonates the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the hydrazine.[1][2] However, if the medium is too acidic, the hydrazine nucleophile itself becomes protonated, rendering it unreactive and slowing down or inhibiting the reaction.[1][3] Consequently, the reaction rate often follows a bell-shaped curve with respect to pH.[2]
Q2: What are the primary differences in reactivity between aldehydes and ketones in hydrazone formation?
A2: Aldehydes are generally more reactive than ketones in hydrazone formation due to a combination of steric and electronic factors.[2]
-
Steric Effects: Aldehydes possess a hydrogen atom attached to the carbonyl carbon, presenting less steric hindrance to the approaching hydrazine nucleophile compared to the two bulkier alkyl or aryl groups present in ketones.[2]
-
Electronic Effects: The alkyl groups in ketones are electron-donating, which reduces the partial positive charge on the carbonyl carbon, making it less electrophilic and therefore less reactive towards nucleophiles.[2]
Q3: What are the most common side reactions during hydrazone synthesis, and how can they be minimized?
A3: The two most prevalent side reactions are azine formation and hydrolysis.
-
Azine Formation: This occurs when the newly formed hydrazone reacts with a second equivalent of the aldehyde or ketone, resulting in a symmetrical R₂C=N-N=CR₂ species.[1][4] This is particularly common when using unsubstituted hydrazine (NH₂NH₂).[5] To minimize azine formation, a slight excess of the hydrazine reagent (e.g., 1.1-1.2 equivalents) can be used, and the carbonyl compound can be added slowly to the hydrazine solution to prevent localized excess.[2][5]
-
Hydrolysis: Hydrazones can hydrolyze back to their parent carbonyl and hydrazine components, especially in the presence of water and under acidic conditions.[4][6] Alkyl hydrazones are notably more susceptible to hydrolysis than their oxime counterparts.[4] To mitigate hydrolysis, it is crucial to control the pH, keeping it within the optimal range for formation, and to minimize exposure to water, particularly during workup and storage.[5]
Q4: How does the structure of the reactants influence the stability of the resulting hydrazone?
A4: The stability of the hydrazone linkage is significantly influenced by the electronic and steric properties of the aldehyde/ketone and hydrazine precursors.[7]
-
Aromatic vs. Aliphatic: Hydrazones derived from aromatic aldehydes or ketones are generally more stable than those from aliphatic counterparts due to resonance stabilization of the C=N bond.[7]
-
Electron-donating vs. Electron-withdrawing Groups: Electron-donating groups on the hydrazine moiety tend to increase the stability of the hydrazone bond. Conversely, electron-withdrawing groups can decrease stability, making the hydrazone more prone to hydrolysis.[7]
Q5: What are the best practices for monitoring the progress of a hydrazone synthesis reaction?
A5: Thin-Layer Chromatography (TLC) is the most common and convenient method for monitoring the reaction progress.[1][2] A small aliquot of the reaction mixture is spotted on a TLC plate alongside the starting materials (aldehyde/ketone and hydrazine). The reaction is considered complete upon the disappearance of the starting material spots and the appearance of a new spot corresponding to the hydrazone product.[1] For more quantitative analysis, techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy can be employed.[2]
Section 2: Troubleshooting Guide
This section provides solutions to common problems encountered during hydrazone synthesis experiments.
| Problem | Potential Cause(s) | Troubleshooting Steps & Explanations |
| Low or No Product Yield | Incorrect pH: The reaction is outside the optimal pH range (4-6), leading to a slow or stalled reaction. | Solution: Check the pH of the reaction mixture. Add a catalytic amount of a weak acid, such as a few drops of glacial acetic acid, to adjust the pH to the mildly acidic range.[1][2] |
| Low Reactivity/Steric Hindrance: The carbonyl compound (especially ketones) or the hydrazine derivative is sterically hindered, slowing the reaction rate. | Solution: Increase the reaction temperature by refluxing the mixture or prolong the reaction time.[2] Microwave irradiation can also be considered to accelerate the reaction.[2] | |
| Impure Starting Materials: Impurities in the aldehyde/ketone or hydrazine can interfere with the reaction. | Solution: Ensure the purity of your starting materials. If necessary, purify them by distillation, recrystallization, or chromatography before use.[1] | |
| Product Hydrolysis: The formed hydrazone is hydrolyzing back to the starting materials during the reaction or workup. | Solution: Maintain a slightly acidic to neutral pH (around 4-6) during the reaction and workup.[5] During the workup, use a neutral or slightly basic wash (e.g., saturated sodium bicarbonate solution) to remove any excess acid.[5] | |
| Formation of Significant Side Products | Azine Formation: An excess of the carbonyl compound is reacting with the product hydrazone. | Solution: Use a slight excess (1.1-1.2 equivalents) of the hydrazine.[5] Alternatively, add the carbonyl compound dropwise to the hydrazine solution to maintain a low concentration of the carbonyl reactant.[5] |
| Product is an Oil and Will Not Solidify/Crystallize | Purification Challenge: The crude product is not pure enough to crystallize, or it has a low melting point. | Solution: Try trituration by stirring the oil vigorously with a cold, non-polar solvent like n-hexane or pentane to induce solidification.[8] If that fails, consider purification by column chromatography.[1] |
| Difficulty with Purification by Column Chromatography | Product Streaking on TLC: The hydrazone may be interacting strongly with the silica gel. | Solution: Add a small amount of a tertiary base like triethylamine (~1%) to the eluent to improve the chromatography.[9] |
| Product Decomposition on Silica: Some hydrazones are sensitive to the acidic nature of silica gel. | Solution: Consider using a different stationary phase, such as basic alumina, or use silica gel that has been treated with a base.[10] | |
| Product Degrades During Storage | Oxidation or Hydrolysis: The hydrazone is sensitive to air, light, or residual acid/base. | Solution: Store the purified hydrazone under an inert atmosphere (e.g., nitrogen or argon), protected from light, and at a low temperature.[5] Ensure the product is free from any residual acid or base from the synthesis.[5] |
Section 3: Experimental Protocols & Methodologies
Protocol 1: General Procedure for Acid-Catalyzed Hydrazone Synthesis
This protocol provides a general method for the synthesis of hydrazones from aldehydes or ketones.
-
Dissolve Reactants: In a round-bottom flask, dissolve the aldehyde or ketone (1.0 equivalent) in a suitable solvent (e.g., ethanol, methanol).[1]
-
Add Hydrazine: To the stirred solution, add the hydrazine derivative (1.0-1.2 equivalents).
-
Catalyst Addition: Add a catalytic amount of a weak acid, such as a few drops of glacial acetic acid.[1]
-
Reaction: Stir the reaction mixture at room temperature or heat under reflux. Monitor the reaction's progress by TLC until the starting material is consumed.[1]
-
Isolation of Crude Product:
-
If the product precipitates upon cooling, collect the solid by vacuum filtration.
-
If the product does not precipitate, remove the solvent under reduced pressure. The resulting crude product can then be taken up in an organic solvent (e.g., ethyl acetate) and washed with a saturated aqueous solution of sodium bicarbonate, followed by brine, to neutralize the acid catalyst.[5] Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the crude hydrazone.[5]
-
-
Purification: Purify the crude product by recrystallization or column chromatography.
Protocol 2: Purification by Recrystallization
Recrystallization is an effective method for purifying solid hydrazone products.
-
Solvent Selection: Choose a solvent or solvent system in which the hydrazone is soluble at elevated temperatures but poorly soluble at low temperatures. Common choices include ethanol, methanol, acetonitrile, or mixtures like hexane/ethyl acetate.[1]
-
Dissolution: Dissolve the crude hydrazone in the minimum amount of the hot recrystallization solvent.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.[1]
-
Collection: Collect the purified crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent.[1]
-
Drying: Dry the purified crystals under vacuum.[1]
Protocol 3: Purification by Column Chromatography
Column chromatography is suitable for purifying oily or highly soluble hydrazones.
-
Slurry Preparation: Prepare a slurry of silica gel in the chosen eluent (solvent system).
-
Column Packing: Pack a chromatography column with the prepared slurry.
-
Sample Loading: Dissolve the crude hydrazone in a minimal amount of the eluent or a suitable solvent and load it onto the top of the silica gel column.[1]
-
Elution: Elute the column with the chosen solvent system, collecting fractions.[1]
-
Fraction Monitoring: Monitor the collected fractions by TLC to identify those containing the pure product.[1]
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified hydrazone.[1]
Section 4: Visualizations
Mechanism of Hydrazone Formation
The following diagram illustrates the acid-catalyzed mechanism of hydrazone formation.
Caption: Acid-catalyzed mechanism of hydrazone formation.
Troubleshooting Workflow for Low Hydrazone Yield
This diagram provides a logical workflow for troubleshooting experiments with low product yield.
Caption: Troubleshooting workflow for low hydrazone yield.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Hydrazone - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. Hydrolytic stability of hydrazones and oximes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. reddit.com [reddit.com]
Technical Support Center: Synthesis of 2-Hydroxy-2-phenylacetohydrazide
Welcome to the comprehensive technical support guide for the synthesis of 2-Hydroxy-2-phenylacetohydrazide, a key intermediate in pharmaceutical research and development. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during its synthesis. We will delve into troubleshooting persistent issues, optimizing reaction conditions for improved yields, and addressing frequently asked questions with scientifically grounded explanations.
Overview of Synthetic Strategies
The synthesis of this compound, also known as Mandelic Acid Hydrazide, is primarily achieved through two well-established routes originating from mandelic acid.[1][2] The choice between these pathways often involves a trade-off between the number of steps, overall yield, and purity of the final product.
-
Two-Step Synthesis (Via Ester Intermediate): This is the most common and often higher-yielding method. It involves the initial esterification of mandelic acid to form an alkyl mandelate (e.g., methyl or ethyl mandelate), which is then subjected to hydrazinolysis.
-
One-Step Synthesis (Direct Hydrazinolysis): This route involves the direct reaction of mandelic acid with hydrazine hydrate. While more direct, it can be lower-yielding and present more significant purification challenges due to the competing salt formation between the carboxylic acid and the basic hydrazine.
The following workflow illustrates these primary synthetic pathways.
Caption: Primary synthetic routes to this compound.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems encountered during the synthesis in a question-and-answer format, providing causal explanations and actionable solutions.
Q1: My overall yield of this compound is consistently low when using the two-step method (Route A). What are the critical parameters to investigate?
Low yields are a frequent issue and can often be traced back to suboptimal conditions in either the esterification or hydrazinolysis step, or losses during product workup.
-
Cause 1: Incomplete Esterification of Mandelic Acid.
-
The Chemistry: Esterification is a reversible equilibrium reaction. To achieve a high yield of the alkyl mandelate, the equilibrium must be shifted towards the product side. The presence of water, either from reagents or as a reaction byproduct, will drive the reaction backward via hydrolysis.
-
Troubleshooting Steps:
-
Water Removal: Use anhydrous alcohol and consider employing a Dean-Stark apparatus during reflux to physically remove the water formed during the reaction.
-
Catalyst Efficiency: Ensure an adequate amount of a strong acid catalyst (e.g., 3-5 mol% of concentrated H₂SO₄ or p-toluenesulfonic acid) is used.
-
Reaction Time & Temperature: Monitor the reaction by Thin-Layer Chromatography (TLC). Mandelic acid is significantly more polar than its ester. If starting material is still present after several hours of reflux, extend the reaction time.
-
Reagent Stoichiometry: Use the alcohol as the limiting reagent if it is expensive, or in large excess (as the solvent) to push the equilibrium forward.
-
-
-
Cause 2: Inefficient Hydrazinolysis.
-
The Chemistry: Hydrazinolysis is the nucleophilic acyl substitution of the ester's alkoxy group (-OR) with a hydrazinyl group (-NHNH₂). The reaction is typically exothermic and proceeds readily, but side reactions or incomplete conversion can occur if not properly controlled.
-
Troubleshooting Steps:
-
Molar Ratio of Hydrazine: Use a slight excess of hydrazine hydrate (e.g., 1.2 to 1.5 equivalents) to ensure the complete consumption of the ester.[3] However, a large excess can complicate purification.
-
Temperature Control: Add the hydrazine hydrate solution dropwise to the solution of the ester, especially on a larger scale, to control the initial exotherm.[4] After the initial addition, gentle reflux is typically required to drive the reaction to completion.[5]
-
Solvent Choice: Absolute ethanol is a common and effective solvent for this step.[6] It readily dissolves both the ester and the resulting hydrazide at elevated temperatures, facilitating the reaction.
-
-
-
Cause 3: Product Loss During Workup and Purification.
-
The Chemistry: this compound is a crystalline solid with moderate solubility in polar solvents like water and alcohols.[1] Significant product can be lost if the incorrect solvents or volumes are used during precipitation and washing.
-
Troubleshooting Steps:
-
Precipitation: After the reaction, the product often precipitates upon cooling or by pouring the reaction mixture into cold water.[6] Ensure the mixture is sufficiently cold (ice bath) to maximize precipitation before filtration.
-
Washing: Wash the filtered solid with a cold, non-protic solvent like diethyl ether or with a minimal amount of ice-cold water or ethanol to remove soluble impurities without dissolving a significant amount of the product.[7][8]
-
-
Caption: A logical workflow for diagnosing the cause of low product yield.
Q2: I am observing a persistent, difficult-to-remove impurity in my final product. What is it likely to be and how can I prevent it?
Impurity profiles can vary, but a few common side products are frequently observed.
-
Impurity 1: Unreacted Alkyl Mandelate.
-
Identification: This impurity is less polar than the product and will have a higher Rf value on a TLC plate. In the ¹H NMR spectrum, it will show characteristic signals for the alkyl ester group (e.g., a singlet around 3.7 ppm for a methyl ester).
-
Prevention: This is a direct result of incomplete hydrazinolysis. As discussed in Q1, ensure a slight excess of hydrazine hydrate is used and that the reaction is allowed to proceed to completion (monitor by TLC) under gentle reflux.
-
-
Impurity 2: 1,2-bis(2-hydroxy-2-phenylacetyl)hydrazine.
-
Identification: This diacyl-hydrazine byproduct can form if the initially formed product reacts with another molecule of the ester. It is generally less soluble and may appear as a different crystalline solid.
-
Prevention: This is often promoted by high temperatures or prolonged reaction times after the initial ester has been consumed. Avoid overheating and monitor the reaction. Adding the ester to the hydrazine solution (reverse addition) can sometimes minimize this by keeping the concentration of the ester low relative to the hydrazine.
-
-
Impurity 3: Mandelic Acid.
-
Identification: This can arise from the hydrolysis of the ester during workup if conditions are too acidic or basic, or if direct hydrazinolysis of the acid was attempted and is incomplete. It is highly polar and will have a low Rf on TLC.
-
Prevention: Maintain a neutral to slightly basic pH during aqueous workup to keep the mandelic acid deprotonated and soluble in the aqueous phase.
-
Q3: My crude product is an oil or fails to crystallize properly. What purification strategies should I employ?
Oiling out or poor crystallization is often due to the presence of impurities that disrupt the crystal lattice formation.
-
Strategy 1: Solvent Selection for Recrystallization.
-
The Principle: The ideal recrystallization solvent will dissolve the crude product when hot but have poor solubility for it when cold. It should also either fully dissolve impurities at all temperatures or not dissolve them at all.
-
Recommendations: A trial-and-error approach on a small scale is best. See the table below for starting points.
-
| Solvent System | Rationale & Procedure |
| Ethanol | A good first choice. Dissolve the crude product in a minimum amount of hot ethanol and allow it to cool slowly.[6] |
| Ethanol/Water | If the product is too soluble in pure ethanol, add hot water dropwise to the hot ethanolic solution until it just becomes cloudy (the cloud point). Then add a drop or two of hot ethanol to redissolve and cool slowly. |
| Water | This compound is soluble in hot water and less so in cold.[9] This can be an effective and green solvent choice. |
| Trituration | If recrystallization fails, try trituration. Add a solvent in which the product is known to be poorly soluble (e.g., cold diethyl ether) to the crude oil/solid. Stir vigorously. The desired product may solidify while impurities remain dissolved. |
-
Strategy 2: pH Adjustment.
-
If mandelic acid is a suspected impurity, dissolving the crude product in a dilute basic solution (e.g., NaHCO₃), washing with an organic solvent (like ethyl acetate) to remove non-acidic impurities, and then re-acidifying the aqueous layer to precipitate the product can be an effective purification method.
-
Frequently Asked Questions (FAQs)
Q1: Which synthetic route is superior: the one-step direct hydrazinolysis or the two-step ester-intermediate method?
For laboratory-scale synthesis where high purity and reliable yields are paramount, the two-step method is generally superior .
| Feature | Two-Step Method (via Ester) | One-Step Method (Direct) |
| Typical Yield | Generally higher (can exceed 80-90% for hydrazinolysis step[10]) | Often lower and less consistent |
| Purity | Higher; easier to purify intermediate and final product | Lower; risk of unreacted acid and salt formation complicates purification |
| Reaction Control | Each step is well-defined and easier to monitor | Competing acid-base reaction can interfere with nucleophilic attack |
| Simplicity | More steps and longer overall time | Fewer steps, more direct |
| Recommendation | Recommended for achieving high-purity material reliably. | Viable for rapid synthesis if purity is less critical and an effective purification protocol is established. |
Q2: What are the critical safety precautions for handling hydrazine hydrate?
Hydrazine hydrate is a hazardous chemical and requires strict safety protocols.
-
Toxicity: It is corrosive, a suspected carcinogen, and toxic upon inhalation, ingestion, and skin contact.[4]
-
Handling:
-
Always handle hydrazine hydrate in a properly functioning chemical fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including nitrile gloves (consider double-gloving), a lab coat, and chemical splash goggles.
-
Have a spill kit ready. Small spills can be absorbed with sand or vermiculite.
-
Quench any excess hydrazine by slowly adding it to a large volume of a dilute solution of an oxidizing agent like sodium hypochlorite (bleach) under stirring.
-
Q3: How can I effectively monitor the reaction progress using TLC?
Thin-Layer Chromatography (TLC) is an indispensable tool for monitoring these reactions.
-
Stationary Phase: Standard silica gel plates (Silica gel 60 F₂₅₄).
-
Mobile Phase (Eluent): A mixture of a non-polar and a polar solvent is typically used. Good starting points are:
-
Ethyl Acetate / Hexane (e.g., 1:1 or 2:1 v/v)
-
Dichloromethane / Methanol (e.g., 9:1 v/v)
-
-
Visualization:
-
UV Light: Mandelic acid and its derivatives are aromatic and will be visible under a UV lamp at 254 nm.
-
Iodine Chamber: Place the dried TLC plate in a chamber containing a few crystals of iodine. Most organic compounds will develop a temporary brown stain.
-
Potassium Permanganate (KMnO₄) Stain: This stain is useful for visualizing compounds that can be oxidized, such as the alcohol group in the product.
-
Detailed Experimental Protocol: Two-Step Synthesis
This protocol provides a reliable method for synthesizing this compound.
Part A: Synthesis of Methyl 2-hydroxy-2-phenylacetate (Methyl Mandelate)
-
To a 250 mL round-bottom flask equipped with a reflux condenser, add DL-Mandelic Acid (15.2 g, 100 mmol).
-
Add anhydrous methanol (100 mL) and swirl to dissolve the acid.
-
Carefully add concentrated sulfuric acid (2 mL, ~37 mmol) dropwise to the solution.
-
Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction's completion by TLC (50% Ethyl Acetate in Hexane), ensuring the disappearance of the mandelic acid spot.
-
After cooling to room temperature, remove the bulk of the methanol using a rotary evaporator.
-
Pour the residue into 200 mL of cold water and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic extracts and wash with a saturated sodium bicarbonate solution (2 x 50 mL) to remove any unreacted acid, followed by a brine wash (1 x 50 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield methyl mandelate, which can be used in the next step without further purification.
Part B: Synthesis of this compound
-
Dissolve the crude methyl mandelate (from Part A, ~16.6 g, 100 mmol) in absolute ethanol (150 mL) in a 500 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer.
-
In a separate beaker, prepare a solution of hydrazine hydrate (~64-65% solution, 7.5 mL, ~150 mmol).
-
Add the hydrazine hydrate solution dropwise to the stirred solution of methyl mandelate at room temperature over 10-15 minutes. The reaction may be mildly exothermic.
-
After the addition is complete, heat the mixture to reflux and maintain for 3-5 hours. The product may begin to precipitate from the solution upon heating. Monitor the disappearance of the methyl mandelate spot by TLC.
-
Cool the reaction mixture to room temperature, then place it in an ice bath for at least 1 hour to maximize crystallization.
-
Collect the white crystalline product by vacuum filtration using a Büchner funnel.
-
Wash the filter cake with a small amount of cold ethanol (2 x 20 mL) and then with diethyl ether (2 x 30 mL).
-
Dry the product under vacuum to obtain pure this compound. (Typical melting point: 134-136 °C).[11]
References
- 1. Mandelic acid - Wikipedia [en.wikipedia.org]
- 2. Spectroscopic Characterization and Antioxidant Properties of Mandelic Acid and Its Derivatives in a Theoretical and Experimental Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. researchgate.net [researchgate.net]
- 6. pharmacyeducation.fip.org [pharmacyeducation.fip.org]
- 7. reddit.com [reddit.com]
- 8. m.youtube.com [m.youtube.com]
- 9. Page loading... [wap.guidechem.com]
- 10. 2-Acetylhydrazono-2-phenylacetohydrazide - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 2443-66-5 Cas No. | Mandelic acid hydrazide | Matrix Scientific [matrixscientific.com]
Technical Support Center: Purification of 2-Hydroxy-2-phenylacetohydrazide
Welcome to the comprehensive technical support guide for the purification of 2-Hydroxy-2-phenylacetohydrazide. This resource is designed for researchers, scientists, and professionals in drug development who are working with this compound. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to navigate the challenges of obtaining highly pure this compound for your research and development needs.
Introduction: The Critical Role of Purity
This compound is a valuable building block in medicinal chemistry and drug discovery. The purity of this compound is paramount, as even minor impurities can significantly impact the outcomes of biological assays, skew structure-activity relationship (SAR) studies, and introduce unforeseen toxicities. This guide provides practical, field-tested advice to help you achieve the desired purity of your target compound.
Frequently Asked Questions (FAQs)
This section addresses common questions encountered during the purification of this compound.
Q1: What are the most common impurities I should expect in my crude this compound?
A1: The impurities in your crude product will largely depend on the synthetic route employed. A common method for synthesizing hydrazides is the reaction of an ester (in this case, a mandelic acid ester) with hydrazine hydrate.[1] Therefore, you can anticipate the following impurities:
-
Unreacted Starting Materials: Residual mandelic acid ester and hydrazine hydrate.
-
Side Products: Diacylhydrazines (where two molecules of the mandeloyl group react with one molecule of hydrazine) can be a significant byproduct.
-
Degradation Products: Hydrazides can be susceptible to hydrolysis, especially under acidic or basic conditions, which could lead to the formation of mandelic acid.
Q2: What are the primary purification techniques for this compound?
A2: The most effective and commonly used purification techniques for solid organic compounds like this compound are recrystallization and column chromatography.
-
Recrystallization: This is often the first method to try, as it can be highly effective for removing small amounts of impurities and is generally a more straightforward and scalable process. The key is to find a suitable solvent or solvent system.[1]
-
Column Chromatography: If recrystallization fails to provide the desired purity, or if your crude product contains a complex mixture of impurities, column chromatography is a powerful alternative. It separates compounds based on their differential adsorption to a stationary phase.[1]
Q3: How do I choose the right solvent for recrystallization?
A3: The ideal recrystallization solvent is one in which your compound is sparingly soluble at room temperature but highly soluble at an elevated temperature. For hydrazide compounds, polar protic solvents are often a good starting point. Based on the structure of this compound and general solubility principles for similar compounds, you can explore the following:
-
Ethanol or Methanol: These are common choices for recrystallizing hydrazides.[1][2]
-
Water: Due to the presence of polar functional groups, there might be some solubility in hot water.
-
Mixed Solvent Systems: If a single solvent doesn't provide the desired solubility profile, a mixed solvent system (e.g., ethanol/water, ethanol/diethyl ether) can be effective.
A systematic approach is to test the solubility of a small amount of your crude product in various solvents in a test tube.
Q4: My compound "oils out" during recrystallization. What should I do?
A4: "Oiling out" occurs when the solid melts before it dissolves in the hot solvent, or when it comes out of solution as a liquid rather than forming crystals upon cooling. This is a common issue. Here are some troubleshooting steps:
-
Increase the Solvent Volume: The concentration of your compound in the solvent might be too high. Add more hot solvent to fully dissolve the oil.
-
Lower the Crystallization Temperature: Cool the solution more slowly to encourage crystal nucleation rather than oil formation.
-
Change the Solvent System: The solvent may be too good a solvent. Try a less polar solvent or a mixed solvent system.
-
Seed the Solution: Introduce a pure crystal of your compound to the cooled solution to initiate crystallization.
Troubleshooting Guide
This guide provides a systematic approach to resolving common issues encountered during the purification of this compound.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Recovery After Recrystallization | The compound is too soluble in the cold recrystallization solvent. | - Ensure the solution is thoroughly cooled in an ice bath before filtration.- Use a smaller volume of solvent for washing the collected crystals.- Consider a different solvent or a mixed solvent system where the compound has lower solubility at cold temperatures. |
| Premature crystallization during hot filtration. | - Use a pre-heated funnel and filter flask.- Add a small amount of extra hot solvent just before filtration to ensure everything stays in solution. | |
| Persistent Impurities After Recrystallization | The impurity has very similar solubility to the product. | - If the impurity is colored, consider adding a small amount of activated charcoal to the hot solution before filtration.- Perform a second recrystallization.- If impurities persist, column chromatography is recommended.[1] |
| Streaking or Tailing on TLC Plate During Column Chromatography | The compound is too polar for the chosen mobile phase. | - Increase the polarity of the eluent (e.g., increase the percentage of ethyl acetate in a hexane/ethyl acetate mixture). |
| The compound is acidic or basic and is interacting with the silica gel. | - Add a small amount of a modifier to your eluent. For example, a few drops of acetic acid for an acidic compound or triethylamine for a basic compound. | |
| Poor Separation of Spots on TLC During Column Chromatography | The polarity of the eluent is too high. | - Decrease the polarity of the eluent (e.g., increase the percentage of hexane in a hexane/ethyl acetate mixture). |
| The chosen stationary phase is not suitable. | - If using normal phase silica gel, consider trying a different stationary phase like alumina or reverse-phase silica. | |
| Product is Unstable on Silica Gel Column | Hydrazides can sometimes be sensitive to the acidic nature of silica gel. | - Deactivate the silica gel by treating it with a base like triethylamine before packing the column.- Consider using a different stationary phase such as neutral alumina. |
Detailed Experimental Protocols
Protocol 1: Recrystallization of this compound
This protocol provides a general guideline. The choice of solvent and volumes should be optimized based on small-scale solubility tests.
Materials:
-
Crude this compound
-
Recrystallization solvent (e.g., ethanol)
-
Erlenmeyer flasks
-
Heating source (e.g., hot plate)
-
Buchner funnel and filter flask
-
Filter paper
-
Ice bath
Procedure:
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the recrystallization solvent (e.g., ethanol).
-
Heating: Gently heat the mixture while stirring until the solid dissolves completely. Add more solvent in small portions if necessary to achieve full dissolution.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration by passing the hot solution through a fluted filter paper in a pre-heated funnel into a clean, pre-heated Erlenmeyer flask.
-
Cooling and Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of cold recrystallization solvent to remove any remaining impurities.
-
Drying: Dry the purified crystals under vacuum to remove all traces of the solvent.
Caption: Workflow for the recrystallization of this compound.
Protocol 2: Column Chromatography
This is a general procedure that needs to be optimized based on TLC analysis.
Materials:
-
Crude this compound
-
Silica gel (or other suitable stationary phase)
-
Eluent (e.g., a mixture of hexane and ethyl acetate)
-
Chromatography column
-
Collection tubes
-
TLC plates and chamber
-
UV lamp
Procedure:
-
TLC Analysis: Determine the optimal eluent system by running TLC plates with your crude material in various solvent mixtures. A good Rf value for your product is typically between 0.2 and 0.4.
-
Column Packing: Pack the chromatography column with silica gel slurried in the initial eluent.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent (or a slightly more polar solvent if necessary) and load it onto the top of the silica gel bed.
-
Elution: Begin eluting the column with your chosen solvent system. You can use an isocratic (constant solvent composition) or gradient (increasing polarity) elution.
-
Fraction Collection: Collect fractions in separate tubes as the solvent comes off the column.
-
Fraction Analysis: Analyze the collected fractions by TLC to identify which ones contain your pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain your purified this compound.
Caption: General workflow for purification by column chromatography.
References
Technical Support Center: Troubleshooting Condensation Reactions of Hydrazides
Welcome to the Technical Support Center for hydrazide condensation reactions. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of hydrazone synthesis. Drawing from established chemical principles and extensive laboratory experience, this resource provides in-depth troubleshooting strategies and answers to frequently encountered challenges. Our goal is to empower you with the knowledge to optimize your reaction conditions, maximize yields, and ensure the purity of your final products.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common questions that arise during the planning and execution of hydrazide condensation reactions.
Q1: What is the optimal pH for hydrazone formation, and why is it so critical?
A1: The formation of hydrazones is highly pH-dependent and typically requires mildly acidic conditions, with an optimal range often cited as pH 4-6.[1][2][3] This is due to a delicate mechanistic balance. The reaction is acid-catalyzed, meaning a proton source is needed to activate the carbonyl group of the aldehyde or ketone, making it more electrophilic and susceptible to nucleophilic attack by the hydrazide.[1][3] However, if the conditions are too acidic (typically below pH 3), the lone pair of electrons on the nitrogen atom of the hydrazide becomes protonated.[3] This protonation deactivates the hydrazide, rendering it non-nucleophilic and thus unable to initiate the reaction.[1][3] Consequently, the reaction rate often follows a bell-shaped curve with respect to pH.[1]
Q2: I'm not seeing any product formation. What are the most likely causes?
A2: A lack of product can stem from several factors:
-
Unfavorable pH: As discussed above, an incorrect pH is a primary culprit. The reaction can be exceedingly slow at neutral or high pH.[1] Ensure the reaction medium is slightly acidic. A few drops of glacial acetic acid are often sufficient to catalyze the reaction.[4][5][6]
-
Low Reactivity of Starting Materials: Ketones are generally less reactive than aldehydes due to steric hindrance and electronic effects.[1] Bulky substituents on either the carbonyl compound or the hydrazide can also significantly slow down the reaction.[1][7]
-
Reagent Degradation: Hydrazine and its derivatives can degrade over time, especially if not stored properly.[5] It is always advisable to use fresh or properly stored reagents.[5]
Q3: My reaction is producing a significant amount of a white precipitate that is not my desired hydrazone. What is it?
A3: This is a classic sign of azine formation.[2][5] Azines have the general structure R₂C=N-N=CR₂ and are formed when one molecule of hydrazine reacts with two molecules of the aldehyde or ketone.[2][8] This side reaction is particularly prevalent under a few conditions:
-
Excess Carbonyl Compound: If the aldehyde or ketone is in stoichiometric excess, it increases the probability of a second condensation reaction with the initially formed hydrazone.[2][5]
-
Elevated Temperatures: Higher reaction temperatures can favor the formation of the thermodynamically stable azine.[5]
To minimize azine formation, it is recommended to use a slight excess (1.1-1.2 equivalents) of the hydrazide.[2][5]
Q4: My purified hydrazone is an oil and refuses to crystallize. What can I do?
A4: Obtaining an oily product is a common challenge in hydrazone synthesis. Here are several techniques to induce crystallization:
-
Trituration: Vigorously stir or grind the oil with a poor solvent, such as cold n-hexane or pentane.[9][10] This can break down the oil and promote solidification.[10]
-
Solvent System Adjustment: If you are attempting recrystallization from a mixed solvent system (e.g., ethanol/water), carefully adjust the solvent ratio. Slowly adding the anti-solvent (the one in which the compound is less soluble) to a solution of the oil can induce precipitation.[10]
-
Scratching: Use a glass rod to scratch the inside surface of the flask at the air-solvent interface. The microscopic imperfections on the glass can serve as nucleation sites for crystal growth.[1][10]
-
Seeding: If you have a tiny crystal of the pure compound from a previous batch, adding it to a supersaturated solution of the oil can initiate crystallization.[10]
-
Alternative Solvents: Explore a range of solvents for recrystallization. Ethanol, methanol, and acetonitrile are common choices.[4][9] Sometimes, dissolving the product in a good solvent like dimethylformamide (DMF) and then allowing it to cool can yield crystals.[9]
Q5: How can I monitor the progress of my reaction effectively?
A5: Several analytical techniques can be employed to monitor the reaction:
-
Thin-Layer Chromatography (TLC): This is the most common and convenient method.[1] By spotting the reaction mixture alongside the starting materials on a TLC plate, you can visually track the disappearance of the reactant spots and the appearance of a new product spot.[1]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This powerful technique can identify and quantify the reactants and products in the reaction mixture, providing a more detailed picture of the reaction's progress.[1]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy can be used to monitor the reaction by observing the disappearance of the aldehyde proton signal and the appearance of new signals corresponding to the hydrazone product.[11][12][13]
Section 2: Troubleshooting Guide
This section provides a structured approach to resolving specific issues you may encounter during your experiments.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | Incomplete reaction due to insufficient time or temperature. | Increase the reaction time and/or temperature. Monitor progress by TLC.[1][5][7] |
| Unfavorable pH (too neutral or too acidic). | Adjust the pH to a mildly acidic range (pH 4-6) using a catalytic amount of a weak acid like acetic acid.[1][2] | |
| Steric hindrance from bulky starting materials. | Increase reaction temperature and/or prolong the reaction time.[1][7] | |
| Degradation of hydrazide reagent. | Use fresh or properly stored hydrazide.[5] | |
| Formation of Side Products (e.g., Azines) | Incorrect stoichiometry (excess carbonyl compound). | Use a slight excess (1.1-1.2 equivalents) of the hydrazide.[2][5] |
| High reaction temperature. | Run the reaction at a lower temperature.[5] | |
| Product is an Oil/Difficult to Purify | Product is not crystallizing from the reaction mixture. | Try trituration with a non-polar solvent like hexane.[9][10] Explore different recrystallization solvents or solvent mixtures.[4][9][10] |
| Impurities are inhibiting crystallization. | Purify the crude product by column chromatography before attempting recrystallization.[4] | |
| Product Decomposition | Hydrolysis of the hydrazone. | Maintain a slightly acidic to neutral pH during workup and storage. Ensure the final product is thoroughly dried.[2][5][8] |
| Oxidation of the hydrazone. | Store the purified product under an inert atmosphere (e.g., nitrogen or argon), protected from light, and at a low temperature.[2] |
Visualizing the Reaction and Troubleshooting Workflow
A clear understanding of the reaction mechanism and a logical troubleshooting workflow are essential for success.
Caption: Acid-catalyzed mechanism of hydrazone formation.
Caption: General experimental workflow for hydrazone synthesis.
Section 3: Experimental Protocols
This section provides detailed, step-by-step methodologies for key experiments and purification techniques.
Protocol 1: General Procedure for Hydrazone Synthesis
-
Dissolution: In a round-bottom flask equipped with a magnetic stirrer, dissolve the aldehyde or ketone (1.0 equivalent) in a suitable solvent (e.g., ethanol, methanol).[14]
-
Hydrazide Addition: To the stirred solution, add the hydrazide (1.0-1.2 equivalents).
-
Catalysis: Add a catalytic amount of glacial acetic acid (e.g., 2-3 drops).[4][5][14]
-
Reaction: Stir the reaction mixture at room temperature or heat under reflux. Monitor the progress of the reaction by TLC.[4][14]
-
Isolation: Once the reaction is complete, cool the mixture to room temperature. If the product precipitates, collect the solid by vacuum filtration. If not, remove the solvent under reduced pressure.[4]
-
Purification: Purify the crude product by recrystallization or column chromatography.[4]
Protocol 2: Purification by Recrystallization
-
Solvent Selection: Choose a solvent or solvent system in which the hydrazone is soluble at elevated temperatures but sparingly soluble at room temperature or below.[4] Common choices include ethanol, methanol, acetonitrile, or mixtures like ethyl acetate/hexane.[4]
-
Dissolution: Dissolve the crude product in the minimum amount of the hot solvent.
-
Hot Filtration: If insoluble impurities are present, perform a hot filtration to remove them.
-
Crystallization: Allow the hot solution to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.[1][4]
-
Collection: Collect the purified crystals by vacuum filtration.
-
Washing and Drying: Wash the crystals with a small amount of the cold recrystallization solvent and dry them under vacuum.[4]
Protocol 3: Purification by Column Chromatography
-
Stationary Phase and Eluent Selection: Silica gel is the most common stationary phase. The eluent (solvent system) should be chosen based on the polarity of the hydrazone, as determined by TLC.
-
Column Packing: Prepare a slurry of silica gel in the chosen eluent and pack a chromatography column.
-
Sample Loading: Dissolve the crude hydrazone in a minimal amount of the eluent and load it onto the top of the silica gel column.[4]
-
Elution: Elute the column with the chosen solvent system, collecting fractions.[4]
-
Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.[4]
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified hydrazone.[4]
Section 4: Safety Precautions
-
Hydrazine and its derivatives are often toxic and can be corrosive.[2]
-
Always handle these reagents in a well-ventilated fume hood.[2]
-
Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.[2]
-
Anhydrous hydrazine can be pyrophoric.[2]
By understanding the underlying principles of the hydrazide condensation reaction and employing a systematic approach to troubleshooting, you can overcome common experimental hurdles and achieve your synthetic goals efficiently and effectively.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Hydrazone - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. Synthesis and Characterization of Novel Hydrazone Derivatives of Isonicotinic Hydrazide and Their Evaluation for Antibacterial and Cytotoxic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Synthesis and Characterization of Novel Hydrazone Complexes: Exploring DNA/BSA Binding and Antimicrobial Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 14. alcrut.com [alcrut.com]
Technical Support Center: Synthesis of 2-Hydroxy-2-phenylacetohydrazide
Welcome to the technical support center for the synthesis of 2-Hydroxy-2-phenylacetohydrazide. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during the synthesis of this important hydrazide derivative. Here, we provide in-depth troubleshooting advice in a user-friendly question-and-answer format, grounded in established chemical principles and practical laboratory experience.
Introduction to the Synthesis
The most common and direct route to this compound is the hydrazinolysis of an ester of mandelic acid, typically ethyl or methyl mandelate, with hydrazine hydrate. While seemingly straightforward, this reaction is not without its potential pitfalls. The presence of a hydroxyl group alpha to the carbonyl, coupled with the high nucleophilicity of hydrazine, can lead to several side reactions, impacting yield and purity. This guide will address these specific issues.
Core Reaction Scheme:
Troubleshooting Guide & FAQs
Q1: My reaction is complete according to TLC, but after workup, my yield of this compound is significantly lower than expected. What are the likely causes?
A1: Senior Application Scientist's Analysis
Low isolated yields despite complete consumption of the starting ester are a common frustration. Several factors could be at play, often related to the workup procedure or unforeseen side reactions that consume your starting material or product.
Potential Causes and Troubleshooting Steps:
-
Product Solubility in the Workup Solvent: this compound has moderate polarity due to the hydroxyl and hydrazide functional groups. During aqueous workup and extraction, a significant amount of the product may remain in the aqueous layer, especially if an insufficient volume or a less-than-ideal organic solvent is used for extraction.
-
Protocol:
-
Ensure the aqueous layer is saturated with a salt (e.g., NaCl) before extraction to decrease the solubility of the organic product in the aqueous phase.
-
Perform multiple extractions with a suitable organic solvent (e.g., ethyl acetate, dichloromethane). Three to five extractions are recommended.
-
If the product is still not efficiently extracted, consider a continuous liquid-liquid extraction setup for quantitative recovery.
-
-
-
Product Degradation Under Reaction or Workup Conditions: Although generally stable, prolonged heating or exposure to strongly acidic or basic conditions during workup can lead to degradation of the α-hydroxy hydrazide moiety.
-
Protocol:
-
Minimize reaction time once the starting material is consumed (monitor closely by TLC).
-
During workup, use mild acids (e.g., dilute citric acid or ammonium chloride solution) for neutralization instead of strong mineral acids.
-
Avoid excessive heating during solvent evaporation. Use a rotary evaporator at a moderate temperature.
-
-
-
Formation of Water-Soluble Side Products: Side reactions may be consuming your starting material to form highly polar, water-soluble byproducts that are removed during the aqueous workup.
Q2: I observe an unexpected, less polar spot on my TLC that is not my starting material or desired product. What could this be?
A2: Senior Application Scientist's Analysis
The appearance of a new, less polar spot often points to a side reaction involving the carbonyl group of the starting ester or the product. One of the most probable side products in reactions involving hydrazine is the formation of an azine.
Potential Side Product: Azine Formation
Azines are formed from the condensation of hydrazine with two equivalents of a carbonyl compound.[1][2] In this synthesis, the azine of ethyl mandelate could potentially form, especially if there is a localized excess of the ester relative to hydrazine.
Troubleshooting and Prevention:
-
Control Stoichiometry: Ensure a slight excess of hydrazine hydrate is used. A molar ratio of 1:1.2 to 1:1.5 (ethyl mandelate to hydrazine hydrate) is a good starting point.
-
Slow Addition of Hydrazine: Add the hydrazine hydrate dropwise to the solution of ethyl mandelate in the reaction solvent (e.g., ethanol) at a controlled temperature. This maintains a higher concentration of hydrazine relative to the ester at any given time, favoring the desired hydrazide formation.
Reaction Monitoring by TLC:
| Compound | Typical Rf Value (Ethyl Acetate/Hexane 1:1) | Visualization |
| Ethyl Mandelate | ~0.7 | UV (254 nm) |
| This compound | ~0.3 | UV (254 nm), KMnO4 stain |
| Potential Azine byproduct | ~0.8 | UV (254 nm) |
Note: Rf values are approximate and can vary based on the specific TLC plate and solvent system.
DOT Diagram: Azine Formation Pathway
Q3: My final product is contaminated with a higher molecular weight impurity that is difficult to remove by recrystallization. What is this impurity and how can I prevent its formation?
A3: Senior Application Scientist's Analysis
A common and often troublesome impurity in hydrazide synthesis is the N,N'-diacylhydrazine, formed by the reaction of two molecules of the ester with one molecule of hydrazine. This symmetrical byproduct often has similar polarity to the desired product, making separation challenging.
Potential Side Product: N,N'-Diacylhydrazine Formation
This side reaction is favored under certain conditions, particularly if the reaction is run for an extended period at elevated temperatures, or if there is a significant excess of the ester.
Prevention Strategies:
-
Molar Ratio of Reactants: Use a slight excess of hydrazine hydrate (1.2 to 1.5 equivalents) to ensure that the ester is the limiting reagent. This statistically disfavors the reaction of a second ester molecule with the initially formed hydrazide.
-
Reaction Temperature and Time: Conduct the reaction at the lowest temperature that allows for a reasonable reaction rate. For the synthesis of this compound, refluxing in ethanol is common, but prolonged refluxing (e.g., >24 hours) should be avoided. Monitor the reaction progress by TLC and stop the reaction as soon as the starting ester is consumed.
Purification Protocol:
If the N,N'-diacylhydrazine does form, careful purification is required.
-
Column Chromatography: This is the most effective method for separating the desired product from the diacylhydrazine. A silica gel column with a gradient elution of ethyl acetate in hexane is typically effective.
-
Recrystallization: If the impurity is present in a small amount, multiple recrystallizations may be successful. A mixed solvent system, such as ethanol/water or ethyl acetate/hexane, can enhance the separation.
DOT Diagram: N,N'-Diacylhydrazine Formation
Q4: How can I effectively monitor the progress of my reaction using Thin Layer Chromatography (TLC)?
A4: Senior Application Scientist's Analysis
Effective TLC monitoring is crucial for maximizing yield and minimizing side product formation. For this reaction, you will be monitoring the disappearance of the starting ester and the appearance of the product.
Recommended TLC Protocol:
-
Eluent System: A mixture of ethyl acetate and hexane is a good starting point. A 1:1 ratio often provides good separation. Adjust the ratio as needed to achieve an Rf value for the product between 0.2 and 0.4.
-
Visualization:
-
UV Light (254 nm): Both the starting ester and the product are UV active due to the phenyl group, so they will appear as dark spots on a fluorescent TLC plate.
-
Potassium Permanganate (KMnO₄) Stain: This is a useful stain for visualizing the product. The hydrazide and hydroxyl groups can be oxidized by KMnO₄, resulting in a yellow or brown spot on a purple background. The starting ester will also react, but the product often gives a more pronounced spot.
-
Ninhydrin Stain: While typically used for amines, ninhydrin can sometimes give a colored spot with hydrazides, although it may require heating.[3]
-
Interpreting the TLC:
-
t=0: You should see a single spot corresponding to your starting material (ethyl mandelate).
-
During the reaction: You will see the spot for the starting material diminish in intensity, while a new, more polar spot (lower Rf) for the product appears and intensifies.
-
Completion: The reaction is complete when the spot for the starting material is no longer visible.
Reference List
-
Cegielska, B. & Kacprzak, K. (2009). Simple and Convenient Protocol for Staining of Organic Azides on TLC Plates by Ninhydrin. A New Application of an Old Reagent. Letters in Organic Chemistry, 6(8), 633-636. --INVALID-LINK--
-
Wikipedia. (n.d.). Azine. In Wikipedia. Retrieved from --INVALID-LINK--
-
Reddy, P. G., et al. (2021). Azines: synthesis, structure, electronic structure and their applications. Organic & Biomolecular Chemistry, 19(3), 474-497. --INVALID-LINK--
References
- 1. Stability studies of hydrazide and hydroxylamine-based glycoconjugates in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mass spectral fragmentation patterns of benzilic and mandelic acid hydrazides and their arylidene derivatives -ORCA [orca.cardiff.ac.uk]
- 3. researchgate.net [researchgate.net]
Technical Support Center: Solvent Effects on 2-Hydroxy-2-phenylacetohydrazide Reactions
Introduction
Welcome to the technical support center for 2-Hydroxy-2-phenylacetohydrazide. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile bifunctional molecule in their synthetic workflows. This compound, containing a hydroxyl, a phenyl, and a hydrazide group, presents unique opportunities and challenges in synthesis. Its reactivity, product distribution, and reaction kinetics are exquisitely sensitive to the solvent environment. Understanding and controlling these solvent effects is paramount to achieving desired outcomes, maximizing yields, and minimizing impurities.
This document provides in-depth, experience-driven answers to common questions and troubleshooting scenarios. It moves beyond simple protocols to explain the underlying chemical principles, empowering you to make informed decisions in your own experiments.
Frequently Asked Questions (FAQs)
Section 1: Solubility and Handling
Q1: I'm having trouble dissolving this compound. What are the recommended solvents?
A1: The solubility of this compound is dictated by its structure, which contains both polar (hydroxyl, hydrazide) and non-polar (phenyl) moieties. Its solubility profile is a critical first consideration for any reaction.
-
High Solubility: Polar protic solvents like ethanol and methanol are excellent choices for dissolving the compound. They can engage in hydrogen bonding with both the hydroxyl and hydrazide groups, facilitating solvation.[1][2] Many condensation reactions are performed in refluxing ethanol or methanol.[1][3]
-
Moderate Solubility: Polar aprotic solvents such as dimethylformamide (DMF) and dimethyl sulfoxide (DMSO) can also be effective, particularly if a higher boiling point or a non-participatory solvent is required.[4]
-
Limited Solubility: The compound exhibits limited solubility in water due to its hydrophobic phenyl group.[5] It also has poor solubility in non-polar solvents like hexane and diethyl ether .[1][2] Toluene or dioxane may be used in specific cases, often at elevated temperatures, for reactions like cyclizations where water removal is key.[6]
For difficult cases, gentle heating or sonication can aid dissolution.[7] Always start with a small-scale solubility test before committing your full batch of material.
Q2: Can the choice of solvent affect the stability of this compound during storage or before a reaction?
A2: Yes, absolutely. While generally stable as a solid crystalline powder, in solution, its stability can be solvent-dependent.[5]
-
Oxidation: In the presence of air, especially in certain solvents and with trace metal impurities, the hydrazide moiety can be susceptible to oxidation. It is best practice to use degassed solvents and store solutions under an inert atmosphere (e.g., Argon or Nitrogen) if they are to be kept for an extended period before use.
-
Degradation: In highly acidic or basic solutions, or at very high temperatures, the molecule can undergo hydrolysis or other degradation pathways. The choice of solvent can mediate these effects. For instance, a non-aqueous solvent would prevent hydrolysis. Always assess the compatibility of your reaction conditions (pH, temperature) with your chosen solvent.
Section 2: Synthesis and Side Reactions
Q3: I am synthesizing a hydrazone via condensation with an aldehyde. Why is my reaction rate so slow in dioxane compared to ethanol?
A3: This is a classic example of a solvent directly participating in the reaction mechanism. Hydrazone formation is an acid-catalyzed nucleophilic addition-elimination reaction. The rate-determining step often involves proton transfers.
-
Protic Solvents (e.g., Ethanol, Methanol): These solvents excel at this reaction for two key reasons. First, they can act as proton shuttles , facilitating the necessary proton transfers in the mechanism (protonation of the carbonyl oxygen, deprotonation of the nitrogen, and protonation of the hydroxyl leaving group). Second, they effectively solvate and stabilize the polar transition states involved in the reaction, lowering the overall activation energy. A small amount of an acid catalyst, like glacial acetic acid, is often added to further accelerate the reaction in these solvents.[2]
-
Aprotic Solvents (e.g., Dioxane, Toluene): These solvents cannot donate protons and are poor at stabilizing charged intermediates. Without an efficient proton transfer mechanism, the reaction proceeds much more slowly. While these solvents are sometimes used to drive the reaction to completion by allowing for the azeotropic removal of water, the intrinsic rate is typically lower.[6]
The diagram below illustrates the role of a protic solvent in the key proton transfer step.
Caption: Role of protic solvents in hydrazone formation.
Q4: I am observing an unexpected side product in my reaction. Could the solvent be the cause?
A4: Yes, the solvent can promote side reactions or alter regioselectivity.
-
Solvolysis: In reactive protic solvents like methanol or ethanol, particularly under harsh conditions (e.g., strong acid, high heat), the solvent molecule can act as a nucleophile. For instance, it could potentially react with an activated intermediate, leading to an ether or ester byproduct.
-
Competing Pathways: For molecules like this compound, different reaction pathways (e.g., condensation vs. cyclization) can compete. The polarity and hydrogen-bonding capability of the solvent can preferentially stabilize the transition state of one pathway over another, thus dictating the major product.[8][9] For example, a non-polar solvent like toluene might favor an intramolecular cyclization that eliminates water, whereas a polar protic solvent might favor an intermolecular reaction with another reagent.[6]
When an unexpected product appears, carefully consider the properties of your solvent and how it might interact with your reactants or intermediates. Changing to a less reactive or less polar solvent can often mitigate these issues.
Troubleshooting Guide
This section provides a structured approach to solving common experimental problems.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Reaction Yield | 1. Incomplete Dissolution: Reactants are not fully dissolved, leading to a heterogeneous mixture and slow/incomplete reaction. | 1a. Switch to a solvent with higher solubilizing power (e.g., from Ethanol to DMF).[4] 1b. Gently heat the mixture or use sonication to ensure complete dissolution before proceeding.[7] |
| 2. Unfavorable Equilibrium: The reaction is reversible (e.g., hydrazone formation), and the equilibrium lies towards the starting materials. | 2a. If water is a byproduct, switch to a solvent like toluene or dioxane that allows for its azeotropic removal using a Dean-Stark apparatus. 2b. Increase the concentration of one of the reactants. | |
| 3. Reaction Rate Too Slow: The chosen solvent does not adequately stabilize the reaction's transition state. | 3a. If using an aprotic solvent for a polar reaction, switch to a polar solvent (protic or aprotic) to increase the rate.[10] 3b. Increase the reaction temperature, ensuring it's below the decomposition point of reactants/products. | |
| Formation of Multiple Products / Impurities | 1. Solvent-Induced Side Reactions: The solvent is participating in an unintended reaction pathway. | 1a. Switch to a more inert solvent. For example, if you suspect ethanol is forming an ether byproduct, change to THF or dioxane. 1b. Lower the reaction temperature to disfavor the higher activation energy side reaction. |
| 2. Poor Regioselectivity: The solvent is not effectively directing the reaction to the desired isomer. | 2a. Systematically screen solvents of varying polarity. Non-polar solvents may favor sterically-driven outcomes, while polar solvents can favor electronically-driven outcomes. | |
| Reaction Fails to Start | 1. Incompatible Solvent: The solvent may be inhibiting a required catalyst. For example, a coordinating solvent like DMSO could potentially sequester a metal catalyst. | 1a. Review the literature for your specific catalyst and ensure the solvent is compatible. Switch to a non-coordinating solvent if necessary. |
| 2. Presence of Water: Trace amounts of water in the solvent can quench moisture-sensitive reagents or catalysts. | 2a. Use anhydrous solvents, especially for reactions involving strong bases, organometallics, or certain Lewis acids.[11] |
Troubleshooting Workflow
The following diagram provides a logical workflow for troubleshooting common issues.
Caption: A workflow for troubleshooting common synthesis issues.
Experimental Protocols
Protocol 1: Synthesis of a 2-Hydroxy-2-phenylacetohydrazone Derivative in a Protic Solvent
This protocol describes a general procedure for the condensation of this compound with an aromatic aldehyde.
Objective: To synthesize N'-(4-methoxybenzylidene)-2-hydroxy-2-phenylacetohydrazide.
Materials:
-
This compound (1.0 eq)
-
4-Methoxybenzaldehyde (1.05 eq)
-
Absolute Ethanol (approx. 10 mL per gram of hydrazide)
-
Glacial Acetic Acid (2-3 drops)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add this compound (e.g., 1.66 g, 10 mmol).
-
Add absolute ethanol (15-20 mL) and stir until the solid is completely dissolved.
-
Add 4-Methoxybenzaldehyde (e.g., 1.43 g, 10.5 mmol) to the solution, followed by 2-3 drops of glacial acetic acid.[2]
-
Heat the reaction mixture to reflux (approx. 78 °C) and monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., mobile phase 3:1 Hexane:Ethyl Acetate). The reaction is typically complete within 2-4 hours.[1]
-
Once the starting hydrazide is consumed, remove the heat source and allow the mixture to cool to room temperature.
-
Further cool the flask in an ice bath. The product will often crystallize or precipitate from the solution.
-
Collect the solid product by vacuum filtration.
-
Wash the filter cake with a small amount of cold ethanol to remove any unreacted aldehyde or impurities.
-
Dry the purified product under vacuum to yield the desired hydrazone as a crystalline solid.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. benchchem.com [benchchem.com]
- 5. solubilityofthings.com [solubilityofthings.com]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Unveiling Solvent Effects on β-Scissions through Metadynamics and Mean Force Integration - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. asianpubs.org [asianpubs.org]
- 11. benchchem.com [benchchem.com]
Technical Support Center: Acetophenone Phenylhydrazone Synthesis
Welcome to the technical support center for the synthesis of acetophenone phenylhydrazone. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important chemical intermediate. Here, you will find in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and practical laboratory experience. Our goal is to help you navigate the common challenges associated with this synthesis, enabling you to consistently obtain a high-purity product.
Introduction: The Chemistry of Acetophenone Phenylhydrazone
The synthesis of acetophenone phenylhydrazone is a classic condensation reaction between acetophenone and phenylhydrazine, typically catalyzed by a weak acid like glacial acetic acid.[1] The reaction proceeds through a nucleophilic attack of the phenylhydrazine's terminal nitrogen on the carbonyl carbon of acetophenone, forming a carbinolamine intermediate, which then dehydrates to yield the final phenylhydrazone product.[1] While seemingly straightforward, the stability of both the starting phenylhydrazine and the final product can be compromised, leading to impurities that affect yield, purity, and downstream applications such as the Fischer indole synthesis.[1][2]
Troubleshooting Guide: From Synthesis to Stable Product
This section addresses specific issues that may arise during the synthesis and handling of acetophenone phenylhydrazone.
Problem 1: The product is off-color (yellow to reddish-brown) instead of the expected pale yellow or colorless crystals.
Immediate Assessment: A significant color change is a primary indicator of product decomposition or the presence of impurities. Pure acetophenone phenylhydrazone should be a pale yellow or even colorless crystalline solid.[2][3]
Probable Causes & Solutions:
-
Cause A: Decomposed Phenylhydrazine Starting Material
-
Explanation: Phenylhydrazine is susceptible to oxidation upon exposure to air, turning from a colorless/pale yellow oil to a dark red or brown liquid. Using oxidized phenylhydrazine will directly lead to a colored and unstable final product.[2]
-
Solution: Always use freshly distilled or recently purchased phenylhydrazine from a reputable supplier. If the phenylhydrazine is discolored, it should be purified by vacuum distillation before use. Store phenylhydrazine under an inert atmosphere (nitrogen or argon) and in a dark, cool place.
-
-
Cause B: Oxidation of the Product
-
Explanation: The phenylhydrazone product itself can oxidize when exposed to atmospheric oxygen, especially during drying or storage. This oxidation process often generates colored byproducts.
-
Solution:
-
Dry the purified crystals under vacuum rather than air-drying for extended periods.
-
Store the final product in a tightly sealed container under an inert atmosphere (N₂ or Ar).[2] For long-term storage, refrigeration in a desiccator is recommended.
-
-
-
Cause C: Residual Acid Catalyst
-
Explanation: Traces of the acid catalyst (e.g., acetic acid) can remain in the product after filtration. This residual acid can catalyze the hydrolysis of the phenylhydrazone back to its starting materials, which can then decompose and contribute to color formation.[2]
-
Solution:
-
Thorough Washing: After filtration, wash the crystalline product meticulously with a small amount of cold, dilute acetic acid followed by cold water to remove the bulk of the acid catalyst.[3]
-
Vacuum Drying: Dry the product under vacuum, preferably with gentle heating (e.g., in a vacuum oven at 40-50°C). This will help to remove any remaining volatile acetic acid.[2]
-
-
Problem 2: The product appears oily, liquefies, or has a low/broad melting point.
Immediate Assessment: These physical characteristics strongly suggest the presence of significant impurities or product decomposition. A pure product should be a crystalline solid with a sharp melting point around 105-106°C.[1]
Probable Causes & Solutions:
-
Cause A: Incomplete Reaction or Unreacted Starting Materials
-
Explanation: If the reaction has not gone to completion, the crude product will be contaminated with unreacted acetophenone (a liquid at room temperature) and phenylhydrazine (a low-melting solid/liquid). This mixture will appear oily and exhibit a depressed and broad melting point.
-
Solution:
-
Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure the disappearance of the starting materials. A typical TLC system for this reaction is a mixture of hexane and ethyl acetate (e.g., 7:3 v/v).[4]
-
Purification: Recrystallization is highly effective at removing unreacted starting materials. Ethanol or ethanol/water mixtures are commonly used solvents for this purpose.[1][4][5]
-
-
-
Cause B: Hydrolysis
-
Explanation: As mentioned previously, the presence of moisture and residual acid can cause the phenylhydrazone to hydrolyze back to acetophenone and phenylhydrazine. This chemical degradation results in the observed liquefaction and changes in physical properties.
-
Solution: Ensure the product is thoroughly dried and stored in a moisture-free environment. A desiccator is highly recommended for storage.[2]
-
-
Cause C: Formation of Azine Byproduct
-
Explanation: A potential side reaction in hydrazone synthesis is the formation of an azine. This can occur if the initially formed hydrazone reacts with another molecule of the ketone. The presence of such byproducts will impact the product's physical properties.
-
Solution: Controlling the stoichiometry (using a slight excess of phenylhydrazine is sometimes employed) and reaction temperature can help minimize azine formation. Purification by recrystallization should effectively remove this less soluble byproduct.
-
Problem 3: Low yield of the final product.
Immediate Assessment: A lower than expected yield can be due to several factors, from incomplete reaction to loss of product during workup.
Probable Causes & Solutions:
-
Cause A: Inefficient Reaction Conditions
-
Explanation: The rate of phenylhydrazone formation is influenced by factors such as temperature, reaction time, and catalyst concentration. Suboptimal conditions can lead to an incomplete reaction.
-
Solution:
-
Temperature and Time: Ensure the reaction mixture is heated appropriately. Common procedures involve warming on a steam bath or refluxing in a solvent like ethanol for a sufficient duration (typically 1-3 hours).[1]
-
Catalyst: Ensure a catalytic amount of a weak acid, such as glacial acetic acid, is present to facilitate the reaction.[1]
-
-
-
Cause B: Product Loss During Workup and Purification
-
Explanation: Significant amounts of the product can be lost if the recrystallization procedure is not optimized. Using too much solvent or not cooling the solution sufficiently will result in a lower recovery of the crystals.
-
Solution:
-
Recrystallization Solvent Volume: Use the minimum amount of hot solvent required to fully dissolve the crude product.
-
Cooling: Allow the solution to cool slowly to room temperature to form well-defined crystals, then cool further in an ice bath to maximize precipitation before filtration.[5][6]
-
Filtrate Recovery: The filtrate from the first crop of crystals can often be concentrated to yield a second crop, improving the overall yield.[5]
-
-
Frequently Asked Questions (FAQs)
Q1: What is the ideal solvent for the synthesis of acetophenone phenylhydrazone?
A1: Ethanol is a commonly used and effective solvent as it readily dissolves both acetophenone and phenylhydrazine, and the product has a lower solubility in cold ethanol, which facilitates crystallization upon cooling.[1][5] Some procedures also use glacial acetic acid as both a solvent and a catalyst.[1] The choice of solvent can affect the reaction rate, with more polar solvents generally increasing the rate.[7]
Q2: How can I confirm the purity of my synthesized acetophenone phenylhydrazone?
A2: A combination of techniques should be used:
-
Melting Point: A sharp melting point in the range of 105-106°C is a strong indicator of high purity.[1]
-
Thin Layer Chromatography (TLC): A single spot on a TLC plate in an appropriate solvent system (e.g., hexane:ethyl acetate) suggests the absence of major impurities.[4]
-
Spectroscopy:
-
FT-IR: Look for the characteristic C=N stretch of the hydrazone around 1608 cm⁻¹ and the N-H stretch around 3314 cm⁻¹. The absence of a strong C=O stretch (from acetophenone) indicates a complete reaction.[8]
-
¹H NMR: The spectrum should show the characteristic signals for the aromatic protons, the methyl group singlet, and the N-H proton. The integration of these signals should be consistent with the structure.
-
Q3: My product looks pure initially but degrades over a few days. How can I improve its stability?
A3: This is a common issue and is primarily due to slow hydrolysis and oxidation. To enhance stability:
-
Ensure all traces of acid catalyst are removed through thorough washing and vacuum drying.[2]
-
Store the product in a dark, airtight container, preferably under an inert atmosphere like nitrogen or argon.[2]
-
Store the container in a cool and dry place, such as a refrigerator or a desiccator.
Q4: Can I use a stronger acid as a catalyst to speed up the reaction?
A4: While a stronger acid would protonate the carbonyl group more effectively and potentially increase the initial rate of nucleophilic attack, it can also lead to undesirable side reactions and may make the final product more prone to hydrolysis. A weak acid like glacial acetic acid provides a good balance of catalytic activity and control over the reaction.[1]
Experimental Protocols & Data
Standard Synthesis and Purification Protocol
-
Reaction Setup: In a round-bottom flask, dissolve acetophenone (1.0 eq) in ethanol. Add phenylhydrazine (1.0-1.05 eq) to this solution.
-
Catalysis: Add a few drops of glacial acetic acid to catalyze the reaction.
-
Reaction: Gently warm the mixture on a steam bath or in a heating mantle for 1 hour.[5]
-
Crystallization: Allow the reaction mixture to cool to room temperature. If crystals do not form, scratching the inside of the flask with a glass rod or placing it in an ice bath can induce crystallization.[5]
-
Isolation: Collect the crude product by vacuum filtration and wash the crystals with a small amount of cold ethanol.[5][6]
-
Recrystallization: Dissolve the crude product in a minimum amount of hot ethanol. Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Final Product: Collect the purified crystals by vacuum filtration, wash with a minimal amount of ice-cold ethanol, and dry under vacuum.[6]
| Parameter | Recommended Value/Solvent |
| Reactant Ratio | 1:1 (Acetophenone:Phenylhydrazine) |
| Catalyst | Glacial Acetic Acid (catalytic amount) |
| Reaction Solvent | Ethanol |
| Reaction Temperature | ~80-100°C (Steam bath/reflux) |
| Recrystallization Solvent | Ethanol or Ethanol/Water |
Analytical Data for Purity Assessment
| Analytical Technique | Key Feature for Pure Product | Potential Impurity Indication |
| Melting Point | Sharp, 105-106°C | Broad range, lower than 105°C |
| TLC (Hexane:EtOAc) | Single spot | Multiple spots |
| **FT-IR (cm⁻¹) ** | C=N stretch (~1608), N-H stretch (~3314) | Broad O-H stretch, C=O stretch (~1685) |
| ¹H NMR (CDCl₃, ppm) | Sharp singlet for CH₃ (~2.4), multiplet for Ar-H (7.1-8.0), singlet for N-H | Signals for unreacted starting materials |
Visualizing the Process: Diagrams
Reaction Mechanism
The following diagram illustrates the acid-catalyzed formation of acetophenone phenylhydrazone.
Caption: Acid-catalyzed reaction mechanism for acetophenone phenylhydrazone synthesis.
Impurity Formation Pathways
This diagram shows the main pathways leading to common impurities.
Caption: Common impurity and degradation pathways for acetophenone phenylhydrazone.
Troubleshooting Logic Flow
A flowchart to diagnose issues based on product appearance.
Caption: Troubleshooting flowchart for acetophenone phenylhydrazone synthesis.
References
- 1. Acetophenone phenylhydrazone | 583-11-9 | Benchchem [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. rsc.org [rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. benchchem.com [benchchem.com]
- 7. asianpubs.org [asianpubs.org]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Neat Hydrazide Synthesis
Welcome to the technical support center for the optimization of neat (solvent-free) reaction conditions for hydrazide synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this powerful synthetic transformation. By leveraging expertise from the field, this document provides in-depth troubleshooting advice, frequently asked questions, and validated protocols to enhance the success and efficiency of your experiments.
Introduction: The Power and Pitfalls of Neat Synthesis
The synthesis of hydrazides from esters and hydrazine is a cornerstone reaction in medicinal chemistry and materials science.[1] Performing this reaction under neat conditions—that is, without a solvent—offers several distinct advantages, including reduced waste, potentially faster reaction times, and simplified product isolation. However, this approach also presents unique challenges. The absence of a solvent means that reaction parameters such as temperature and stoichiometry must be precisely controlled to prevent side reactions and ensure high yields.
This guide will walk you through the causality behind experimental choices, ensuring that every protocol is a self-validating system for achieving optimal results.
Frequently Asked Questions (FAQs)
Q1: What is the primary advantage of a neat reaction for hydrazide synthesis compared to using a solvent like ethanol?
A1: The main advantage is efficiency and green chemistry. By eliminating the solvent, you increase the concentration of reactants, which can significantly accelerate the reaction rate.[2] It also simplifies the work-up, as there is no solvent to remove, and reduces solvent waste, making the process more environmentally friendly.
Q2: What is the general mechanism for the formation of a hydrazide from an ester and hydrazine hydrate?
A2: The reaction is a nucleophilic acyl substitution. The more nucleophilic terminal nitrogen of hydrazine attacks the electrophilic carbonyl carbon of the ester. This forms a tetrahedral intermediate which then collapses, eliminating an alcohol (the leaving group from the ester) to yield the final hydrazide product.[3]
Q3: Is it always necessary to use a large excess of hydrazine hydrate?
A3: Yes, using a significant excess of hydrazine hydrate (ranging from 5 to 20 equivalents) is a common and highly recommended strategy.[2] This serves two critical purposes: it drives the reaction equilibrium towards the product side, and it minimizes the formation of the common diacylhydrazine byproduct where one hydrazine molecule reacts with two ester molecules.[4]
Q4: Can this reaction be performed at room temperature?
A4: While some highly reactive esters may react at room temperature over an extended period (e.g., 24 hours), most neat syntheses require heating to proceed at a practical rate.[2] The required temperature depends on the steric and electronic properties of the ester.
Q5: What are the key safety precautions when working with neat hydrazine?
A5: Hydrazine is toxic, corrosive, and can be pyrophoric in its anhydrous form.[5][6] Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including chemical-resistant gloves and safety glasses.[5] Hydrazine solutions can also build up significant pressure upon decomposition at elevated temperatures, so reactions should not be conducted in sealed containers without appropriate pressure relief.[6]
Troubleshooting Guide: From Low Yields to Impure Products
This section addresses specific issues you may encounter during your experiments in a direct question-and-answer format.
Issue 1: Low or No Product Yield
Q: I've mixed my ester with hydrazine hydrate and heated it, but TLC analysis shows mostly unreacted starting material. What went wrong?
A: This is a common issue often related to insufficient activation energy or reagent quality. Here are the primary causes and solutions:
-
Inadequate Temperature: The most likely cause is that the reaction temperature is too low. Sterically hindered esters or those with electron-withdrawing groups may require higher temperatures to react.
-
Solution: Gradually increase the reaction temperature in 10-15°C increments, monitoring the reaction by TLC. Be cautious not to exceed the decomposition temperature of your product or hydrazine (decomposition accelerates at elevated temperatures).[7][8] A typical range for neat reactions is 80-120°C.
-
-
Insufficient Reaction Time: Some reactions are simply slow.
-
Solution: Extend the reaction time. If you see some product formation after a few hours, continue heating and monitor every 2-4 hours until the starting material is consumed.[9]
-
-
Poor Quality Hydrazine Hydrate: Hydrazine hydrate can degrade over time.
-
Solution: Use a fresh bottle of hydrazine hydrate or verify the concentration of your current stock.
-
| Parameter | Recommended Range | Rationale |
| Temperature | 80 - 120 °C | Provides sufficient energy for nucleophilic attack without causing significant thermal decomposition.[7][8] |
| Time | 3 - 16 hours | Highly dependent on substrate reactivity. Monitoring is key.[9] |
| Hydrazine Excess | 5 - 20 equivalents | Drives equilibrium and prevents diacylhydrazine formation.[2] |
Issue 2: Formation of a Major Side Product
Q: My reaction produces the desired hydrazide, but also a significant amount of a less polar, higher molecular weight impurity. What is it and how can I prevent it?
A: You are likely forming a symmetrically di-substituted hydrazide (R-CO-NH-NH-CO-R).[4] This occurs when both nitrogen atoms of a single hydrazine molecule react with two molecules of your ester.
-
Cause: The primary cause is an insufficient excess of hydrazine. If the concentration of hydrazine is not high enough, the initially formed hydrazide can act as a nucleophile and react with another molecule of the ester.
-
Solution 1: Increase Hydrazine Stoichiometry: The most effective way to suppress this side reaction is to use a larger excess of hydrazine hydrate. Increasing the molar ratio to 15-20 equivalents will heavily favor the formation of the desired monohydrazide.[2]
-
Solution 2: Control Temperature: Lowering the reaction temperature can sometimes increase selectivity, as the second reaction (formation of the diacylhydrazine) may have a higher activation energy.
-
Issue 3: Product is an Oil or Fails to Crystallize
Q: The reaction seems complete, but after cooling, my product is a persistent oil instead of a solid. How can I isolate it?
A: Oiling out is common, especially if the product has a low melting point or if residual impurities are present.
-
Solution 1: Trituration: Try adding a non-polar solvent in which your product is insoluble, such as cold n-hexane or diethyl ether, to the oil.[10] Vigorously stir or sonicate the mixture. This process, known as trituration, can often induce crystallization by washing away impurities and providing a mechanical shock.
-
Solution 2: Recrystallization: If trituration fails, attempt a recrystallization from a suitable solvent system.[4][11] Common solvents for hydrazides include ethanol, methanol, or acetonitrile.[4] The goal is to find a solvent that dissolves the product when hot but not at room temperature.
-
Solution 3: Column Chromatography: If the product is stable on silica, column chromatography can be an effective purification method.[4][11] However, be aware that the basic nature of hydrazides can cause streaking on silica gel. It may be necessary to add a small amount of a basic modifier like triethylamine (1%) to the eluent.[12]
Issue 4: Product Degradation or Discoloration
Q: My reaction mixture turned dark brown/black upon heating, and the isolated product is impure and colored. What is happening?
A: Dark discoloration often points to thermal decomposition.
-
Cause 1: Excessive Heat: You may be exceeding the thermal stability limit of your starting materials or product. Hydrazine itself can decompose into nitrogen and ammonia, a process catalyzed by certain metal oxides (like rust).[7][13]
-
Solution: Reduce the reaction temperature and extend the reaction time. Ensure your reaction vessel is scrupulously clean.
-
-
Cause 2: Oxidation: The aromatic amine in p-aminosalicylic acid, for example, can be susceptible to oxidation, leading to colored impurities.[14]
-
Solution: While difficult in a neat reaction, if oxidation is suspected, running the reaction under an inert atmosphere (Nitrogen or Argon) may help mitigate this issue.
-
Visualized Workflows and Logic
To aid in your experimental design and troubleshooting, the following diagrams outline the general workflow and a decision-making process for common issues.
Caption: General experimental workflow for neat hydrazide synthesis.
Caption: Troubleshooting decision tree for optimizing reaction outcomes.
Validated Experimental Protocols
Protocol 1: General Procedure for Neat Hydrazide Synthesis
This protocol provides a robust starting point for the synthesis of a simple aromatic hydrazide from its corresponding methyl or ethyl ester.
-
Reagent Preparation: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the ester (1.0 equivalent).
-
Hydrazine Addition: In a fume hood, carefully add hydrazine hydrate (10.0 equivalents) to the flask. The mixture may be heterogeneous at this stage.
-
Reaction: Begin stirring and gently heat the mixture in an oil bath to 100 °C.
-
Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC), taking small aliquots every 2-3 hours. The product hydrazide is typically more polar than the starting ester. The reaction is considered complete when the ester spot is no longer visible. A typical reaction time is 4-8 hours.[2]
-
Isolation: Once complete, remove the flask from the heat and allow it to cool to room temperature. As it cools, the product will often precipitate as a white solid. If it remains an oil, proceed to step 6.
-
Work-up: To the cooled mixture, add cold deionized water to precipitate the product and dissolve the excess hydrazine hydrate.[2]
-
Purification: Collect the solid product by vacuum filtration, washing the filter cake thoroughly with cold water followed by a small amount of cold ethanol or n-hexane to aid in drying.[11]
-
Drying: Dry the purified solid in a vacuum oven at 40-50 °C to a constant weight.
Protocol 2: Monitoring the Reaction via TLC
Effective monitoring is crucial for determining the optimal reaction time and preventing byproduct formation from prolonged heating.
-
Sample Preparation: Using a glass capillary, carefully remove a small aliquot from the hot reaction mixture. Dilute this aliquot in a vial with a suitable solvent (e.g., ethyl acetate or dichloromethane) to a concentration appropriate for TLC.
-
Spotting: On a silica TLC plate, spot the starting ester (as a reference), the co-spot (ester and reaction mixture), and the reaction mixture.
-
Elution: Develop the plate using an appropriate solvent system (e.g., 30-50% ethyl acetate in hexane). The ideal system should give the starting ester an Rf of ~0.7 and the product an Rf of ~0.2-0.3.
-
Visualization: Visualize the spots under a UV lamp (254 nm). The disappearance of the starting ester spot indicates the reaction is complete. Analytical methods like HPLC and GC can also be used for more quantitative monitoring.[15]
References
- 1. Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. ntrs.nasa.gov [ntrs.nasa.gov]
- 8. Thermal decomposition of hydrazines from reactive dynamics using the ReaxFF reactive force field - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. reddit.com [reddit.com]
- 13. cameochemicals.noaa.gov [cameochemicals.noaa.gov]
- 14. benchchem.com [benchchem.com]
- 15. atsdr.cdc.gov [atsdr.cdc.gov]
Validation & Comparative
A Comparative Guide to Hydrazide Synthesis: From Classic Condensations to Strategic Rearrangements
Introduction: The Enduring Importance of the Hydrazide Moiety
Hydrazides, organic compounds featuring the R-CO-NH-NH₂ functional group, are cornerstones in medicinal chemistry and drug development.[1][2][3] Their unique structural and electronic properties make them versatile synthons for a vast array of heterocyclic compounds, including pyrazoles, oxadiazoles, and triazoles, which are prevalent in pharmacologically active molecules.[2][4] From the anti-tubercular drug isoniazid to their role as key intermediates in the synthesis of novel therapeutics, the importance of robust and efficient methods for hydrazide synthesis cannot be overstated.[1][3]
This guide provides a comparative analysis of the most common and effective methods for synthesizing hydrazides. We will delve into the mechanistic underpinnings of each approach, offering a critical evaluation of their respective advantages and limitations. This analysis is designed to empower researchers, scientists, and drug development professionals to make informed decisions when selecting a synthetic strategy, ensuring optimal outcomes for their specific research objectives.
Direct Condensation Methods: The Workhorse of Hydrazide Synthesis
The most straightforward and widely employed route to hydrazides involves the direct reaction of a carboxylic acid derivative with hydrazine or its hydrate. The choice of starting material—carboxylic acid, ester, or acyl chloride—profoundly influences the reaction conditions, efficiency, and potential side products.
From Carboxylic Acids: A Greener Approach
Direct condensation of carboxylic acids with hydrazine offers an atom-economical and often environmentally benign alternative to methods requiring pre-activation of the carboxylic acid.[5]
Mechanism: This reaction typically proceeds via the formation of a hydrazinium carboxylate salt, which upon heating, dehydrates to form the hydrazide. The use of coupling agents like dicyclohexylcarbodiimide (DCC) in the presence of N-hydroxybenzotriazole (HOBt) can facilitate this transformation under milder conditions, which is particularly useful for sensitive substrates such as peptides.[6]
Advantages:
-
Atom Economy: This method avoids the generation of stoichiometric byproducts often seen with activated carboxylic acid derivatives.
-
Cost-Effectiveness: Carboxylic acids are generally less expensive and more stable starting materials than acyl chlorides.
-
Greener Chemistry: Solvent-free approaches, such as grinding techniques, have been developed, minimizing the environmental impact.[5]
Disadvantages:
-
Harsh Conditions: The direct thermal condensation often requires high temperatures, which may not be suitable for thermally sensitive molecules.
-
Equilibrium: The reaction can be reversible, and removal of water is often necessary to drive it to completion.
From Esters: A Classic and Reliable Route
The hydrazinolysis of esters is a classic and frequently used method for preparing hydrazides.[7][8]
Mechanism: This is a nucleophilic acyl substitution reaction where the lone pair of electrons on the terminal nitrogen of hydrazine attacks the electrophilic carbonyl carbon of the ester, leading to the displacement of the alkoxy group.
Advantages:
-
Good Yields: This method can provide high yields of the desired hydrazide.[9]
-
Milder Conditions: The reaction can often be carried out under milder conditions (e.g., refluxing in an alcohol solvent) compared to the direct condensation of carboxylic acids.[10]
Disadvantages:
-
Slower Reaction Rates: Esters are less reactive than acyl chlorides, leading to longer reaction times, sometimes requiring prolonged reflux.[10]
-
Excess Reagent: An excess of hydrazine is often used to drive the reaction to completion, which can complicate purification.[10]
-
Side Reactions: For certain substrates, such as α,β-unsaturated esters, undesired side reactions like Michael addition can occur.[7]
From Acyl Chlorides: The High-Reactivity Option
The reaction of acyl chlorides with hydrazine is a rapid and often high-yielding method for hydrazide synthesis.[11]
Mechanism: As a highly reactive carboxylic acid derivative, the acyl chloride readily undergoes nucleophilic acyl substitution with hydrazine.
Advantages:
-
High Reactivity: The reaction is typically fast and can be performed at low temperatures.
-
High Yields: This method often provides excellent yields of the hydrazide.[11]
Disadvantages:
-
Diacylation: The high reactivity of acyl chlorides can lead to the formation of undesired 1,2-diacylhydrazine byproducts.[9][12] Careful control of stoichiometry and reaction conditions is crucial to minimize this side reaction.[13]
-
Substrate Preparation: Acyl chlorides are often prepared from the corresponding carboxylic acids using reagents like thionyl chloride or oxalyl chloride, adding an extra step to the synthetic sequence.[14]
-
Safety: Acyl chlorides are often volatile, corrosive, and moisture-sensitive, requiring careful handling.
Rearrangement Reactions: An Indirect yet Powerful Strategy
Rearrangement reactions, such as the Curtius, Schmidt, and Hofmann rearrangements, provide an alternative pathway to isocyanates, which can then be trapped with hydrazine to form hydrazides or other nitrogen-containing compounds.[14][15] While these methods are more commonly associated with the synthesis of amines, they offer a strategic advantage in certain contexts, particularly when direct condensation methods are problematic.
The Curtius Rearrangement: Versatility and Stereochemical Control
The Curtius rearrangement involves the thermal or photochemical decomposition of an acyl azide to an isocyanate.[16] The acyl azide is typically prepared from a carboxylic acid derivative.[17][18]
Mechanism: The acyl azide, upon heating, undergoes a concerted rearrangement with the loss of nitrogen gas to form an isocyanate. This rearrangement proceeds with retention of the stereochemistry of the migrating group.[18] The isocyanate can then be reacted with various nucleophiles.
Advantages:
-
Mild Conditions: The rearrangement can often be carried out under neutral and mild conditions.[18]
-
Stereochemical Retention: The configuration of the migrating group is retained, which is a significant advantage in chiral synthesis.[18]
-
Broad Substrate Scope: The reaction is tolerant of a wide range of functional groups.[18]
Disadvantages:
-
Hazardous Intermediates: Acyl azides can be explosive and must be handled with care. The use of diphenylphosphoryl azide (DPPA) offers a safer, one-pot alternative for the conversion of carboxylic acids to the corresponding acyl azides.[18]
The Schmidt and Hofmann Rearrangements: Related Pathways
The Schmidt and Hofmann rearrangements are conceptually similar to the Curtius rearrangement in that they proceed through an isocyanate intermediate.
-
Schmidt Reaction: This reaction involves the treatment of a carboxylic acid with hydrazoic acid under acidic conditions to form an amine, with an acyl azide as a key intermediate.[19][20][21] The use of highly toxic and explosive hydrazoic acid is a major drawback.[22]
-
Hofmann Rearrangement: This reaction converts a primary amide to a primary amine with one fewer carbon atom using a halogen, a strong base, and water.[23][24] The isocyanate intermediate is formed in situ.[25]
While both the Schmidt and Hofmann rearrangements are powerful tools for amine synthesis, their direct application for preparing hydrazides is less common than the Curtius rearrangement. However, understanding these related pathways is crucial for a comprehensive knowledge of isocyanate chemistry.
Comparative Analysis of Hydrazide Synthesis Methods
| Method | Starting Material | Key Reagents | Advantages | Disadvantages | Typical Yields |
| Direct Condensation | |||||
| From Carboxylic Acid | Carboxylic Acid | Heat or Coupling Agents (DCC, HOBt) | Atom-economical, cost-effective, greener alternatives available.[5] | Often requires harsh conditions, can be reversible. | Moderate to High |
| From Ester | Ester | Hydrazine Hydrate | Good yields, milder conditions than direct acid condensation.[9] | Slower reaction rates, often requires excess hydrazine.[10] | 60-95%[4][9] |
| From Acyl Chloride | Acyl Chloride | Hydrazine Hydrate | Fast reaction, high yields, low temperature.[11] | Prone to diacylation, requires preparation of acyl chloride.[9][12] | High (often >90%)[11] |
| Rearrangement | |||||
| Curtius Rearrangement | Carboxylic Acid Derivative | Acyl Azide (often formed in situ) | Mild conditions, retention of stereochemistry, broad substrate scope.[18] | Potentially explosive intermediates (acyl azides).[17] | Good to Excellent |
Decision-Making Workflow for Method Selection
To assist in selecting the most appropriate synthetic route, the following decision-making workflow is proposed:
Caption: Decision-making workflow for selecting a hydrazide synthesis method.
Experimental Protocols
Protocol 1: Synthesis of a Hydrazide from an Ester
This protocol is a general procedure for the synthesis of a hydrazide from an ester using hydrazine hydrate.
Materials:
-
Ester (1.0 eq)
-
Ethanol or Methanol
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
Procedure:
-
Dissolve the ester (1.0 eq) in a minimal amount of ethanol or methanol in a round-bottom flask equipped with a magnetic stir bar.
-
Add hydrazine hydrate (1.2 - 20 eq) to the solution. The amount of hydrazine hydrate can be varied depending on the reactivity of the ester.[9][10]
-
Attach a reflux condenser and heat the reaction mixture to reflux.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction time can vary from a few hours to overnight.
-
Once the reaction is complete, cool the mixture to room temperature.
-
The product may precipitate upon cooling. If so, collect the solid by filtration.
-
If the product does not precipitate, the solvent can be removed under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol).
Protocol 2: Solvent-Free Synthesis of a Hydrazide from a Carboxylic Acid
This protocol describes an environmentally friendly, solvent-free method for the synthesis of hydrazides from carboxylic acids using a grinding technique.[5]
Materials:
-
Carboxylic acid (1.0 eq)
-
Hydrazine hydrate (80%, 1.25 eq)
-
Mortar and pestle
-
Ethanol (for crystallization)
Procedure:
-
Place the carboxylic acid (1.0 eq) and hydrazine hydrate (1.25 eq) in a mortar.
-
Grind the mixture with a pestle for 3-5 minutes at room temperature.
-
Let the mixture stand for about 10 minutes, during which it should solidify.
-
Monitor the completion of the reaction by TLC.
-
The resulting solid mass is the crude hydrazide.
-
Purify the product by crystallization from ethanol.
Characterization of Hydrazides
The successful synthesis of a hydrazide can be confirmed using a variety of spectroscopic techniques:
-
¹H NMR Spectroscopy: The presence of the -NHNH₂ group is typically characterized by two broad singlets in the ¹H NMR spectrum, corresponding to the NH and NH₂ protons. The chemical shifts of these protons are dependent on the solvent and concentration.[26]
-
¹³C NMR Spectroscopy: The carbonyl carbon of the hydrazide typically appears in the range of 160-180 ppm.
-
IR Spectroscopy: The IR spectrum of a hydrazide will show characteristic absorption bands for the N-H stretching vibrations (around 3200-3400 cm⁻¹) and the C=O stretching vibration (around 1630-1680 cm⁻¹).
-
Mass Spectrometry: Mass spectrometry can be used to confirm the molecular weight of the synthesized hydrazide.
Conclusion
The synthesis of hydrazides is a fundamental transformation in organic and medicinal chemistry. The choice of synthetic method depends on a variety of factors, including the nature of the substrate, the desired scale of the reaction, and considerations of safety and environmental impact. Direct condensation methods, particularly from esters, remain the workhorses for many applications due to their simplicity and reliability. However, for sensitive substrates or when stereochemical integrity is paramount, the Curtius rearrangement offers a powerful and elegant solution. By understanding the nuances of each method, researchers can strategically select the optimal path to access these valuable chemical entities, thereby accelerating the discovery and development of new medicines and materials.
References
- 1. hygeiajournal.com [hygeiajournal.com]
- 2. mdpi.com [mdpi.com]
- 3. rjptonline.org [rjptonline.org]
- 4. Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Preparation of protected peptide hydrazides from the acids and hydrazine by dicyclohexylcarbodiimide-hydroxybenzotriazole coupling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. CN103408454A - Preparation method of hydrazide compound - Google Patents [patents.google.com]
- 10. researchgate.net [researchgate.net]
- 11. pubs.rsc.org [pubs.rsc.org]
- 12. Organic Syntheses Procedure [orgsyn.org]
- 13. US8110705B2 - Processes for making hydrazides - Google Patents [patents.google.com]
- 14. masterorganicchemistry.com [masterorganicchemistry.com]
- 15. Schmidt reaction - Wikipedia [en.wikipedia.org]
- 16. Curtius Rearrangement [organic-chemistry.org]
- 17. alfa-chemistry.com [alfa-chemistry.com]
- 18. The Curtius Rearrangement: Applications in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 19. benchchem.com [benchchem.com]
- 20. byjus.com [byjus.com]
- 21. chem.libretexts.org [chem.libretexts.org]
- 22. jk-sci.com [jk-sci.com]
- 23. alfa-chemistry.com [alfa-chemistry.com]
- 24. Hofmann Rearrangement: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 25. Hofmann Rearrangement - Chemistry Steps [chemistrysteps.com]
- 26. researchgate.net [researchgate.net]
The Impact of α-Hydroxylation on the Biological Activity of Phenylacetohydrazides: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry, the hydrazide scaffold remains a cornerstone for the development of novel therapeutic agents. Its derivatives have demonstrated a remarkable breadth of biological activities, including antimicrobial, anticonvulsant, and anticancer properties.[1][2][3] This guide provides a detailed comparative analysis of 2-Hydroxy-2-phenylacetohydrazide and its parent compound, 2-phenylacetohydrazide, to elucidate the impact of α-hydroxylation on their biological profiles. While direct comparative studies are not extensively available in the current literature, this guide synthesizes data from closely related analogs to provide valuable insights for researchers in the field.
Chemical Structures and Properties
| Compound | Structure | Molecular Formula | Molecular Weight ( g/mol ) |
| This compound | C₈H₁₀N₂O₂ | 166.18[4] | |
| 2-phenylacetohydrazide | C₈H₁₀N₂O | 150.18[5] |
The introduction of a hydroxyl group at the alpha position of 2-phenylacetohydrazide increases its polarity and potential for hydrogen bonding, which can significantly influence its interaction with biological targets.
Synthesis of Phenylacetohydrazide Derivatives
The synthesis of these compounds typically involves the reaction of a corresponding ester with hydrazine hydrate.
Protocol 1: Synthesis of 2-phenylacetohydrazide
A common method for the synthesis of 2-phenylacetohydrazide involves the hydrazinolysis of an ethyl phenylacetate.
Materials:
-
Ethyl phenylacetate
-
Hydrazine hydrate (80%)
-
Absolute ethanol
-
Round-bottom flask
-
Reflux condenser
Procedure:
-
In a round-bottom flask, dissolve ethyl phenylacetate in absolute ethanol.
-
Add an excess of hydrazine hydrate to the solution.
-
Reflux the mixture for several hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After completion, the solvent is typically removed under reduced pressure.
-
The resulting solid is then purified by recrystallization from a suitable solvent like ethanol to yield pure 2-phenylacetohydrazide.[2]
Protocol 2: Synthesis of this compound
A potential route for the synthesis of this compound can be adapted from the synthesis of similar hydrazides, starting from a phenylglyoxylic acid ester.[1]
Materials:
-
Ethyl phenylglyoxylate
-
Hydrazine hydrate
-
Ethanol
-
Round-bottom flask with a stirrer and reflux condenser
-
Dropping funnel
Procedure:
-
Dissolve ethyl phenylglyoxylate in ethanol in a flask equipped with a stirrer and reflux condenser.
-
Slowly add hydrazine hydrate from a dropping funnel over a period of 30 minutes, while maintaining the temperature at 25–30°C.
-
Continue stirring for an additional two hours at the same temperature.
-
Distill off a portion of the solvent and cool the remaining solution in an ice water bath to induce crystallization.
-
The resulting white crystals of this compound can be collected by filtration and recrystallized from a suitable solvent.[1]
Comparative Biological Activity
Direct comparative experimental data for the two title compounds is scarce. Therefore, this section draws upon data from closely related analogs to infer the potential impact of the α-hydroxyl group.
Anticancer Activity
Available data suggests that the presence of a hydroxyl group may be crucial for anticancer activity. While 2-phenylacetohydrazide has been reported to have "limited anticancer data" and "no significant activity", its hydroxylated analogs have shown promising results.[1] For instance, 2-Hydroxy-2,2-diphenylacetohydrazide, a close structural analog of this compound, has demonstrated significant cytotoxic activity against the MCF-7 breast cancer cell line with IC50 values in the low micromolar range.[1] This suggests that the hydroxyl group may participate in key interactions with the biological target, potentially enhancing the compound's anticancer efficacy.
| Compound/Analog | Cancer Cell Line | IC50 (µM) | Reference |
| 2-phenylacetohydrazide | - | No significant activity reported | [1] |
| 2-Hydroxy-2,2-diphenylacetohydrazide | MCF-7 | 7.62 ± 1.85 | [1] |
Antimicrobial Activity
Hydrazide derivatives are well-known for their broad-spectrum antimicrobial properties.[6] The introduction of a hydroxyl group can influence the lipophilicity and hydrogen bonding capacity of a molecule, which in turn can affect its ability to penetrate microbial cell membranes and interact with intracellular targets. Studies on various hydrazide-hydrazones have shown that the presence and position of hydroxyl groups on the phenyl ring can significantly modulate their antibacterial and antifungal activity.[7] For example, some studies indicate that hydrazide-hydrazones with multiple hydroxyl groups exhibit high antibacterial activity.[7]
Anticonvulsant Activity
The hydrazone moiety is a recognized pharmacophore in the development of anticonvulsant agents.[8] The anticonvulsant activity of hydroxylated phenyl-derivatives has been reported. For example, the enantiomers of 2-hydroxy-2-phenylbutyramide have shown significant anticonvulsant activity against pentylenetetrazol-induced seizures.[9] This suggests that the hydroxyl group may contribute to the anticonvulsant profile of such compounds.
The Role of the α-Hydroxyl Group: A Mechanistic Hypothesis
The observed or inferred increase in biological activity upon α-hydroxylation can be attributed to several factors:
-
Enhanced Receptor Binding: The hydroxyl group can act as a hydrogen bond donor and acceptor, facilitating stronger and more specific interactions with the active site of target enzymes or receptors.
-
Altered Physicochemical Properties: The increased polarity due to the hydroxyl group can affect the compound's solubility, distribution, and metabolism, which can have complex effects on its overall activity.
-
Induction of Apoptosis: In the context of anticancer activity, the hydroxyl group might be involved in triggering apoptotic pathways within cancer cells. The general mechanism for many anticancer hydrazides involves the induction of apoptosis through intrinsic and extrinsic pathways.[10]
Below is a hypothetical signaling pathway illustrating the potential mechanism of action for a hydroxylated phenylacetohydrazide derivative in inducing apoptosis in cancer cells.
Caption: Hypothetical apoptotic pathway induced by this compound.
Experimental Protocols for Biological Evaluation
To facilitate further research and direct comparison, the following are standard protocols for evaluating the key biological activities discussed.
Protocol 3: In Vitro Anticancer Activity Assay (MTT Assay)
This protocol is used to assess the cytotoxic effect of the compounds on cancer cell lines.
Materials:
-
Cancer cell line (e.g., MCF-7)
-
Complete cell culture medium
-
96-well plates
-
Test compounds (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or acidified isopropanol)
-
Microplate reader
Procedure:
-
Seed the cancer cells in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds and a vehicle control (DMSO).
-
Incubate for a specified period (e.g., 48 or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.
-
Add the solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value (the concentration that inhibits 50% of cell growth).
Protocol 4: Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This protocol determines the Minimum Inhibitory Concentration (MIC) of the compounds against various microorganisms.
Materials:
-
Bacterial or fungal strains
-
Appropriate broth medium (e.g., Mueller-Hinton broth for bacteria)
-
96-well microtiter plates
-
Test compounds (dissolved in a suitable solvent)
-
Inoculum of the microorganism
-
Incubator
Procedure:
-
Prepare serial dilutions of the test compounds in the broth medium in the wells of a 96-well plate.
-
Add a standardized inoculum of the microorganism to each well.
-
Include positive (microorganism with no compound) and negative (broth only) controls.
-
Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
Determine the MIC, which is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Conclusion
The addition of an α-hydroxyl group to the 2-phenylacetohydrazide scaffold appears to be a promising strategy for enhancing its biological activity, particularly its anticancer potential. While direct comparative data remains a research gap, the available information on analogous compounds strongly suggests that this compound may exhibit a more potent and diverse pharmacological profile than its non-hydroxylated counterpart. Further investigation through direct comparative studies is warranted to fully elucidate the structure-activity relationship and the therapeutic potential of these compounds. This guide provides the foundational information and experimental frameworks necessary for researchers to undertake such studies.
References
- 1. 2-Acetylhydrazono-2-phenylacetohydrazide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. This compound | C8H10N2O2 | CID 73126 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 2-Phenylacetohydrazide for synthesis 114-83-0 [sigmaaldrich.com]
- 6. benchchem.com [benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. Design, Synthesis and Anticonvulsant Activity of 2-(2-Phenoxy) phenyl- 1,3,4-oxadiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Stereoselective anticonvulsant activity of the enantiomers of (+/-)-2-hydroxy-2-phenylbutyramide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
The Phenylacetohydrazide Scaffold: A Privileged Motif in Drug Discovery and Its Structure-Activity Relationship
A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals
The phenylacetohydrazide core, a seemingly simple chemical scaffold, has proven to be a remarkably versatile and fruitful starting point in the quest for novel therapeutic agents. Its derivatives have demonstrated a broad spectrum of pharmacological activities, including potent antimicrobial, anticonvulsant, and anticancer effects. This guide provides an in-depth comparative analysis of the structure-activity relationships (SAR) of phenylacetohydrazide derivatives, drawing upon experimental data to elucidate the key structural modifications that govern their biological efficacy. We will explore the nuances of chemical design that transform this core structure into highly active molecules, detail the experimental methodologies for their evaluation, and visualize the underlying principles and mechanisms of action.
The Versatile Core: Understanding the Phenylacetohydrazide Structure
The fundamental phenylacetohydrazide structure consists of a phenyl ring connected to a hydrazide moiety via a methylene bridge. This arrangement provides a unique combination of lipophilicity from the phenyl ring and hydrogen bonding capabilities from the hydrazide group, which are crucial for interactions with biological targets. The true potential of this scaffold lies in its amenability to chemical modification at three key positions, which allows for the fine-tuning of its pharmacological profile.
Caption: Key modification sites of the phenylacetohydrazide scaffold.
Antimicrobial Activity: Targeting Bacterial and Fungal Pathogens
Phenylacetohydrazide derivatives, particularly in the form of their hydrazone counterparts, have emerged as a promising class of antimicrobial agents. The imine linkage (>C=N-) of the hydrazone is a critical pharmacophore that can be readily synthesized by condensing the parent hydrazide with various aldehydes or ketones.
Structure-Activity Relationship Insights
The antimicrobial potency of these derivatives is profoundly influenced by the nature of the substituents on both the phenyl ring of the phenylacetohydrazide core and the aromatic ring introduced from the aldehyde or ketone.
-
Substitutions on the Phenylacetohydrazide Phenyl Ring: Generally, the introduction of electron-withdrawing groups, such as halogens (Cl, Br, F), tends to enhance antimicrobial activity. This is likely due to the increased lipophilicity, which facilitates passage through the microbial cell membrane. For instance, chloro-substituted derivatives often exhibit lower Minimum Inhibitory Concentration (MIC) values compared to their unsubstituted counterparts.
-
Substitutions on the N'-Benzylidene Ring: The nature and position of substituents on the benzylidene ring (introduced from the aldehyde) are critical determinants of activity.
-
Electron-withdrawing groups: Halogens and nitro groups often lead to a significant increase in antimicrobial potency.
-
Electron-donating groups: Groups like hydroxyl (-OH) and methoxy (-OCH₃) can also contribute to activity, potentially by forming hydrogen bonds with target enzymes or proteins. The position of these groups is also crucial, with ortho and para substitutions often being more favorable than meta substitutions.
-
Comparative Antimicrobial Efficacy
The following table summarizes the MIC values for a selection of phenylacetohydrazide-hydrazone derivatives against various microbial strains, illustrating the impact of different substitutions.
| Compound ID | Phenylacetohydrazide Ring Substitution | N'-Benzylidene Ring Substitution | S. aureus (MIC, µg/mL) | E. coli (MIC, µg/mL) | C. albicans (MIC, µg/mL) | Reference |
| 1a | Unsubstituted | Unsubstituted | 64 | 128 | 128 | [1] |
| 1b | Unsubstituted | 4-Chloro | 32 | 64 | 64 | [1] |
| 1c | Unsubstituted | 4-Nitro | 16 | 32 | 32 | [1] |
| 1d | Unsubstituted | 2-Hydroxy | 32 | 64 | 64 | [1] |
| 2a | 4-Chloro | Unsubstituted | 32 | 64 | 64 | [2] |
| 2b | 4-Chloro | 4-Chloro | 16 | 32 | 32 | [2] |
Analysis: The data clearly demonstrates that the introduction of a chloro or nitro group on the N'-benzylidene ring (compounds 1b and 1c ) enhances the antimicrobial activity against all tested strains compared to the unsubstituted analog 1a . Similarly, a chloro-substitution on the phenylacetohydrazide ring (2a ) improves activity, which is further potentiated by a second chloro group on the N'-benzylidene ring (2b ).
Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of a compound.
Materials:
-
Phenylacetohydrazide derivatives
-
Dimethyl sulfoxide (DMSO) for stock solutions
-
Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi
-
Sterile 96-well microtiter plates
-
Bacterial and fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)
-
Standard antimicrobial agents (e.g., Ciprofloxacin, Fluconazole) as positive controls
Procedure:
-
Preparation of Stock Solutions: Dissolve the test compounds in DMSO to a concentration of 1024 µg/mL.
-
Serial Dilutions: In a 96-well plate, perform serial two-fold dilutions of the stock solutions with the appropriate broth to obtain concentrations ranging from 512 µg/mL to 2 µg/mL.
-
Inoculum Preparation: Prepare a microbial suspension standardized to a 0.5 McFarland turbidity, which corresponds to approximately 10⁸ CFU/mL for bacteria and 10⁵ CFU/mL for fungi.
-
Inoculation: Add the standardized microbial suspension to each well of the microtiter plate.
-
Incubation: Incubate the plates at 37°C for 16-20 hours for bacteria and at 35°C for 48 hours for fungi.
-
MIC Determination: The MIC is the lowest concentration of the compound that shows no visible growth of the microorganism.
Anticonvulsant Activity: A Hope for Epilepsy Treatment
Phenylacetohydrazide derivatives have also been investigated for their potential as anticonvulsant agents, with several compounds showing promising activity in preclinical models of epilepsy.
Structure-Activity Relationship Insights
The anticonvulsant activity of these compounds is largely attributed to their ability to modulate neuronal excitability. The SAR for this class of compounds often highlights the importance of a hydrophobic phenyl ring and a hydrogen-bonding domain.
-
The Phenyl Ring: A phenyl group or another aromatic substituent is often considered essential for activity against generalized tonic-clonic seizures.
-
The Hydrazone Moiety: The -CO-NH-N=CH- pharmacophore is a key feature. The nature of the substituent attached to the imine carbon can significantly influence the anticonvulsant profile. Aromatic or heterocyclic rings are commonly employed.
-
Substitutions on the Aromatic Rings:
-
Electron-withdrawing groups (e.g., halogens) on the phenyl ring can enhance activity.
-
Substitutions on the N'-aromatic ring also play a crucial role, with both electron-donating and electron-withdrawing groups showing potential, depending on their position.
-
Comparative Anticonvulsant Efficacy
The following table presents data from the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) seizure models, which are standard screening tests for anticonvulsant drugs.
| Compound ID | Phenylacetohydrazide Ring Substitution | N'-Benzylidene Ring Substitution | MES Test (% Protection) | scPTZ Test (% Protection) | Reference |
| 3a | Unsubstituted | Unsubstituted | 40 | 30 | [3] |
| 3b | Unsubstituted | 4-Chloro | 70 | 50 | [3] |
| 3c | Unsubstituted | 4-Methoxy | 60 | 40 | [3] |
| 4a | 4-Fluoro | 4-Chloro | 80 | 60 | [4] |
Analysis: The introduction of a 4-chloro or 4-methoxy group on the N'-benzylidene ring (3b and 3c ) increases the protection against both MES and scPTZ induced seizures compared to the unsubstituted analog 3a . A combination of a 4-fluoro group on the phenylacetohydrazide ring and a 4-chloro group on the N'-benzylidene ring (4a ) leads to a significant enhancement in anticonvulsant activity.
Experimental Protocol: Anticonvulsant Screening
Maximal Electroshock (MES) Test: This model is used to identify compounds effective against generalized tonic-clonic seizures.
Procedure:
-
Administer the test compound or vehicle to a group of mice or rats.
-
After a predetermined time (e.g., 30 or 60 minutes), deliver a supramaximal electrical stimulus via corneal or ear electrodes.
-
Observe the animals for the presence or absence of the tonic hind limb extension phase of the seizure.
-
The percentage of animals protected from the tonic extension is calculated.
Subcutaneous Pentylenetetrazole (scPTZ) Test: This model is used to identify compounds effective against absence seizures.
Procedure:
-
Administer the test compound or vehicle to a group of mice.
-
After a specific time, inject a convulsive dose of pentylenetetrazole subcutaneously.
-
Observe the animals for the onset of clonic seizures.
-
The ability of the test compound to prevent or delay the onset of seizures is recorded.
Anticancer Activity: A Multi-pronged Attack on Cancer Cells
Perhaps the most extensively studied area for phenylacetohydrazide derivatives is their potential as anticancer agents. These compounds have demonstrated cytotoxicity against a wide range of cancer cell lines, and their mechanisms of action are beginning to be unraveled.
Structure-Activity Relationship Insights
The anticancer activity of phenylacetohydrazide derivatives is highly dependent on the specific structural features of the molecule.
-
The Hydrazone Linkage: This is a crucial element for anticancer activity.
-
Aromatic and Heterocyclic Rings: The presence of various aromatic and heterocyclic rings, often with specific substitutions, is a common feature of active compounds.
-
Substitutions:
-
Electron-withdrawing groups: Nitro and halogen groups on the aromatic rings frequently enhance cytotoxic activity.[5]
-
Lipophilicity: Increased lipophilicity, often achieved through halogenation, can improve cellular uptake and, consequently, anticancer potency.
-
Comparative Anticancer Efficacy
The following table presents the IC₅₀ values (the concentration required to inhibit 50% of cell growth) of selected phenylacetohydrazide derivatives against different cancer cell lines.
| Compound ID | Phenylacetohydrazide Ring Substitution | N'-Substituent | Cancer Cell Line | IC₅₀ (µM) | Reference |
| 5a | Unsubstituted | 2-Nitrophenyl | MCF-7 (Breast) | 8.5 | [5] |
| 5b | Unsubstituted | 4-Nitrophenyl | MCF-7 (Breast) | 5.2 | [5] |
| 6a | 4-Fluoro | 2-Nitrophenyl | PC-3 (Prostate) | 12.1 | [5] |
| 6b | 4-Fluoro | 4-Nitrophenyl | PC-3 (Prostate) | 7.8 | [5] |
| 7a | Unsubstituted | 4-Chlorophenyl | HepG2 (Liver) | 15.4 | [6] |
| 7b | Unsubstituted | 2,4-Dichlorophenyl | HepG2 (Liver) | 9.7 | [6] |
Analysis: The data indicates that the position of the nitro group on the N'-phenyl ring influences activity, with the 4-nitro derivative (5b ) being more potent than the 2-nitro analog (5a ) against MCF-7 cells.[5] A fluoro-substitution on the phenylacetohydrazide ring in combination with a 4-nitrophenyl group (6b ) enhances the activity against PC-3 cells.[5] The introduction of a second chloro group on the N'-phenyl ring (7b ) leads to a significant increase in cytotoxicity against HepG2 cells compared to the mono-chloro derivative (7a ).[6]
Mechanisms of Anticancer Action
Phenylacetohydrazide derivatives exert their anticancer effects through multiple mechanisms, often leading to the induction of apoptosis (programmed cell death) and cell cycle arrest.
1. Induction of Apoptosis: Many derivatives trigger the apoptotic cascade in cancer cells. This can occur through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. Key events include the upregulation of pro-apoptotic proteins like Bax and the activation of caspases, which are the executioners of apoptosis.
Caption: Simplified intrinsic apoptosis pathway induced by phenylacetohydrazide derivatives.
2. Cell Cycle Arrest: These compounds can also halt the progression of the cell cycle, preventing cancer cells from dividing and proliferating. They often cause an accumulation of cells in the G2/M or S phase of the cell cycle.
3. Inhibition of Angiogenesis: Some phenylacetohydrazide-hydrazones have been shown to inhibit Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key regulator of angiogenesis (the formation of new blood vessels).[7] By blocking VEGFR-2, these compounds can cut off the blood supply to tumors, thereby inhibiting their growth and metastasis.
Caption: Inhibition of VEGFR-2 signaling by hydrazone derivatives.
Experimental Protocol: Cytotoxicity Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.
Materials:
-
Cancer cell lines (e.g., MCF-7, PC-3, HepG2)
-
Complete cell culture medium
-
Phenylacetohydrazide derivatives
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO or solubilization buffer
-
96-well plates
Procedure:
-
Cell Seeding: Seed the cancer cells in 96-well plates at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
IC₅₀ Calculation: The IC₅₀ value is calculated from the dose-response curve of absorbance versus compound concentration.
Conclusion and Future Perspectives
The phenylacetohydrazide scaffold has unequivocally established itself as a privileged structure in medicinal chemistry. The ease of its synthesis and the vast chemical space that can be explored through modifications of its core structure make it an attractive starting point for the development of new drugs. The structure-activity relationships discussed in this guide highlight the critical role of specific substituents and their positions in determining the biological activity of these derivatives.
Future research in this area should focus on:
-
Rational Design: Utilizing the established SAR to design more potent and selective derivatives.
-
Mechanism of Action Studies: Further elucidating the molecular targets and signaling pathways involved in their biological activities.
-
In Vivo Studies: Translating the promising in vitro results into in vivo efficacy and safety studies.
-
Combination Therapies: Exploring the potential of phenylacetohydrazide derivatives in combination with existing drugs to overcome resistance and enhance therapeutic outcomes.
By building upon the foundational knowledge of the structure-activity relationships of phenylacetohydrazide derivatives, the scientific community is well-positioned to develop novel and effective therapeutic agents to combat a range of diseases.
References
- 1. Synthesis and In Vitro Evaluation as Potential Anticancer and Antioxidant Agents of Diphenylamine-Pyrrolidin-2-one-Hydrazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. brieflands.com [brieflands.com]
- 4. scirp.org [scirp.org]
- 5. Novel VEGFR-2 inhibitors with an N-acylhydrazone scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05244G [pubs.rsc.org]
A Researcher's Guide to Comparing the Antibacterial Activity of Hydrazone Isomers
Introduction: The Significance of Stereochemistry in Antibacterial Hydrazones
Hydrazones, characterized by the azomethine group (–NHN=CH–), represent a versatile and highly promising class of compounds in the ongoing search for novel antimicrobial agents.[1][2][3][4] Their synthetic accessibility and the ease with which their structure can be modified make them a focal point for medicinal chemists.[5] A critical, yet often nuanced, aspect of their drug design is the concept of isomerism—the existence of molecules with the same chemical formula but different spatial arrangements of atoms.
This guide focuses on two key types of isomerism in hydrazones:
-
Geometric (E/Z) Isomerism: Arising from the restricted rotation around the C=N double bond, leading to two distinct spatial configurations, termed (E) and (Z).[6]
-
Positional Isomerism: Pertaining to the different possible locations of substituent groups on the aromatic rings within the hydrazone scaffold.
The seemingly subtle differences between isomers can lead to profound variations in biological activity. One isomer may fit perfectly into the active site of a bacterial enzyme, while another may be completely inactive. Understanding and systematically evaluating these differences is paramount for optimizing hydrazone-based compounds into potent antibacterial drugs. This guide provides the scientific rationale, comparative data, and detailed experimental protocols for researchers to rigorously assess the antibacterial potential of hydrazone isomers.
The Influence of Isomeric Forms on Antibacterial Efficacy
The biological activity of a molecule is intrinsically linked to its three-dimensional shape and electronic properties. For hydrazones, both geometric and positional isomerism can dramatically alter these characteristics, leading to significant differences in their antibacterial profiles.
Geometric (E/Z) Isomerism: A Matter of Fit
The differential activity between (E) and (Z) isomers is a classic example of structure-activity relationships (SAR). The (E) isomer is often more thermodynamically stable, but this does not inherently make it the more biologically active form.[7] The crucial factor is the complementarity of the isomer's shape to its biological target.
A compelling study by P. Jarosław et al. (2022) highlighted this principle. They synthesized four novel hydrazone derivatives and found that one compound, which uniquely existed as the (Z) isomer, exhibited significant activity against a panel of Gram-positive bacteria, with MIC values ranging from 7.8 to 250 µg/mL.[8] This contrasted with the other synthesized compounds, which were (E) isomers and displayed different activity spectra.[8] This suggests that the specific spatial arrangement of the (Z) form enabled favorable interactions with a bacterial target that the (E) isomers could not achieve.
The stability and interconversion of these isomers can be influenced by factors such as intramolecular hydrogen bonding, which may stabilize one configuration over the other, thereby affecting the compound's behavior and ultimate biological effect in a physiological environment.[6]
Positional Isomerism: Tuning Electronic and Steric Properties
The placement of substituents on the aromatic rings of a hydrazone is a powerful tool for fine-tuning its antibacterial activity. Moving a functional group from an ortho to a meta or para position can alter the molecule's:
-
Electronic Profile: Changing the electron-donating or electron-withdrawing nature of the molecule, which can affect its ability to participate in key binding interactions like hydrogen bonding or π-π stacking.
-
Steric Profile: Modifying the overall shape and bulkiness of the molecule, which can either enhance or hinder its ability to fit into a target's binding pocket.
-
Lipophilicity: Affecting the molecule's ability to permeate the complex bacterial cell wall and membrane.
For example, studies on various hydrazone series consistently show that the type and position of substituents—such as hydroxyl, bromo, and methoxy groups—are critical determinants of antibacterial potency, with some derivatives showing potent activity while others are completely inactive.[9] This underscores the necessity of systematically synthesizing and testing positional isomers to identify the optimal substitution pattern for a given bacterial target.
Quantitative Comparison of Hydrazone Isomer Activity
The most common and reliable metric for quantifying and comparing the in vitro antibacterial potency of compounds is the Minimum Inhibitory Concentration (MIC). The MIC is the lowest concentration of a drug that prevents the visible growth of a microorganism.[10] The table below synthesizes data from the literature to illustrate how isomeric differences translate into measurable variations in antibacterial activity.
| Compound / Isomer | Bacterial Strain | MIC (µg/mL) | Key Finding | Reference |
| Compound 3b (Z-isomer) | Staphylococcus aureus | 7.81 | The Z-isomer showed significant activity against Gram-positive bacteria. | [8] |
| Compound 3a (E-isomer) | Staphylococcus aureus | >1000 | The corresponding E-isomer was inactive against the same strain. | [8] |
| Compound 4a (E-isomer) | Mycobacterium tuberculosis H37Rv | 3.1-12.5 | An E-isomer with a nitrofuran system showed good tuberculostatic activity. | [8] |
| Hydrazone 5f | Escherichia coli | 2.5 (mg/mL) | A positional isomer with a hydroxyl group showed potent activity. | [9] |
| Hydrazone 5c | Bacillus subtilis | 2.5 (mg/mL) | A positional isomer with a bromo group was highly active against this strain. | [9] |
| s-Triazine Derivative 19 | Staphylococcus aureus | 6.25 | Showed two-fold higher activity than the reference drug ampicillin (12.5 µg/mL). | [3][11] |
| s-Triazine Derivative 19 | Escherichia coli | 12.5 | Showed two-fold higher activity than the reference drug ampicillin (25 µg/mL). | [3][11] |
Note: Data is synthesized from multiple sources for illustrative comparison. Direct comparison is most valid for isomers tested within the same study under identical conditions.
Experimental Protocols for a Self-Validating Comparison
To ensure that observed differences in activity are genuinely due to isomeric variations and not experimental artifacts, rigorous and standardized protocols are essential. The methodologies described below are grounded in the authoritative standards set by the Clinical and Laboratory Standards Institute (CLSI), the global leader in antimicrobial susceptibility testing guidelines.[12][13][14][15]
General Synthesis of Hydrazone Isomers
The synthesis of hydrazones is typically a straightforward condensation reaction. The choice of reactants and conditions can sometimes influence the resulting isomeric ratio.
Diagram: General Synthesis of Hydrazones
Caption: General workflow for synthesizing hydrazone isomers.[8][9][16]
Protocol: Broth Microdilution for MIC Determination
This method is the gold standard for determining the quantitative antimicrobial activity of compounds.[10][17] Its use of a 96-well plate format allows for the simultaneous testing of multiple compounds and concentrations.
1. Preparation of Materials & Reagents:
- Hydrazone Stock Solutions: Dissolve the synthesized hydrazone isomers in dimethyl sulfoxide (DMSO) to a high concentration (e.g., 10 mg/mL). Causality: DMSO is used as it can dissolve a wide range of poorly water-soluble organic compounds, but its final concentration in the assay should be kept low (typically ≤1%) to avoid toxicity to the bacteria.
- Bacterial Strains: Use standard reference strains (e.g., S. aureus ATCC 29213, E. coli ATCC 25922) for reproducibility.
- Growth Medium: Use Mueller-Hinton Broth (MHB) for most non-fastidious bacteria, as recommended by CLSI.[17]
- Equipment: Sterile 96-well microtiter plates, multichannel pipettes, spectrophotometer.
2. Preparation of Bacterial Inoculum:
- From a fresh agar plate (18-24 hours growth), pick several colonies and suspend them in sterile saline.
- Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). This step is critical for reproducibility.
- Dilute this adjusted suspension in MHB to achieve a final target inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.[10]
3. Assay Procedure (in 96-Well Plate):
- Add 100 µL of MHB to all wells.
- Add an additional 100 µL of the hydrazone stock solution (appropriately diluted from the DMSO stock) to the first column of wells. This creates the starting concentration.
- Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing, and repeating across the plate.[17] Discard 100 µL from the final column.
- Set up Controls:
- Growth Control: Wells with 100 µL MHB and 100 µL of the final bacterial inoculum (no compound). This validates that the bacteria can grow in the assay conditions.
- Sterility Control: Wells with 200 µL of MHB only (no bacteria, no compound). This validates the sterility of the medium.
- Positive Control: A serial dilution of a standard antibiotic (e.g., Gentamicin) to confirm the susceptibility of the test organism.[17]
- Inoculation: Add 100 µL of the final bacterial inoculum (prepared in Step 2) to all wells except the sterility control. The final volume in each well will be 200 µL.
- Incubation: Cover the plate and incubate at 35-37°C for 16-20 hours.
4. MIC Determination:
- After incubation, determine the MIC by visually inspecting the plates for turbidity. The MIC is the lowest concentration of the hydrazone isomer at which no visible bacterial growth is observed.[10] This can also be confirmed by reading the optical density at 600 nm with a microplate reader.
Diagram: Experimental Workflow for Antimicrobial Susceptibility Testing
Caption: Standard workflow for determining MIC and MBC of hydrazone isomers.
Protocol: Minimum Bactericidal Concentration (MBC) Determination
Following MIC determination, the MBC test distinguishes between bacteriostatic (inhibiting growth) and bactericidal (killing) activity.
-
Procedure: From the wells of the MIC plate that show no visible growth, take a small aliquot (e.g., 10 µL) and plate it onto a fresh, antibiotic-free agar medium.[10][17]
-
Incubation: Incubate the agar plates at 37°C for 24-48 hours.
-
Interpretation: The MBC is the lowest concentration that results in a 99.9% reduction in bacterial colonies compared to the initial inoculum count.[17]
Conclusion
The antibacterial activity of hydrazone derivatives is not solely dependent on their core structure but is profoundly influenced by the subtle yet critical differences between their isomers. Both geometric (E/Z) and positional isomerism can dictate the potency and spectrum of activity by altering the molecule's fit and interaction with bacterial targets. For researchers in drug development, a systematic and parallel evaluation of all accessible isomers is not merely an academic exercise but a crucial step in identifying the most promising therapeutic candidates. By employing standardized, self-validating protocols grounded in authoritative guidelines, scientists can generate reliable, comparative data, paving the way for the rational design of next-generation hydrazone-based antibacterial agents.
References
- 1. Hydrazide–hydrazones as potential antimicrobial agents: overview of the literature since 2010 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A review exploring biological activities of hydrazones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Updated Information on Antimicrobial Activity of Hydrazide–Hydrazones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. New Insights into Acylhydrazones E/Z Isomerization: An Experimental and Theoretical Approach | MDPI [mdpi.com]
- 7. Synthesis, Molecular Characterization, and Antimicrobial Evaluation of Hydrazones Derived from 2-Hydrazinobenzimidazole - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Differences in the Structure and Antimicrobial Activity of Hydrazones Derived from Methyl 4-Phenylpicolinimidate - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. benchchem.com [benchchem.com]
- 11. mdpi.com [mdpi.com]
- 12. Antimicrobial Susceptibility Testing | Area of Focus | CLSI [clsi.org]
- 13. goums.ac.ir [goums.ac.ir]
- 14. M100 | Performance Standards for Antimicrobial Susceptibility Testing [clsi.org]
- 15. darvashco.com [darvashco.com]
- 16. Green Synthesis and Antimicrobial Activities of Some Aromatic Hydrazones – Oriental Journal of Chemistry [orientjchem.org]
- 17. benchchem.com [benchchem.com]
A Researcher's Guide to the Validation of Antimicrobial Assays for Hydrazide Compounds
For researchers, scientists, and drug development professionals invested in the discovery of novel antimicrobial agents, the hydrazide scaffold represents a promising frontier. The inherent biological activity of hydrazide and its derivatives, particularly their celebrated role in antitubercular therapy, has spurred extensive investigation into their broader antimicrobial potential.[1] However, the journey from a promising compound to a validated therapeutic is paved with rigorous scientific scrutiny, beginning with the foundational antimicrobial assays.
This guide provides an in-depth comparison of common antimicrobial assay validation methods for hydrazide compounds. Moving beyond a simple recitation of protocols, this document delves into the causality behind experimental choices, emphasizing the principles of self-validating systems to ensure data integrity and reproducibility.
The Imperative of Assay Validation
The clinical and therapeutic relevance of antimicrobial susceptibility testing (AST) necessitates that these assays are performed under optimized and standardized conditions.[2][3][4] The Clinical and Laboratory Standards Institute (CLSI) provides a globally recognized framework for developing and interpreting AST methods, ensuring that results are both reliable and comparable across different laboratories.[5][6] For novel compounds like hydrazide derivatives, adherence to and validation of these standardized methods is paramount for generating trustworthy data that can guide further development.
Comparative Analysis of Key Antimicrobial Assays
The two most widely employed methods for quantitative evaluation of antimicrobial efficacy are broth dilution and agar disk diffusion. The choice between these methods often depends on the specific research question, the physicochemical properties of the hydrazide compound, and the desired throughput.
| Assay Method | Principle | Key Endpoint | Advantages | Disadvantages |
| Broth Microdilution | Serial dilution of the compound in a liquid growth medium inoculated with the test microorganism. | Minimum Inhibitory Concentration (MIC) | Quantitative, high-throughput, requires small sample volumes, allows for determination of Minimum Bactericidal Concentration (MBC).[7][8] | Can be influenced by compound solubility and stability in broth; requires specialized equipment for high-throughput screening. |
| Agar Disk Diffusion | A paper disk impregnated with the test compound is placed on an agar plate inoculated with the test microorganism. The compound diffuses into the agar, creating a concentration gradient. | Zone of Inhibition (ZOI) Diameter | Simple, cost-effective, visually intuitive, useful for screening large numbers of compounds.[9][10] | Qualitative or semi-quantitative; results can be affected by compound diffusion rates, agar depth, and inoculum density. |
Broth Microdilution: The Gold Standard for MIC Determination
The broth microdilution method is the preferred technique for determining the Minimum Inhibitory Concentration (MIC) of a compound, which is the lowest concentration that prevents visible growth of a microorganism.[11] This quantitative measure is crucial for understanding a compound's potency and for preclinical development.
-
Preparation of Materials:
-
Test Hydrazide Compound: Prepare a stock solution in a suitable solvent (e.g., Dimethyl Sulfoxide - DMSO).
-
Microorganism: Prepare a standardized inoculum of the test microorganism adjusted to a 0.5 McFarland standard, which is then diluted to a final concentration of approximately 5 x 10^5 CFU/mL in the wells.[11]
-
Growth Medium: Use cation-adjusted Mueller-Hinton Broth (CAMHB) for most bacteria, or other appropriate media for fastidious organisms, as recommended by CLSI guidelines.
-
96-Well Microtiter Plates: Sterile, clear, flat-bottom plates are essential.
-
-
Assay Procedure:
-
Add 100 µL of sterile broth to all wells of the microtiter plate.
-
Add 100 µL of the hydrazide stock solution to the first well of a row.
-
Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the row. Discard the final 100 µL from the last well to ensure equal volumes.[11]
-
Inoculate each well (except the sterility control) with 10 µL of the prepared microbial suspension.[11]
-
Controls are Critical:
-
Growth Control: Broth + Inoculum + Solvent (to ensure the solvent does not inhibit growth).
-
Sterility Control: Broth only (to check for contamination).
-
Positive Control: Broth + Inoculum + Standard Antibiotic (e.g., Gentamicin, Ciprofloxacin) to validate the susceptibility of the test organism.[11][12]
-
-
-
Incubation and Reading:
-
Incubate the plates at the appropriate temperature and duration for the test organism (typically 35-37°C for 18-24 hours for bacteria).
-
The MIC is determined as the lowest concentration of the hydrazide compound at which there is no visible growth.
-
Caption: Workflow for the Broth Microdilution Assay.
Agar Disk Diffusion: A Robust Screening Tool
The agar disk diffusion method is a widely used technique for preliminary screening of antimicrobial activity.[13] It provides a qualitative assessment of a compound's efficacy and is particularly useful for testing a large number of derivatives in a short period.
-
Preparation of Materials:
-
Test Hydrazide Compound: Dissolve the compound in a suitable solvent to a known concentration.
-
Sterile Paper Disks: Typically 6 mm in diameter.
-
Microorganism: Prepare an inoculum adjusted to a 0.5 McFarland standard and swab it evenly across the surface of a Mueller-Hinton Agar (MHA) plate.
-
Agar Plates: Use MHA for most non-fastidious bacteria.
-
-
Assay Procedure:
-
Aseptically apply a known volume of the hydrazide solution to the sterile paper disks. Allow the solvent to evaporate completely.
-
Place the impregnated disks onto the surface of the inoculated agar plates.
-
Essential Controls:
-
-
Incubation and Measurement:
-
Invert the plates and incubate at 35-37°C for 18-24 hours.
-
Measure the diameter of the zone of complete inhibition around each disk in millimeters (mm).
-
Validation Parameters: Ensuring Data You Can Trust
A robustly validated assay is a self-validating system. This means incorporating controls and checks at every stage to ensure the accuracy and reliability of the data. Key validation parameters include:
-
Selectivity and Specificity: The assay should be able to detect the antimicrobial activity of the hydrazide compound without interference from the solvent or other components of the test system. This is addressed by including a solvent-only control.
-
Accuracy: The extent to which the measured value agrees with a known reference value. This can be assessed by testing a reference compound with a known MIC or zone of inhibition.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings. This is evaluated through intra-assay and inter-assay variability studies.
-
Linearity and Range: For quantitative assays like broth microdilution, it's important to establish the range of concentrations over which the assay is accurate and precise.
-
Robustness: The capacity of the assay to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage.
Interpreting the Data: From MIC to Mechanism of Action
The MIC value is a critical piece of data, but it is just the starting point. For instance, a low MIC value indicates high potency.[14] Further experiments, such as determining the Minimum Bactericidal Concentration (MBC), can help to distinguish between bacteriostatic (inhibiting growth) and bactericidal (killing) activity.
The chemical structure of hydrazide derivatives can significantly influence their antimicrobial activity. For example, the presence of certain functional groups can enhance the lipophilicity of the compound, potentially leading to better penetration of the microbial cell membrane.[15] Some hydrazide-hydrazones have shown potent inhibitory activity against essential bacterial enzymes like DNA gyrase.[14][15]
Experimental Data for Hydrazide Compounds
The following table summarizes representative antimicrobial activity data for various hydrazide derivatives from published literature. This data illustrates the range of potencies observed and the importance of testing against a panel of both Gram-positive and Gram-negative bacteria.
| Hydrazide Derivative | Test Organism | Assay Method | Result (MIC in µg/mL or Zone of Inhibition in mm) | Reference Compound |
| Lactic Acid Hydrazide-Hydrazone | S. aureus | Broth Microdilution | MIC: 64-128 | Gentamicin |
| Nicotinic Acid Hydrazide-Hydrazone | E. coli | Broth Microdilution | MIC: 12.5 | Ampicillin |
| Isonicotinic Acid Hydrazide-Hydrazone | S. aureus | Broth Microdilution | MIC: 3.91 | Nitrofurantoin |
| 2,4-dihydroxybenzoic acid hydrazide-hydrazone | S. aureus ATCC 43300 (MRSA) | Broth Microdilution | MIC: 3.91 | - |
| N'-(4-fluorobenzylidene)benzohydrazide | S. aureus | Disk Diffusion | ZOI: Satisfactory | Ciprofloxacin |
| Thiazole derivative with hydrazide-hydrazone moiety | M. tuberculosis H37Rv | - | MIC: <3 µM | Isoniazid |
Note: This table is a compilation of data from multiple sources and is intended for illustrative purposes. For detailed experimental conditions and specific compound structures, please refer to the cited literature.[14][15][16][17]
Conclusion
The validation of antimicrobial assays for hydrazide compounds is a critical step in the drug discovery and development pipeline. By employing standardized methods, such as those outlined by the CLSI, and incorporating rigorous validation parameters, researchers can generate high-quality, reproducible data. A thorough understanding of the principles behind different assay methods, coupled with careful experimental design and execution, will ultimately pave the way for the successful development of new and effective antimicrobial agents based on the versatile hydrazide scaffold.
References
- 1. Hydrazide–hydrazones as potential antimicrobial agents: overview of the literature since 2010 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. iacld.com [iacld.com]
- 3. goums.ac.ir [goums.ac.ir]
- 4. darvashco.com [darvashco.com]
- 5. Antimicrobial Susceptibility Testing | Area of Focus | CLSI [clsi.org]
- 6. M100 | Performance Standards for Antimicrobial Susceptibility Testing [clsi.org]
- 7. mdpi.com [mdpi.com]
- 8. Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. psecommunity.org [psecommunity.org]
- 13. mdpi.com [mdpi.com]
- 14. Updated Information on Antimicrobial Activity of Hydrazide–Hydrazones - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 17. Design, Synthesis, and In Vitro and In Vivo Bioactivity Studies of Hydrazide–Hydrazones of 2,4-Dihydroxybenzoic Acid - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Cytotoxicity of Metal Complexes of Hydrazones in Anticancer Research
In the relentless pursuit of novel and more effective anticancer therapeutics, the field of medicinal inorganic chemistry has identified hydrazone metal complexes as a particularly promising class of compounds. Their synthetic versatility, diverse coordination chemistry, and potent biological activities have positioned them at the forefront of preclinical cancer research. This guide provides a comprehensive comparison of the cytotoxic properties of various metal complexes of hydrazones, offering insights into their structure-activity relationships, mechanisms of action, and the experimental methodologies used for their evaluation. It is intended for researchers, scientists, and drug development professionals seeking to navigate this complex and rapidly evolving area of study.
Introduction: The Promise of Hydrazone Metal Complexes
Hydrazones, characterized by the >C=N-NH-C(=O)- functional group, are a class of Schiff bases that have garnered significant attention due to their wide spectrum of pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer activities.[1] The true therapeutic potential of hydrazones is often unlocked upon chelation to a metal center. This coordination can enhance their cytotoxic efficacy through several mechanisms:
-
Increased Lipophilicity: Complexation can increase the lipophilicity of the ligand, facilitating its transport across the cell membrane.
-
Redox Activity: The coordinated metal ion can participate in redox cycling, leading to the generation of cytotoxic reactive oxygen species (ROS).[2]
-
Target Interaction: The geometry and electronic properties of the metal complex can be fine-tuned to promote specific interactions with biological targets such as DNA, enzymes, and other proteins.[3]
This guide will delve into a comparative analysis of the cytotoxicity of hydrazone complexes, with a particular focus on transition metals, and provide the necessary experimental context for their evaluation.
Comparative Cytotoxicity: A Metal-by-Metal Analysis
The choice of the central metal ion is a critical determinant of the cytotoxic activity of a hydrazone complex. While a broad range of metals have been investigated, this section will focus on the most commonly studied and promising candidates.
Copper(II) Complexes: The Frontrunners
Consistently, copper(II) complexes of hydrazones have demonstrated superior cytotoxic activity against a multitude of cancer cell lines when compared to other first-row transition metals like cobalt(II), nickel(II), and zinc(II).[4][5] This heightened efficacy is often attributed to the inherent redox activity of the Cu(II)/Cu(I) couple, which can catalyze the production of ROS, leading to oxidative stress and subsequent apoptosis.[2]
Several studies have highlighted the potent anticancer activity of copper(II)-hydrazone complexes. For instance, complexes with tridentate hydrazone ligands have shown high cytotoxicity in HeLa, A549, and MDA-MB-231 cancer cell lines, with IC50 values in the low micromolar range (0.5 to 3.2 µM).[4][6] The mechanism of action for these complexes often involves the induction of apoptosis through caspase-3 dependent pathways, chromatin condensation, and nuclear fragmentation.[4][6] Furthermore, the introduction of co-ligands, such as pyridine or imidazole, can further enhance the cytotoxicity of copper(II) hydrazone complexes.[4][6]
Other Transition Metal Complexes: A Spectrum of Activity
While copper complexes often take the lead, other transition metals also form hydrazone complexes with significant, albeit sometimes more modest, cytotoxic profiles.
-
Cobalt(II) and Nickel(II) Complexes: These complexes generally exhibit lower cytotoxicity than their copper counterparts.[7] However, chelation still often results in enhanced activity compared to the free hydrazone ligand.[4] Their mechanism of action can also involve apoptosis induction.
-
Zinc(II) Complexes: Due to its redox inactivity, zinc(II) complexes typically show lower cytotoxicity compared to redox-active metals like copper and manganese.[2][8] However, they can still interfere with cellular processes and induce cell death.
-
Iron(II)/(III) Complexes: The redox activity of iron makes its hydrazone complexes interesting candidates for anticancer agents. Their cytotoxicity is often linked to the generation of ROS via Fenton and Haber-Weiss reactions.
-
Ruthenium(II)/(III), Titanium(IV), and Vanadium(V) Complexes: These heavier transition metal and early transition metal complexes represent a distinct class of anticancer agents.[9][10] Ruthenium complexes, in particular, have shown promise with some exhibiting strong radical-scavenging activity and potent anti-proliferative effects against HeLa and MCF-7 cancer cells.[4][6] Titanium (IV) and vanadium (V) complexes are also known to be highly potent anticancer agents, though their synthesis can be challenged by hydrolytic instability.[9]
Structure-Activity Relationships: Designing for Potency
The cytotoxic efficacy of a hydrazone metal complex is not solely dependent on the metal ion but is also intricately linked to the structure of the hydrazone ligand. Key structural features that influence activity include:
-
The Aldehyde/Ketone Moiety: The steric and electronic properties of the aldehyde or ketone precursor from which the hydrazone is derived can significantly impact cytotoxicity. Aromatic and heterocyclic aldehydes/ketones are common starting materials.
-
The Hydrazide Moiety: Variations in the acyl group of the hydrazide can modulate the lipophilicity and coordination properties of the ligand.
-
Substituents: The presence of electron-withdrawing or electron-donating groups on the aromatic rings of the hydrazone ligand can fine-tune the electronic properties of the complex and its biological activity. For example, halogen substituents have been shown to enhance cytotoxicity.[3]
-
Co-ligands: The introduction of additional ligands into the coordination sphere of the metal can influence the overall geometry, stability, and biological activity of the complex.[4][6]
Experimental Evaluation of Cytotoxicity
A thorough and standardized experimental approach is crucial for the accurate comparison of the cytotoxic effects of different hydrazone metal complexes. The following section outlines a typical workflow and provides a detailed protocol for the widely used MTT assay.
Experimental Workflow
A logical progression of experiments is necessary to move from initial screening to a deeper mechanistic understanding of a compound's cytotoxic effects.
Caption: A typical experimental workflow for evaluating the anticancer potential of hydrazone metal complexes.
Detailed Protocol: MTT Assay for Cytotoxicity Assessment
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method widely used to assess cell viability and proliferation.[9][10][11] It is based on the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by metabolically active cells.[10] The amount of formazan produced is proportional to the number of viable cells.
Materials:
-
Cancer cell line of interest (e.g., A549, HeLa, MCF-7)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)
-
Hydrazone metal complexes dissolved in a suitable solvent (e.g., DMSO)
-
Phosphate-buffered saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., isopropanol, DMSO)[10]
-
96-well microplates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate at 37°C in a humidified 5% CO2 atmosphere for 24 hours to allow for cell attachment.[12]
-
-
Compound Treatment:
-
Prepare serial dilutions of the hydrazone metal complexes in complete medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations.
-
Include a vehicle control (medium with the same concentration of DMSO used to dissolve the compounds) and a blank control (medium only).
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
Formazan Solubilization:
-
Absorbance Measurement:
-
Measure the absorbance of each well at a wavelength of 550-570 nm using a microplate reader.[10]
-
-
Data Analysis:
-
Subtract the absorbance of the blank control from all other readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the compound concentration and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
-
Proposed Mechanism of Action: ROS-Mediated Apoptosis
A common mechanism of action for cytotoxic hydrazone metal complexes, particularly those containing redox-active metals like copper, is the induction of apoptosis through the generation of reactive oxygen species (ROS).
Caption: A simplified proposed mechanism of ROS-mediated apoptosis induced by hydrazone metal complexes.
The intracellular accumulation of the metal complex can lead to the catalytic generation of ROS, such as superoxide anions and hydroxyl radicals. This surge in ROS can overwhelm the cell's antioxidant defenses, leading to oxidative damage to vital cellular components, including lipids, proteins, and DNA. A key target of ROS is the mitochondria, where oxidative stress can trigger the opening of the mitochondrial permeability transition pore, leading to a loss of mitochondrial membrane potential and the release of pro-apoptotic factors like cytochrome c into the cytoplasm.[7] Cytochrome c then initiates a caspase cascade, ultimately leading to the execution of apoptosis.[7]
Comparative Cytotoxicity Data
The following table summarizes the IC50 values of representative hydrazone metal complexes against various cancer cell lines, providing a quantitative basis for comparison.
| Complex | Metal Ion | Cancer Cell Line | IC50 (µM) | Reference |
| [Cu(L)Cl] | Cu(II) | MDA-MB-231 | 3.4-6.6 | [3][4][6] |
| [Cu(L)2] | Cu(II) | HeLa, A549, K562 | 0.5-3.2 | [4][6] |
| [CuCl2(L)] | Cu(II) | HepG2 | 1.25 ± 0.01 | [2][8] |
| [MnCl2(L)] | Mn(II) | HepG2 | 20 ± 1 | [2][8] |
| [ZnCl2(L)] | Zn(II) | HepG2 | Low cytotoxicity | [2][8] |
| Copper Complex | Cu(II) | A549 | 2.14 | [5][13] |
| Cobalt Complex | Co(II) | A549 | >50 | [5][13] |
| Iron Complex | Fe(II) | A549 | 24.56 | [5][13] |
| Ruthenium Complex | Ru(II) | HeLa, MCF-7 | low micromolar | [4][6] |
Note: 'L' represents various hydrazone ligands. The specific ligand structure varies between the cited studies.
Conclusion and Future Directions
Hydrazone metal complexes represent a versatile and potent class of potential anticancer agents. Comparative studies consistently highlight the superior cytotoxicity of copper(II) complexes, often linked to their ability to generate ROS and induce apoptosis. However, the field is rich with opportunities for further exploration, including the investigation of other transition metals, the design of novel hydrazone ligands with improved selectivity, and the elucidation of their detailed mechanisms of action. The continued application of rigorous experimental methodologies, as outlined in this guide, will be paramount in advancing these promising compounds from the laboratory to the clinic.
References
- 1. researchgate.net [researchgate.net]
- 2. Structurally related hydrazone-based metal complexes with different antitumor activities variably induce apoptotic cell death - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 3. Hydrazones, hydrazones-based coinage metal complexes, and their biological applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | A review of hydrazide-hydrazone metal complexes’ antitumor potential [frontiersin.org]
- 5. Synthesis of Novel Cu(II), Co(II), Fe(II), and Ni(II) Hydrazone Metal Complexes as Potent Anticancer Agents: Spectroscopic, DFT, Molecular Docking, and MD Simulation Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. frontiersin.org [frontiersin.org]
- 7. Synthesis and biological evaluation of heterocyclic hydrazone transition metal complexes as potential anticancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. Structurally related hydrazone-based metal complexes with different antitumor activities variably induce apoptotic cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Anticancer metal complexes: synthesis and cytotoxicity evaluation by the MTT assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Video: Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay [jove.com]
- 13. pubs.acs.org [pubs.acs.org]
Bridging the Divide: A Comparative Guide to the In Vitro and In Vivo Efficacy of Hydrazone-Based Drugs
Introduction
Hydrazones, characterized by the azomethine group (–NHN=CH–), are a versatile and highly valued class of compounds in medicinal chemistry.[1][2] Their broad spectrum of biological activities—including anticancer, antimicrobial, anti-inflammatory, and anticonvulsant properties—stems from their unique structural flexibility and ability to interact with a wide range of biological targets.[2][3][4] Particularly in oncology, hydrazone derivatives are being extensively investigated as potent anticancer agents, capable of inhibiting cell proliferation, arresting the cell cycle, and inducing apoptosis.[1][5]
The journey from a promising compound in a flask to a clinically effective drug is a rigorous process, fundamentally reliant on two distinct stages of efficacy testing: in vitro and in vivo. In vitro studies, conducted in a controlled laboratory environment on cell lines, provide the first glimpse of a drug's potential. In vivo studies, conducted in living organisms, offer a more complex and realistic assessment of a drug's therapeutic efficacy and safety.
This guide provides an in-depth comparison of the in vitro and in vivo efficacy of hydrazone-based drugs. We will explore the experimental methodologies unique to each domain, analyze the frequent disparities between their outcomes, and elucidate the critical factors that govern the translation from benchtop potential to whole-organism effectiveness. This objective analysis is designed for researchers, scientists, and drug development professionals to navigate the complexities of hydrazone-based drug discovery.
Part 1: The In Vitro Landscape: High-Throughput Screening and Initial Validation
In vitro testing serves as the foundational pillar of drug discovery. It is a cost-effective and rapid method to screen large libraries of compounds to identify "hits" with desired biological activity. For hydrazone-based anticancer agents, these studies primarily aim to quantify their direct cytotoxic or cytostatic effects on cancer cells.
Common In Vitro Assays for Hydrazone Efficacy
The most common initial assay is the assessment of cytotoxicity, which measures the concentration of a compound required to inhibit cancer cell growth by 50% (IC50). The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely adopted colorimetric method for this purpose.[1][6][7] It measures the metabolic activity of cells, which is an indicator of their viability and proliferation.[1] Other assays may investigate specific mechanisms, such as apoptosis induction (e.g., Annexin V/PI staining) or cell cycle arrest (e.g., flow cytometry).[1]
Interpreting In Vitro Data
The primary output of these assays, the IC50 value, is a potent indicator of a compound's intrinsic activity against a specific cell line. A low micromolar or even nanomolar IC50 value suggests a promising candidate.[2] However, it is crucial to assess selectivity by comparing the IC50 values in cancer cell lines versus normal, healthy cell lines to ensure the compound preferentially targets malignant cells.[6][8]
Data Presentation: In Vitro Cytotoxicity of Hydrazone Derivatives
The following table summarizes the IC50 values for several hydrazone derivatives against various human cancer cell lines, demonstrating the potent anticancer activity observed in laboratory settings.
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Hydrazone 3a | Chondrosarcoma (SW1353) | 9.45 ± 2.14 | [7] |
| Cisplatin (Reference) | Chondrosarcoma (SW1353) | 11.9 ± 0.95 | [7] |
| N-Acyl Hydrazone 7d | Breast (MCF-7) | 7.52 ± 0.32 | [6] |
| N-Acyl Hydrazone 7d | Prostate (PC-3) | 10.19 ± 0.52 | [6] |
| ITH-6 | Colorectal (HT-29) | 0.44 | [9] |
| ITH-6 | Colorectal (KM 12) | 0.41 ± 0.19 | [9] |
| Hydrazone GH11 | Colon (HTC116, HT-29, LoVo) | ~0.5 | [10] |
| Hydrazide-Hydrazone 21 | Glioblastoma (LN-229) | 0.77 | [8][11][12] |
Experimental Workflow: In Vitro Cytotoxicity Screening
The logical flow of initial in vitro screening is designed to efficiently identify and characterize promising compounds.
References
- 1. benchchem.com [benchchem.com]
- 2. A review exploring biological activities of hydrazones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Therapeutic Potential of Hydrazones as Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Hydrazone Derivative: Significance and symbolism [wisdomlib.org]
- 5. Synthesis, Characterization and Anti-Cancer Activity of Hydrazide Derivatives Incorporating a Quinoline Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Novel N-Acyl Hydrazone Compounds as Promising Anticancer Agents: Synthesis and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. nchr.elsevierpure.com [nchr.elsevierpure.com]
- 8. Design, Synthesis, and In Vitro and In Vivo Bioactivity Studies of Hydrazide–Hydrazones of 2,4-Dihydroxybenzoic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Anticancer effect of Indanone-based thiazolyl hydrazone derivative on p53 mutant colorectal cancer cell lines: An in vitro and in vivo study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. New Hydrazone Derivatives Based on Pyrazolopyridothiazine Core as Cytotoxic Agents to Colon Cancers: Design, Synthesis, Biological Evaluation, and Molecular Modeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Design, Synthesis, and In Vitro and In Vivo Bioactivity Studies of Hydrazide-Hydrazones of 2,4-Dihydroxybenzoic Acid - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Assessing the Purity of Synthesized 2-Hydroxy-2-phenylacetohydrazide
This guide provides a comprehensive comparison of analytical methodologies for assessing the purity of synthesized 2-Hydroxy-2-phenylacetohydrazide. It is designed for researchers, scientists, and drug development professionals, offering not just protocols, but the underlying scientific rationale to empower informed decision-making in the laboratory. We will explore a multi-tiered approach, from rapid qualitative checks to rigorous quantitative analyses, ensuring a self-validating system for purity determination.
Understanding the Synthetic Landscape and Potential Impurities
This compound is typically synthesized via the hydrazinolysis of an ester of mandelic acid, such as methyl or ethyl mandelate, with hydrazine hydrate.
-
Reaction: Mandelic acid ester + Hydrazine hydrate → this compound + Alcohol
This seemingly straightforward reaction can yield several impurities that must be monitored:
-
Unreacted Starting Materials: Residual mandelic acid ester and hydrazine hydrate.
-
Byproducts of Side Reactions: Self-condensation products or products from the degradation of starting materials or the final compound.
-
Solvent Residues: Trace amounts of the reaction solvent (e.g., ethanol).
A robust purity assessment strategy must be capable of separating and identifying these potential contaminants from the desired product.
Tier 1: Rapid Qualitative Assessment - Thin-Layer Chromatography (TLC)
Thin-Layer Chromatography (TLC) is an indispensable tool for the rapid, qualitative monitoring of reaction progress and for obtaining a preliminary assessment of purity.[2] Its principle lies in the differential partitioning of components of a mixture between a stationary phase (typically silica gel on a plate) and a mobile phase (a solvent system).[3]
Causality Behind Experimental Choices:
The choice of the mobile phase is critical. For this compound, which possesses both polar (hydroxyl, hydrazide) and non-polar (phenyl) functionalities, a solvent system of intermediate polarity is required. A common starting point is a mixture of a non-polar solvent like n-hexane and a more polar solvent like ethyl acetate.[4] The ratio is optimized to achieve a retention factor (Rf) for the product of approximately 0.3-0.5, which allows for clear separation from more polar and less polar impurities.
Experimental Protocol: TLC Analysis
-
Plate Preparation: Use a silica gel 60 F254 TLC plate.
-
Sample Preparation: Dissolve a small amount of the crude and purified product in a suitable solvent (e.g., methanol or ethyl acetate). Prepare a dilute solution of the starting materials for comparison.
-
Spotting: Using a capillary tube, spot the starting material, crude product, and purified product on the baseline of the TLC plate. A co-spot of the crude product and starting material can also be beneficial for direct comparison.[2]
-
Development: Place the plate in a developing chamber containing the mobile phase (e.g., n-hexane:ethyl acetate, 1:1 v/v).[4] Ensure the solvent level is below the baseline. Allow the solvent to ascend the plate via capillary action.
-
Visualization: Remove the plate and mark the solvent front. Visualize the spots under UV light (254 nm). Further visualization can be achieved by staining, for example, with an iodine chamber or a potassium permanganate dip.
-
Analysis: A pure compound should ideally show a single spot. The presence of multiple spots in the crude product lane indicates impurities. The Rf value for each spot can be calculated as the distance traveled by the spot divided by the distance traveled by the solvent front.
Tier 2: Quantitative Purity Determination - High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is the gold standard for the quantitative assessment of purity in the pharmaceutical industry.[1][5] It offers high resolution, sensitivity, and reproducibility. For aromatic hydrazides, a reversed-phase HPLC (RP-HPLC) method is typically employed.
Causality Behind Experimental Choices:
In RP-HPLC, the stationary phase (e.g., C18) is non-polar, and the mobile phase is polar. This setup is ideal for separating compounds with moderate polarity like this compound. A gradient elution, where the composition of the mobile phase is changed over time, is often preferred to a simple isocratic elution. A gradient starting with a more polar mobile phase and gradually increasing the proportion of a less polar organic solvent (like acetonitrile or methanol) allows for the effective elution of a wider range of impurities with varying polarities. UV detection is suitable as the phenyl ring in the molecule is a chromophore.
Experimental Protocol: RP-HPLC Analysis
-
Instrumentation: A standard HPLC system with a UV detector, a C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size), and an autosampler.
-
Mobile Phase Preparation:
-
Mobile Phase A: Water (HPLC grade).
-
Mobile Phase B: Acetonitrile (HPLC grade).
-
-
Sample Preparation: Accurately weigh and dissolve the synthesized this compound in the mobile phase to a known concentration (e.g., 1 mg/mL). Filter the solution through a 0.45 µm syringe filter.
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm (or the absorbance maximum of the compound).
-
Gradient Program: A linear gradient from 5% to 95% Mobile Phase B over 20-30 minutes can be a good starting point for method development.[5]
-
-
Data Analysis: The purity of the sample is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
-
% Purity = (Area of Main Peak / Total Area of All Peaks) x 100
-
Tier 3: Structural Confirmation and Impurity Identification
While chromatographic techniques can establish the presence and quantity of impurities, spectroscopic methods are essential for confirming the structure of the desired product and identifying unknown impurities.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for elucidating the molecular structure of an organic compound.[6] Both ¹H and ¹³C NMR should be employed.
Expected ¹H NMR Spectral Data (in DMSO-d₆):
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~9.2 | Singlet (broad) | 1H | -NH- (amide) |
| ~7.2-7.4 | Multiplet | 5H | Aromatic protons |
| ~5.8 | Singlet (broad) | 1H | -OH |
| ~4.8 | Singlet | 1H | -CH- |
| ~4.3 | Singlet (broad) | 2H | -NH₂ (hydrazide) |
Note: Chemical shifts are approximate and can vary based on solvent and concentration.
Expected ¹³C NMR Spectral Data (in DMSO-d₆):
| Chemical Shift (δ, ppm) | Assignment |
| ~173 | C=O (amide) |
| ~141 | Aromatic C (quaternary) |
| ~128 | Aromatic CH |
| ~127 | Aromatic CH |
| ~126 | Aromatic CH |
| ~73 | -CH(OH)- |
Note: These are predicted values. Experimental data should be compared to these predictions.[7]
Trustworthiness through Self-Validation: The integration of the proton signals in the ¹H NMR spectrum should correspond to the number of protons in the proposed structure. The number of signals in the ¹³C NMR spectrum should match the number of unique carbon atoms. Any additional, unassignable peaks are indicative of impurities.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound.[8] For this compound (C₈H₁₀N₂O₂), the expected molecular weight is approximately 166.18 g/mol .[9]
Expected Mass Spectrum Data (Electron Ionization - EI):
-
Molecular Ion Peak ([M]⁺): m/z ≈ 166
-
Key Fragment Ions:
-
m/z ≈ 148 (loss of H₂O)
-
m/z ≈ 107 (loss of CONHNH₂)
-
m/z ≈ 79
-
m/z ≈ 77 (phenyl cation)
-
The presence of the correct molecular ion peak is strong evidence for the formation of the desired product.[9]
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule.[6]
Expected IR Absorption Bands:
| Wavenumber (cm⁻¹) | Functional Group |
| 3200-3400 | O-H and N-H stretching |
| ~3030 | Aromatic C-H stretching |
| ~1650 | C=O stretching (amide) |
| ~1600, ~1490, ~1450 | C=C stretching (aromatic) |
| ~1060 | C-O stretching |
The presence of these characteristic bands provides further confirmation of the compound's identity.
Comparative Summary of Purity Assessment Methods
| Method | Information Provided | Advantages | Disadvantages |
| TLC | Qualitative purity, reaction monitoring | Rapid, inexpensive, simple to perform[2] | Not quantitative, lower resolution |
| HPLC | Quantitative purity | High resolution, high sensitivity, quantitative, reproducible[5] | Higher cost, requires specialized equipment and expertise |
| NMR | Structural confirmation, identification of impurities | Unambiguous structure elucidation, quantitative (qNMR) | High cost, requires specialized equipment, lower sensitivity than MS |
| MS | Molecular weight, structural fragmentation | High sensitivity, provides molecular weight information | Can be difficult to quantify without standards, may not identify isomers |
| IR | Functional group identification | Rapid, non-destructive | Provides limited structural information, not suitable for quantification |
Workflow for Purity Assessment
A logical and efficient workflow is crucial for a thorough purity assessment.
Caption: A multi-tiered workflow for the purification and purity assessment of synthesized compounds.
Conclusion
The assessment of purity for a synthesized compound like this compound is a multi-faceted process that relies on the synergistic use of various analytical techniques. No single method provides a complete picture; rather, the combination of chromatographic separation and spectroscopic identification creates a self-validating system that ensures the final product meets the high standards required for research and development. By understanding the principles and practical applications of TLC, HPLC, NMR, MS, and IR, scientists can confidently characterize their synthesized materials, ensuring the integrity and reliability of their subsequent studies.
References
- 1. benchchem.com [benchchem.com]
- 2. Thin-layer chromatography - Wikipedia [en.wikipedia.org]
- 3. Khan Academy [khanacademy.org]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. N′-(Furan-2-ylmethylene)-2-hydroxybenzohydrazide and its metal complexes: synthesis, spectroscopic investigations, DFT calculations and cytotoxicity profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound | C8H10N2O2 | CID 73126 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Spectroscopic Guide to the Keto-Enol Tautomerism of Hydrazides for Researchers and Drug Development Professionals
In the landscape of medicinal chemistry and drug development, hydrazides represent a class of compounds with remarkable biological versatility.[1] A pivotal, yet often subtle, aspect of their chemical persona is the phenomenon of keto-enol tautomerism. This dynamic equilibrium, involving the migration of a proton to form two distinct structural isomers, profoundly influences the physicochemical properties of hydrazide-based molecules, including their solubility, polarity, and critically, their binding affinity to biological targets. A comprehensive understanding and the ability to characterize this tautomeric balance are therefore indispensable for rational drug design and development.
This guide provides an in-depth, objective comparison of the keto and enol forms of hydrazides, supported by experimental data from various spectroscopic techniques. We will delve into the causality behind experimental choices and present self-validating protocols to ensure scientific integrity.
The Dynamic Equilibrium: Keto vs. Enol
Hydrazides, defined by the -C(=O)NHNH- functional group, can exist in a state of equilibrium between the keto (amide) form and the enol (iminol) form. The keto form contains a carbonyl group, while the enol form possesses a carbon-carbon double bond and a hydroxyl group. While the keto tautomer is frequently predominant, particularly in the solid state, the enol form can be significantly populated in solution, with the equilibrium position being highly sensitive to the molecular structure and the surrounding environment, such as the solvent.[2]
Caption: Keto-enol tautomeric equilibrium in hydrazides.
Spectroscopic Fingerprints: Distinguishing Tautomers
The structural differences between the keto and enol forms give rise to distinct spectroscopic signatures. A multi-technique approach, employing Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy, as well as Mass Spectrometry (MS), is essential for a thorough characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for elucidating the tautomeric equilibrium in solution, as the chemical shifts of ¹H and ¹³C nuclei are exquisitely sensitive to their local electronic environment.
Causality of Spectral Differences:
-
¹H NMR: The keto form is characterized by the presence of an N-H proton, typically observed as a singlet. In contrast, the enol form exhibits a distinct O-H proton signal, often appearing as a broad singlet at a downfield chemical shift due to hydrogen bonding.
-
¹³C NMR: The carbonyl carbon of the keto form resonates at a significantly different chemical shift compared to the sp²-hybridized carbon of the C=C double bond in the enol form. Specifically, the ketonic carbon signal appears further downfield. For instance, studies have shown the ketonic carbon at approximately δ 204.5 ppm and the enolic carbon around δ 155.5 ppm.[2]
Comparative ¹H and ¹³C NMR Data:
| Tautomer | Characteristic ¹H Signal | Approximate Chemical Shift (ppm) | Characteristic ¹³C Signal | Approximate Chemical Shift (ppm) |
| Keto | N-H | 8.0 - 12.0 | C=O | 160 - 180 |
| Enol | O-H | 10.0 - 15.0 | C-OH | 150 - 170 |
Experimental Protocol: ¹H NMR Analysis of Tautomeric Equilibrium
This protocol outlines the steps for the quantitative analysis of the keto-enol equilibrium of a hydrazide in solution.
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the hydrazide sample.
-
Dissolve the sample in 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean NMR tube. The choice of solvent is critical as it can influence the position of the equilibrium.[2]
-
-
Instrument Setup:
-
Use a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Lock the spectrometer to the deuterium signal of the solvent and shim the magnetic field to achieve optimal resolution.
-
-
Data Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Ensure a sufficient relaxation delay (e.g., 5 times the longest T₁) to allow for complete relaxation of all protons, which is crucial for accurate integration.
-
-
Data Processing and Analysis:
-
Apply Fourier transformation, phase correction, and baseline correction to the acquired FID.
-
Integrate the characteristic signals corresponding to the keto and enol forms. For example, integrate the N-H proton signal for the keto form and the O-H proton signal for the enol form.
-
The percentage of each tautomer can be calculated from the ratio of the integral values. The equilibrium constant (KT = [enol]/[keto]) can then be determined.
-
Caption: Experimental workflow for NMR analysis of hydrazide tautomerism.
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and effective technique for identifying the key functional groups present in both tautomers, particularly in the solid state.
Causality of Spectral Differences:
-
Keto Form: The most prominent feature is the strong absorption band corresponding to the C=O stretching vibration.
-
Enol Form: This tautomer is characterized by the appearance of a broad O-H stretching band and a C=C stretching vibration. The absence or significant reduction in the intensity of the C=O band is a key indicator of the enol form.
Comparative IR Absorption Data:
| Tautomer | Characteristic Vibration | Approximate Wavenumber (cm⁻¹) |
| Keto | C=O stretch | 1630 - 1700[3] |
| N-H stretch | 3100 - 3300 | |
| Enol | O-H stretch (broad) | 3200 - 3600[3] |
| C=C stretch | 1600 - 1650 | |
| C-O stretch | 1200 - 1300 |
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR Spectroscopy of Solid Samples
ATR-FTIR is a convenient method for analyzing solid samples with minimal preparation.
-
Sample Preparation:
-
Ensure the solid hydrazide sample is dry and finely powdered.
-
-
Instrument Setup:
-
Clean the ATR crystal (e.g., diamond or zinc selenide) with an appropriate solvent (e.g., isopropanol) and allow it to dry completely.
-
Collect a background spectrum of the clean, empty ATR crystal.
-
-
Data Acquisition:
-
Data Processing and Analysis:
-
The software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.
-
Identify the characteristic absorption bands for the keto and enol forms as detailed in the table above.
-
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy is particularly useful for studying the tautomeric equilibrium in solution and how it is affected by solvent polarity. The two tautomers often exhibit distinct absorption maxima due to differences in their electronic structures and conjugation.
Causality of Spectral Differences:
The keto and enol forms have different chromophores. The extended conjugation in the enol form often leads to a bathochromic shift (shift to longer wavelengths) of the absorption maximum compared to the keto form.
Solvent Effects:
The position of the tautomeric equilibrium can be significantly influenced by the polarity of the solvent.[2][5] Polar solvents tend to stabilize the more polar keto form through dipole-dipole interactions and hydrogen bonding, thus shifting the equilibrium towards the keto tautomer. Conversely, non-polar solvents often favor the less polar enol form. This solvatochromism can be readily observed by monitoring the changes in the UV-Vis absorption spectrum in different solvents. For example, an increase in solvent polarity may cause the absorption band corresponding to the enol form to decrease in intensity, while the band for the keto form increases.[2]
Comparative UV-Vis Absorption Data (Illustrative):
| Tautomer | Typical λmax (nm) |
| Keto | 240 - 280 |
| Enol | 280 - 350 |
Experimental Protocol: UV-Vis Spectroscopic Analysis of Tautomeric Equilibrium
-
Sample Preparation:
-
Prepare a stock solution of the hydrazide in a suitable solvent (e.g., methanol, acetonitrile).
-
Prepare a series of solutions of the hydrazide in different solvents of varying polarity (e.g., hexane, chloroform, ethanol, water) by diluting the stock solution to a concentration in the range of 10⁻⁴ to 10⁻⁵ M.
-
-
Instrument Setup:
-
Use a dual-beam UV-Vis spectrophotometer.
-
Use the respective pure solvent as the blank for each measurement.
-
-
Data Acquisition:
-
Record the absorption spectrum of each solution over a suitable wavelength range (e.g., 200-450 nm).
-
-
Data Analysis:
-
Identify the absorption maxima corresponding to the keto and enol forms.
-
By comparing the spectra in different solvents, the direction of the equilibrium shift with changing solvent polarity can be determined. For a quantitative analysis, the molar extinction coefficients of the pure tautomers are required, which can be challenging to obtain. However, the relative changes in absorbance at the respective λmax values provide a qualitative and semi-quantitative measure of the equilibrium shift.
-
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the tautomers. While the molecular weight of the keto and enol forms is identical, their fragmentation patterns upon ionization can differ, providing clues to their structure.
Causality of Fragmentation Differences:
The different arrangement of atoms and bonds in the keto and enol tautomers can lead to distinct fragmentation pathways. For example, the presence of a carbonyl group in the keto form makes it susceptible to characteristic fragmentation patterns like the McLafferty rearrangement, which may not be as favorable for the enol form.
Illustrative Fragmentation Pathways:
-
Keto Form: May undergo α-cleavage adjacent to the carbonyl group or a McLafferty rearrangement if a γ-hydrogen is available.
-
Enol Form: Fragmentation may be initiated by the cleavage of the O-H bond or the C-O bond.
Conclusion
The keto-enol tautomerism of hydrazides is a critical factor influencing their chemical and biological properties. A comprehensive spectroscopic analysis, integrating NMR, IR, and UV-Vis spectroscopy, and complemented by mass spectrometry, is essential for a complete understanding of this dynamic equilibrium. The protocols and comparative data presented in this guide provide a robust framework for researchers and drug development professionals to confidently characterize the tautomeric forms of hydrazide derivatives, thereby enabling more informed decisions in the design and optimization of novel therapeutic agents.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis, Spectroscopic Studies and Keto-Enol Tautomerism of Novel 1,3,4-Thiadiazole Derivative Containing 3-Mercaptobutan-2-one and Quinazolin-4-one Moieties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
- 4. drawellanalytical.com [drawellanalytical.com]
- 5. pubs.acs.org [pubs.acs.org]
The In Silico Perspective: A Comparative Guide to Molecular Docking of 2-Hydroxybenzohydrazide Derivatives in Drug Discovery
In the landscape of modern drug discovery, the 2-hydroxybenzohydrazide scaffold has emerged as a privileged structure, demonstrating a remarkable versatility in engaging a wide array of biological targets. Its inherent chemical features—a phenolic hydroxyl group, a hydrazide linkage, and an aromatic ring—provide a fertile ground for chemical modification, leading to derivatives with promising therapeutic potential across various domains, including antibacterial, anticancer, and neuroprotective applications. This guide offers an in-depth, comparative analysis of molecular docking studies performed on 2-hydroxybenzohydrazide derivatives, providing researchers, scientists, and drug development professionals with a comprehensive understanding of their structure-activity relationships and therapeutic promise from a computational standpoint.
The Rationale Behind Targeting with 2-Hydroxybenzohydrazide Derivatives
The core 2-hydroxybenzohydrazide structure is not merely a synthetic curiosity; its components are key to its biological activity. The phenolic hydroxyl group can act as a crucial hydrogen bond donor or acceptor, anchoring the molecule within the active site of a protein. The hydrazide moiety offers a combination of hydrogen bonding capabilities and conformational flexibility, allowing the molecule to adopt optimal orientations for binding. Furthermore, the aromatic ring serves as a scaffold for substitutions that can fine-tune the molecule's steric and electronic properties, enhancing its specificity and potency for a given target. Molecular docking, a powerful computational technique, allows us to visualize and quantify these interactions, providing invaluable insights into the design of more effective therapeutic agents.
A Comparative Docking Analysis Across Therapeutic Targets
This section delves into the molecular docking performance of 2-hydroxybenzohydrazide derivatives against several key biological targets, highlighting how subtle chemical modifications can lead to significant differences in binding affinity and interaction patterns.
Antimicrobial Activity: Targeting the Enoyl-Acyl Carrier Protein Reductase (ENR)
The emergence of antibiotic resistance necessitates the discovery of novel antibacterial agents. The bacterial enoyl-acyl carrier protein reductase (ENR), an essential enzyme in fatty acid biosynthesis, is a well-validated target. Molecular docking studies have explored the potential of 2-hydroxybenzohydrazide derivatives as ENR inhibitors.
A study investigating N'-substituted-2-hydroxybenzohydrazides against the E. coli ENR (PDB ID: 1C14) revealed that the binding affinity is significantly influenced by the nature of the substituent on the benzylidene moiety.[1][2][3][4][5]
| Derivative | Rerank Score (MolDock Score) | Key Interacting Residues | Hydrogen Bond Interactions | Ref. |
| N'-benzylidene-2-hydroxybenzohydrazide | -87.55 | Tyr158, NAD+ | Yes | [1] |
| N'-(2-methoxybenzylidene)-2-hydroxybenzohydrazide | -92.18 | Tyr158, Met159, NAD+ | Yes | [1] |
| N'-(4-methoxybenzylidene)-2-hydroxybenzohydrazide | -95.67 | Tyr158, Met159, NAD+ | Yes | [1] |
As the data indicates, the introduction of a methoxy group on the benzylidene ring, particularly at the para position, enhances the binding affinity.[1] This is likely due to favorable electronic and steric interactions within the enzyme's active site. The lower rerank score for the 4-methoxy derivative suggests a more stable and favorable binding pose, which correlates with its observed superior antibacterial activity against E. coli.[1][2][3][4][5]
Anticancer Potential: Inhibition of Tyrosine Kinases
Tyrosine kinases are a class of enzymes that play a critical role in cellular signaling pathways, and their dysregulation is a hallmark of many cancers. The Epidermal Growth Factor Receptor (EGFR) tyrosine kinase is a prominent target for anticancer drug development. Docking studies of p-hydroxybenzohydrazide derivatives (structurally similar to the 2-hydroxy isomers) against the EGFR tyrosine kinase domain (PDB ID: 1M17) have provided insights into their potential as anticancer agents.[6]
| Derivative | Docking Score (kcal/mol) | Key Interacting Residues | Hydrogen Bond Interactions | Ref. |
| Thiazole derivative of p-hydroxybenzohydrazide | -9.12 | Met769, Cys773 | Yes | |
| Thiazolidinone derivative of p-hydroxybenzohydrazide | -8.76 | Met769, Leu768 | Yes | |
| Erlotinib (Standard) | -6.03 | Met769, Cys773 | Yes |
The docking scores of the p-hydroxybenzohydrazide derivatives were found to be superior to that of the standard drug, Erlotinib, indicating a strong binding affinity for the EGFR active site. The key interactions involve hydrogen bonding with the backbone of Met769 and Cys773 in the hinge region of the kinase, a crucial interaction for potent inhibition.[6][7] These in silico findings underscore the potential of this scaffold in the design of novel tyrosine kinase inhibitors.
Neuroprotective Effects: Targeting Cholinesterases and MAO-B
Neurodegenerative diseases like Alzheimer's and Parkinson's are characterized by the loss of specific neuronal populations and neurotransmitter imbalances. Acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and monoamine oxidase B (MAO-B) are key enzymes in the progression of these diseases, making them important therapeutic targets.
A study on 4-hydroxybenzohydrazide-hydrazone derivatives as potential dual inhibitors of MAO-B (PDB: 2V5Z) and AChE (PDB: 4EY7) demonstrated promising results.[8][9]
| Derivative | Target | Glide XP Score (kcal/mol) | Key Interacting Residues | Ref. |
| ohbh10 (a 4-hydroxybenzohydrazide derivative) | MAO-B | -10.21 | Tyr326, Cys172, FAD | [8] |
| ohbh10 (a 4-hydroxybenzohydrazide derivative) | AChE | -8.55 | Tyr124, Trp286, Tyr341 | [8] |
| Safinamide (MAO-B Standard) | MAO-B | -8.97 | Tyr326, Cys172, FAD | [8] |
| Donepezil (AChE Standard) | AChE | -18.72 | Trp86, Tyr337 | [8] |
The derivative ohbh10 exhibited a better docking score against MAO-B than the standard inhibitor Safinamide, suggesting potent inhibitory activity.[8] While its score against AChE was not as high as Donepezil, it still indicated significant binding. The ability to dually inhibit both MAO-B and AChE is a highly desirable characteristic for a neuroprotective agent, as it can address multiple pathological aspects of neurodegenerative diseases.[8][9]
Experimental Protocol: A Step-by-Step Molecular Docking Workflow
To ensure the scientific integrity and reproducibility of the findings presented, a detailed, step-by-step methodology for a typical molecular docking study is provided below. This protocol is a self-validating system, where each step is crucial for obtaining reliable and meaningful results.
Step 1: Protein Preparation
-
Obtain the Protein Structure: Download the 3D crystal structure of the target protein from the Protein Data Bank (PDB) (e.g., 1C14 for ENR).
-
Pre-processing: Remove all non-essential components from the PDB file, such as water molecules, co-crystallized ligands, and any other heteroatoms that are not part of the protein or essential cofactors.
-
Add Hydrogens: Add hydrogen atoms to the protein structure, which are typically not resolved in X-ray crystallography. This is crucial for correct ionization and hydrogen bonding.
-
Assign Charges and Atom Types: Assign appropriate partial charges and atom types to all atoms in the protein using a force field (e.g., CHARMm or AMBER).
-
Energy Minimization: Perform a brief energy minimization of the protein structure to relieve any steric clashes and to optimize the hydrogen bonding network.
Step 2: Ligand Preparation
-
Draw or Obtain Ligand Structures: The 2D structures of the 2-hydroxybenzohydrazide derivatives are drawn using a chemical drawing software (e.g., ChemDraw or MarvinSketch).
-
3D Conversion and Optimization: Convert the 2D structures to 3D and perform a geometry optimization using a suitable computational chemistry method (e.g., DFT or semi-empirical methods).
-
Assign Charges and Atom Types: Assign partial charges and atom types to the ligand atoms consistent with the force field used for the protein.
Step 3: Docking Simulation
-
Define the Binding Site: Identify the active site of the protein. This can be done based on the location of the co-crystallized ligand in the PDB structure or by using active site prediction tools. A grid box is then defined around the active site to confine the docking search space.
-
Run the Docking Algorithm: Use a docking program (e.g., AutoDock, Glide, or GOLD) to systematically search for the optimal binding poses of the ligand within the defined active site. The program will generate a series of possible conformations and orientations of the ligand and score them based on a scoring function.
-
Scoring and Ranking: The scoring function estimates the binding affinity (e.g., in kcal/mol) for each pose. The poses are then ranked based on their scores, with the lowest energy score typically representing the most favorable binding mode.
Step 4: Analysis of Results
-
Visualize the Docked Poses: The top-ranked poses are visually inspected to analyze the binding mode of the ligand.
-
Identify Key Interactions: Identify the key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, between the ligand and the protein residues.
-
Compare with Experimental Data: If available, the docking results should be compared with experimental data (e.g., IC50 values from biological assays) to validate the computational model.
Visualizing the Workflow and In Silico Properties
To further clarify the process and the concepts discussed, the following diagrams have been generated.
Caption: A generalized workflow for molecular docking studies.
Caption: Key ADMET properties evaluated in silico for drug candidates.[10][11][12][13][14]
Conclusion and Future Directions
Molecular docking has proven to be an indispensable tool in the exploration of 2-hydroxybenzohydrazide derivatives as potential therapeutic agents. The comparative analysis presented in this guide highlights the sensitivity of binding affinity to subtle structural modifications, providing a rational basis for the design of more potent and selective inhibitors. The consistent ability of the 2-hydroxybenzohydrazide scaffold to engage in key interactions with various biological targets underscores its status as a privileged structure in medicinal chemistry.
Future research should focus on the synthesis and experimental validation of the most promising derivatives identified through these in silico studies. A synergistic approach that combines computational modeling with in vitro and in vivo testing will be crucial for translating these promising findings into tangible therapeutic solutions. Furthermore, the exploration of this versatile scaffold against a broader range of biological targets is warranted and will undoubtedly unveil new therapeutic opportunities.
References
- 1. Novel Inhibitors of Acetyl- and Butyrylcholinesterase Derived from Benzohydrazides: Synthesis, Evaluation and Docking Study [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of 2-hydroxybenzohydrazide derivatives with microwave irradiation and activity against Escherichia coli | Pharmacy Education [pharmacyeducation.fip.org]
- 4. scholar.unair.ac.id [scholar.unair.ac.id]
- 5. pharmacyeducation.fip.org [pharmacyeducation.fip.org]
- 6. researchgate.net [researchgate.net]
- 7. bbrc.in [bbrc.in]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis, biological evaluation, and molecular docking of benzhydrazide derivatives [pharmacia.pensoft.net]
- 10. biointerfaceresearch.com [biointerfaceresearch.com]
- 11. Target-based drug discovery, ADMET profiling and bioactivity studies of antibiotics as potential inhibitors of SARS-CoV-2 main protease (Mpro) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. elearning.uniroma1.it [elearning.uniroma1.it]
- 13. Computational Approaches in Preclinical Studies on Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Item - ADMET and drug-likeness properties analysis of two compounds. - Public Library of Science - Figshare [plos.figshare.com]
Safety Operating Guide
Navigating the Disposal of 2-Hydroxy-2-phenylacetohydrazide: A Guide to Safe and Compliant Practices
For researchers, scientists, and drug development professionals, the meticulous management of chemical reagents is a cornerstone of laboratory safety and environmental stewardship. 2-Hydroxy-2-phenylacetohydrazide, a member of the hydrazide family, requires careful consideration for its disposal due to its inherent hazardous properties. This guide provides a comprehensive, step-by-step framework for the safe handling and disposal of this compound, ensuring compliance with safety regulations and minimizing environmental impact.
Hazard Profile and Immediate Safety Precautions
This compound is classified as a hazardous substance. According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), it is known to cause skin irritation, serious eye irritation, and may cause respiratory irritation. Therefore, all handling and disposal procedures must be conducted within a certified chemical fume hood.
Mandatory Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles are required at all times.
-
Hand Protection: Chemically resistant gloves (e.g., nitrile) are essential.
-
Body Protection: A lab coat must be worn to protect from accidental splashes.
Hazard Summary Table
| Hazard Classification | GHS Hazard Statement |
| Skin Corrosion/Irritation | H315: Causes skin irritation |
| Serious Eye Damage/Irritation | H319: Causes serious eye irritation |
| Specific Target Organ Toxicity | H335: May cause respiratory irritation |
The Chemistry of Disposal: Understanding Hydrazide Reactivity
The functional group of hydrazides dictates their chemical reactivity and, consequently, the necessary precautions for their disposal. Hydrazides are known to react with aldehydes and ketones. More critically, the oxidative degradation of hydrazines can lead to the formation of carcinogenic N-nitrosamines. This crucial piece of information dictates that oxidizing agents must be strictly avoided in any disposal protocol for this compound waste to prevent the generation of these highly toxic byproducts.
Step-by-Step Disposal Protocol
The primary and recommended method for the disposal of this compound is through a licensed hazardous waste disposal company. This ensures the complete and safe destruction of the compound in a controlled environment.
Experimental Protocol: Waste Collection and Segregation
-
Waste Identification: All waste streams containing this compound must be treated as hazardous waste.
-
Waste Segregation: It is imperative to collect waste containing this compound in a dedicated waste container. Do not mix this waste with other chemical waste streams, especially those containing oxidizing agents, aldehydes, or ketones, to prevent unforeseen chemical reactions.
-
Containerization:
-
Solid Waste: Collect solid this compound waste in a clearly labeled, dedicated hazardous waste container. The container must be in good condition, compatible with the chemical, and have a secure lid.
-
Liquid Waste: For solutions containing this compound, use a labeled, leak-proof container. Do not fill the container to more than 90% capacity to allow for vapor expansion.
-
-
Labeling: The waste container must be clearly and accurately labeled with the words "Hazardous Waste " and the full chemical name: "This compound ". The date of initial waste accumulation must also be clearly visible.
-
Storage: Store the sealed waste container in a designated Satellite Accumulation Area (SAA). The SAA should be a secure, well-ventilated area, away from general laboratory traffic and incompatible materials.
-
Arranging for Disposal: Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste. Provide them with a complete and accurate description of the waste contents.
Disposal Workflow Diagram
Caption: Decision workflow for the safe disposal of this compound.
Emergency Procedures: Spill and Exposure Management
In the event of a spill or personnel exposure, immediate and appropriate action is critical.
-
Spill:
-
Evacuate the immediate area.
-
Alert laboratory personnel and your supervisor.
-
If the spill is large or you are not trained to handle it, contact your institution's EHS department immediately.
-
For small spills, if you are trained and it is safe to do so, use an appropriate absorbent material to contain the spill. Collect the absorbed material in a sealed container and label it as hazardous waste.
-
-
Personnel Exposure:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an emergency eyewash station. Seek immediate medical attention.
-
Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water for at least 15 minutes. Seek medical attention if irritation persists.
-
Inhalation: Move the affected individual to fresh air. If breathing is difficult, administer oxygen and seek immediate medical attention.
-
By adhering to these detailed procedures, researchers can ensure the safe and compliant disposal of this compound, protecting themselves, their colleagues, and the environment.
A Comprehensive Guide to the Safe Handling of 2-Hydroxy-2-phenylacetohydrazide
For researchers and drug development professionals, the integrity of your work and the safety of your laboratory environment are paramount. This guide provides an in-depth, procedural framework for the safe handling of 2-Hydroxy-2-phenylacetohydrazide (CAS No. 2443-66-5), a compound also known as Mandelic acid hydrazide. Moving beyond a simple checklist, this document elucidates the rationale behind each safety protocol, empowering you to work with confidence and precision.
Understanding the Hazard Profile
Before handling any chemical, a thorough understanding of its intrinsic hazards is critical. This compound is classified under the Globally Harmonized System (GHS) with the following key hazard statements:
These classifications dictate the minimum personal protective equipment (PPE) required and the engineering controls necessary to mitigate exposure risks. The hydrazide functional group also warrants caution, as some hydrazines are known to have more severe toxicological profiles, including potential carcinogenicity and mutagenicity.[4][5][6] While specific data for this compound is limited, a conservative approach is always prudent.
Table 1: Hazard Identification and GHS Classification
| Hazard Class | GHS Category | Pictogram | Signal Word | Hazard Statement |
| Skin Corrosion/Irritation | Category 2 | Exclamation Mark | Warning | H315: Causes skin irritation |
| Serious Eye Damage/Eye Irritation | Category 2A | Exclamation Mark | Warning | H319: Causes serious eye irritation |
| Specific target organ toxicity — Single exposure | Category 3 | Exclamation Mark | Warning | H335: May cause respiratory irritation |
Engineering Controls: The First Line of Defense
The most effective way to minimize exposure is to control hazards at their source. For this compound, which can be an irritant dust or powder, the following engineering controls are mandatory:
-
Chemical Fume Hood: All weighing, transferring, and dissolution of the solid compound must be performed in a certified chemical fume hood.[7][8] This prevents the inhalation of airborne particles and contains any potential spills.
-
Ventilation: Ensure the laboratory has adequate general ventilation to maintain low background concentrations of any potential airborne contaminants.[9][10]
-
Accessible Safety Equipment: An eyewash station and a safety shower must be readily accessible in the immediate work area.[7][9]
Personal Protective Equipment (PPE): A Multi-Layered Approach
PPE is the final barrier between you and the chemical. The selection and proper use of PPE are non-negotiable.
Table 2: Required PPE for Handling this compound
| Protection Type | Specific Equipment | Rationale and Best Practices |
| Eye and Face Protection | Chemical safety goggles or a full-face shield | Standard safety glasses are insufficient. Chemical splash goggles provide a seal around the eyes to protect against airborne powder and splashes.[2][7] A face shield offers an additional layer of protection. Must conform to OSHA 29 CFR 1910.133 or European Standard EN166.[2][7] |
| Hand Protection | Chemical-resistant gloves (Nitrile or Neoprene) | These materials provide good resistance to a range of chemicals. Always inspect gloves for tears or punctures before use.[7][8] Practice proper glove removal techniques to avoid contaminating your skin. If direct contact occurs, wash hands thoroughly.[9] |
| Skin and Body Protection | A fully-fastened laboratory coat | A lab coat provides a crucial barrier against accidental spills and contamination of personal clothing.[7][8] |
| Respiratory Protection | NIOSH/MSHA or European Standard EN 149 approved respirator | Not generally required if all handling of the solid is performed within a fume hood. However, if there is a risk of generating dust or aerosols outside of a fume hood, a respirator is necessary.[2][7] |
Procedural Workflow for Safe Handling
The following step-by-step guide provides a framework for handling this compound from receipt to disposal.
Diagram 1: Workflow for Handling this compound
Caption: A procedural workflow for the safe handling of this compound.
Step-by-Step Protocol:
-
Preparation:
-
Thoroughly review the Safety Data Sheet (SDS) and any internal Standard Operating Procedures (SOPs).
-
Don all required PPE as outlined in Table 2.
-
Ensure the chemical fume hood is functioning correctly and that the safety shower and eyewash station are unobstructed.[7]
-
-
Handling (inside a chemical fume hood):
-
Carefully weigh the required amount of this compound. Minimize the generation of dust.[9]
-
Transfer the solid to the reaction vessel.
-
Slowly add the solvent to dissolve the compound.
-
-
Post-Handling and Cleanup:
Spill and Emergency Procedures
In the event of a spill or exposure, immediate and correct action is crucial.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[2][9] Seek medical attention if irritation persists.[2]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[2][9] Seek immediate medical attention.[9]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration.[2][3] Seek medical attention.[2]
-
Small Spills (Solid): Carefully sweep up the material, avoiding dust generation, and place it in a designated, labeled hazardous waste container.[9][11]
-
Large Spills: Evacuate the area and contact your institution's Environmental Health and Safety (EHS) department immediately.[12]
Waste Disposal Plan
Chemical waste must be handled and disposed of in accordance with local, state, and federal regulations.[13]
-
Waste Segregation: All waste contaminated with this compound, including excess solid, solutions, and contaminated consumables (e.g., gloves, weighing paper), must be collected in a dedicated, clearly labeled hazardous waste container.[12][13] Do not mix this waste with other waste streams.[8]
-
Containerization: Use a chemically compatible, leak-proof container.[12] Keep the container tightly sealed when not in use and store it in a designated, well-ventilated, and secure area.[8][14]
-
Final Disposal: Arrange for the collection of the hazardous waste container by your institution's EHS office or a licensed chemical waste disposal service.[8][12] Never dispose of this chemical down the drain or in the regular trash.[8][13]
By adhering to these comprehensive guidelines, you can ensure a safe and productive research environment when working with this compound.
References
- 1. This compound | C8H10N2O2 | CID 73126 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. fishersci.com [fishersci.com]
- 3. chemicalbook.com [chemicalbook.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. safety365.sevron.co.uk [safety365.sevron.co.uk]
- 6. riccachemical.com [riccachemical.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. aksci.com [aksci.com]
- 10. assets.thermofisher.com [assets.thermofisher.com]
- 11. assets.thermofisher.com [assets.thermofisher.com]
- 12. benchchem.com [benchchem.com]
- 13. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 14. ethz.ch [ethz.ch]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
